Product packaging for Trilinolein(Cat. No.:CAS No. 537-40-6)

Trilinolein

Katalognummer: B126924
CAS-Nummer: 537-40-6
Molekulargewicht: 879.4 g/mol
InChI-Schlüssel: HBOQXIRUPVQLKX-BBWANDEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2,3-trilinoleoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with linoleic acid. It has a role as a mouse metabolite. It is a triglyceride, a TG(18:2/18:2/18:2), a linoleoyl containing 1,2,3-triacyl-sn-glycerol, a 1,2-diacyl-3-linoleoylglycerol and a 1,3-diacyl-2-linoleoylglycerol. It is functionally related to a linoleic acid.
Trilinolein has been reported in Panax pseudoginseng, Morchella esculenta, and other organisms with data available.
RN given refers to (Z,Z)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H98O6 B126924 Trilinolein CAS No. 537-40-6

Eigenschaften

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQXIRUPVQLKX-BBWANDEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042653
Record name Trilinolein C18:2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

537-40-6
Record name Trilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl trilinoleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilinolein C18:2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate]
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Record name TRILINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Trilinolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein (C₅₇H₉₈O₆), a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils, including safflower and sunflower oils[1]. As a polyunsaturated triglyceride, its distinct chemical structure imparts a range of physicochemical properties that are crucial for its application in pharmaceutical formulations, cosmetics, and nutritional sciences. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols for their determination, and visual workflows to aid in laboratory practices.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in various systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅₇H₉₈O₆[2][3][4]
Molecular Weight 879.38 g/mol [2][4][5]
Appearance Colorless to Pale Yellow Liquid/Oil[2][6][7]
Physical State Reported as both liquid and solid in databases[2][7][8]
Melting Point -5 to -4 °C[2][3][5][6]
Boiling Point (Predicted) 816.5 ± 65.0 °C[2][3][6]
Density 0.925 g/mL at 20 °C[2][3][4][6][9]
0.9184 g/cm³ at 40 °C[5]
Refractive Index (n 20/D) 1.479[2][3][5][6]
Flash Point 302.9 °C[5]

Table 2: Solubility and Partitioning Properties of this compound

PropertyDescriptionReference
Solubility Insoluble in water.[7]
Sparingly soluble in Chloroform.[2][6]
Slightly soluble in Hexanes.[2][6]
Soluble in organic solvents like ethanol and dichloromethane.[7][10]
LogP (Octanol/Water Partition Coefficient, est.) 22.158[2][6]
XLogP3 17.42510[5]

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of this compound is essential for its characterization and application. The following sections detail the standard experimental methodologies for key properties.

Determination of Melting Point (Capillary Method)

The melting point of fats and oils is often determined as a range, reflecting the mixture of glycerides present. The capillary method is a widely used technique.

Methodology:

  • Sample Preparation: The this compound sample is first melted and filtered to remove any impurities and residual moisture. A clean, thin-walled capillary tube is inserted into the molten sample to draw a column of approximately 10 mm in length.

  • Solidification: The capillary tube containing the sample is rapidly chilled on ice to solidify the fat.

  • Conditioning: The tube is then placed in a refrigerator or a water bath maintained at 4-10°C for at least one hour to ensure complete crystallization.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the bottom of the tube is level with the thermometer bulb. This assembly is suspended in the center of a beaker filled with water, with the sample column submerged approximately 30 mm below the water surface.

  • Heating and Observation: The water bath is heated gently, initially at a rate of 2°C per minute until the temperature reaches 25°C, and then at a slower rate of 0.5°C per minute.

  • Melting Point Determination: The temperature at which the column of this compound begins to rise in the capillary tube is recorded as the melting point. The experiment should be repeated, and the average of two readings that do not differ by more than 0.5°C is reported[2].

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Melt and Filter this compound prep2 Draw into Capillary Tube prep1->prep2 prep3 Chill on Ice to Solidify prep2->prep3 prep4 Condition at 4-10°C prep3->prep4 meas1 Attach Tube to Thermometer prep4->meas1 Proceed to Measurement meas2 Suspend in Water Bath meas1->meas2 meas3 Heat Water Bath Gently meas2->meas3 meas4 Observe Sample Column meas3->meas4 meas5 Record Temperature at Rise meas4->meas5 res1 Repeat Measurement meas5->res1 Obtain First Reading res2 Average Readings res1->res2 end end res2->end Final Melting Point

Workflow for Melting Point Determination.
Determination of Density (Pycnometer Method)

The density of liquid lipids like this compound can be accurately measured using a pycnometer, a flask with a precise volume.

Methodology:

  • Apparatus Preparation: A clean, dry pycnometer is weighed accurately (m₁).

  • Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample. It is then brought to the same constant temperature as the water.

  • Weighing: The pycnometer filled with the this compound sample is weighed (m₃).

  • Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₃ - m₁) / V.

Density_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calc Calculation prep1 Weigh Empty Pycnometer (m1) prep2 Fill with Distilled Water prep1->prep2 prep3 Thermostat and Weigh (m2) prep2->prep3 prep4 Calculate Pycnometer Volume (V) prep3->prep4 meas1 Dry Pycnometer prep4->meas1 Proceed to Measurement meas2 Fill with this compound meas1->meas2 meas3 Thermostat and Weigh (m3) meas2->meas3 calc1 Density (ρ) = (m3 - m1) / V meas3->calc1 Calculate Density end end calc1->end Final Density Value

Workflow for Density Determination.
Determination of Viscosity (Rotational Viscometer)

The dynamic viscosity of this compound can be determined using a rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid.

Methodology:

  • Instrument Setup: Select the appropriate spindle and rotational speed for the expected viscosity of this compound. Attach the spindle to the viscometer.

  • Sample Preparation: Pour a sufficient amount of the this compound sample into a suitable container. Ensure the sample is at a constant, recorded temperature, as viscosity is highly temperature-dependent.

  • Measurement: Immerse the spindle in the this compound sample up to the immersion mark.

  • Data Acquisition: Start the viscometer's motor. Allow the reading to stabilize before recording the viscosity value, which is typically displayed in centipoise (cP) or millipascal-seconds (mPa·s).

Viscosity_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_result Result setup1 Select Spindle and Speed setup2 Attach Spindle to Viscometer setup1->setup2 meas1 Prepare this compound Sample at Constant Temperature setup2->meas1 Proceed to Measurement meas2 Immerse Spindle in Sample meas1->meas2 meas3 Start Motor and Stabilize meas2->meas3 meas4 Record Viscosity Reading meas3->meas4 res1 Repeat for Accuracy meas4->res1 Obtain Reading res2 Report Viscosity and Temperature res1->res2 end end res2->end Final Viscosity Value

References

An In-depth Technical Guide to the Core Properties of Trilinolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

Trilinolein is a triglyceride, a type of lipid, formed from the esterification of one molecule of glycerol with three molecules of linoleic acid.[1] Linoleic acid is a polyunsaturated omega-6 fatty acid, characterized by two double bonds in its 18-carbon chain. The systematic IUPAC name for this compound is 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate.[1] Its chemical formula is C₅₇H₉₈O₆, and it has a molecular weight of approximately 879.38 g/mol .[2][3]

The structure of this compound consists of a central glycerol backbone to which three linoleic acid chains are attached via ester bonds. This structure is fundamental to its physical and chemical properties, as well as its biological roles.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a comparative overview of its physical and chemical properties.

PropertyValueUnitReference(s)
Molecular Weight 879.38 g/mol [2]
Molecular Formula C₅₇H₉₈O₆[1][3]
CAS Number 537-40-6[1][3]
Melting Point -5 to -4°C[2][4]
Boiling Point 816.5 (predicted)°C[2][4]
Density 0.925g/mL at 20°C[2]
Refractive Index 1.479at 20°C[4]
Solubility Chloroform (Sparingly), Hexanes (Slightly)[2]

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol outlines the synthesis of high-purity this compound using an enzymatic approach.

Materials:

  • Linoleic acid (extracted from a suitable source, e.g., safflower oil)

  • Glycerol

  • Immobilized lipase (e.g., Novozym 435)

  • Silica gel for column chromatography

  • Organic solvents (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: A molar ratio of 1:3 of glycerol to linoleic acid is prepared.

  • Enzymatic Reaction: The reactants are mixed with an immobilized lipase (e.g., 6% w/w of total reactants). The reaction is carried out at 100°C under a residual pressure of 0.9 kPa for 8 hours. The vacuum helps to remove water produced during the esterification, driving the reaction to completion.

  • Purification: The crude product is purified by silica gel column chromatography to separate this compound from unreacted starting materials and byproducts.

Analytical Methodologies

The following sections provide an overview of the key analytical techniques used for the characterization and quantification of this compound.

HPLC is a powerful technique for the separation and quantification of triglycerides.

  • Principle: Reversed-phase HPLC separates triglycerides based on their polarity. This compound, being a nonpolar molecule, is well-retained on a nonpolar stationary phase.

  • Stationary Phase: A C18 column is typically used.

  • Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, is commonly employed to elute the triglycerides.

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

  • General Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Dissolve the sample containing this compound in a suitable solvent (e.g., hexane).

    • Inject the sample and standard solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

GC is another widely used technique for the analysis of fatty acids derived from triglycerides after transesterification.

  • Principle: The triglyceride is first converted to its fatty acid methyl esters (FAMEs) through a process called transesterification. The FAMEs are volatile and can be separated by GC based on their boiling points and interactions with the stationary phase.

  • Derivatization (Transesterification): The this compound sample is reacted with methanol in the presence of a catalyst (e.g., sodium methoxide) to form linoleic acid methyl ester.

  • Column: A capillary column with a polar stationary phase (e.g., a cyanopropyl polysiloxane) is typically used for the separation of FAMEs.

  • Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

  • Detection: A flame ionization detector (FID) is commonly used for the detection of FAMEs.

  • General Procedure:

    • Perform transesterification of the this compound sample to obtain FAMEs.

    • Inject the FAMEs solution into the GC.

    • Identify the linoleic acid methyl ester peak based on its retention time compared to a standard.

    • Quantify the amount of linoleic acid, and thus infer the amount of this compound, by comparing the peak area to a standard curve.

NMR spectroscopy provides detailed structural information about the this compound molecule.

  • Principle: ¹H and ¹³C NMR spectroscopy can be used to identify the different protons and carbons in the this compound molecule, confirming its structure and purity.

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃).

  • Key Signals in ¹H NMR: Specific chemical shifts are observed for the protons on the glycerol backbone, the ester linkages, the double bonds, the allylic protons, the methylene groups, and the terminal methyl groups of the linoleic acid chains.

  • Key Signals in ¹³C NMR: Distinct signals are observed for the carbonyl carbons of the ester groups, the carbons of the double bonds, the carbons of the glycerol backbone, and the various methylene and methyl carbons of the fatty acid chains.

MS is used to determine the molecular weight and fragmentation pattern of this compound.

  • Principle: The this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization methods for triglycerides.

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can provide information about the fatty acid composition.

  • General Procedure:

    • Introduce the this compound sample into the mass spectrometer, often coupled with a separation technique like HPLC or GC.

    • Acquire the mass spectrum.

    • Identify the molecular ion and characteristic fragment ions to confirm the identity of this compound.

Metabolic Pathway of this compound

This compound, as a triglyceride, plays a central role in energy metabolism. The following diagram illustrates the key steps in its metabolic pathway.

Metabolic_Pathway This compound This compound (in Chylomicrons/VLDL) LipoproteinLipase Lipoprotein Lipase This compound->LipoproteinLipase Hydrolysis Glycerol Glycerol LipoproteinLipase->Glycerol LinoleicAcid Linoleic Acid (Free Fatty Acids) LipoproteinLipase->LinoleicAcid MuscleLiver Muscle & Liver Glycerol->MuscleLiver Uptake AdiposeTissue Adipose Tissue (Storage) LinoleicAcid->AdiposeTissue Esterification LinoleicAcid->MuscleLiver Uptake BetaOxidation β-Oxidation MuscleLiver->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Caption: Metabolic fate of this compound.

References

An In-Depth Technical Guide to the Trilinolein Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolein, a triacylglycerol (TAG) comprised of three linoleic acid molecules, is a major component of many plant seed oils, serving as a vital energy reserve and a valuable commodity for nutritional and industrial applications. Its synthesis is a complex process involving the coordinated action of enzymes across multiple subcellular compartments, primarily the plastid and the endoplasmic reticulum. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to this compound accumulation in plants. We will dissect the acyl-CoA-dependent Kennedy pathway, the critical role of phosphatidylcholine in acyl editing and desaturation, and the acyl-CoA-independent pathway. This document includes summaries of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the key metabolic and experimental workflows to support advanced research and development.

Introduction

Triacylglycerols (TAGs) are the primary form of carbon and energy storage in the seeds of most oilseed plants. This compound is a specific TAG molecule (C57H98O6) formed from a glycerol backbone esterified with three molecules of linoleic acid (18:2), a polyunsaturated omega-6 fatty acid. The composition of TAGs, particularly the degree of unsaturation, determines the physical and chemical properties of the oil, impacting its nutritional value and suitability for various industrial uses, including biofuels and oleochemicals.

Understanding the intricate biochemical network that governs this compound synthesis is paramount for the metabolic engineering of oilseed crops. By targeting key enzymatic steps, it is possible to enhance the production of high-value fatty acids like linoleic acid, thereby improving oil yield and quality. This guide aims to provide researchers with a detailed technical foundation of the this compound biosynthesis pathway, integrating current knowledge of the enzymatic players, their regulation, and the methodologies used to study them.

Core Biosynthetic Pathways

The formation of this compound is not a single linear process but rather the result of an interplay between de novo TAG synthesis and extensive lipid remodeling. The primary route is the Kennedy pathway, which assembles the TAG molecule, but the enrichment of this TAG with linoleic acid requires a parallel processing cycle involving phosphatidylcholine (PC).

The Kennedy Pathway (Acyl-CoA Dependent)

The Kennedy pathway describes the de novo, acyl-CoA-dependent synthesis of TAG and occurs on the endoplasmic reticulum (ER). It proceeds in four sequential acylation and dephosphorylation steps:

  • Glycerol-3-phosphate (G3P) is acylated at the sn-1 position with an acyl-CoA molecule, catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , to form lysophosphatidic acid (LPA).

  • LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) , yielding phosphatidic acid (PA).

  • The phosphate group is removed from PA by Phosphatidic Acid Phosphatase (PAP) to produce diacylglycerol (DAG).

  • Finally, Diacylglycerol Acyltransferase (DGAT) catalyzes the acylation of the free hydroxyl group at the sn-3 position of DAG with a second acyl-CoA molecule, forming TAG. This is considered a committed and often rate-limiting step in TAG biosynthesis.[1]

Kennedy_Pathway G3P Glycerol-3-Phosphate (G3P) LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA LPAAT DAG Diacylglycerol (DAG) PA->DAG PAP TAG Triacylglycerol (TAG) (e.g., this compound) DAG->TAG DGAT Pi Pi AcylCoA1 Linoleoyl-CoA AcylCoA2 Linoleoyl-CoA AcylCoA3 Linoleoyl-CoA

Figure 1: The Acyl-CoA Dependent Kennedy Pathway for TAG Synthesis.

Linoleic Acid Synthesis and Acyl Editing via Phosphatidylcholine

Linoleic acid (18:2) is not typically incorporated directly during de novo synthesis. Instead, it is synthesized by the desaturation of oleic acid (18:1) while it is esterified to phosphatidylcholine (PC). This necessitates a dynamic exchange of acyl groups between the DAG pool and the PC pool.

  • Entry into PC Pool: DAG produced by the Kennedy pathway can be converted to PC through the action of CDP-choline:diacylglycerol cholinephosphotransferase (CPT) . An alternative, reversible reaction is catalyzed by phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT) , which exchanges the headgroup between a DAG and a PC molecule.[2]

  • Desaturation: Once part of a PC molecule, the oleoyl group at the sn-2 position is desaturated to a linoleoyl group by Fatty Acid Desaturase 2 (FAD2) .

  • Return to the Acyl-CoA/DAG Pool: To be incorporated into TAG, the newly synthesized linoleic acid must be channeled back. This occurs via several mechanisms:

    • The reverse action of PDCT can return a linoleate-rich DAG molecule to the DAG pool.[2]

    • Lysophosphatidylcholine Acyltransferase (LPCAT) can operate in reverse, transferring the linoleoyl group from PC to the acyl-CoA pool, generating linoleoyl-CoA for use by DGAT or LPAAT.[3] This process is central to "acyl editing."

    • Phospholipase C (PLC) can cleave the headgroup from PC to directly release a linoleate-rich DAG.

Acyl-CoA-Independent TAG Synthesis

In addition to the acyl-CoA-dependent DGAT, plants possess an acyl-CoA-independent pathway for the final acylation step.

  • Phospholipid:Diacylglycerol Acyltransferase (PDAT) catalyzes the direct transfer of an acyl group from the sn-2 position of a phospholipid (like PC) to the sn-3 position of DAG.[2][4] This directly utilizes the linoleate-rich PC as an acyl donor to form this compound, producing lysophosphatidylcholine (LPC) as a co-product. The relative contribution of DGAT and PDAT to TAG synthesis varies significantly between plant species.[5][6]

Acyl_Editing_PDAT cluster_return Return Pathways for Linoleate DAG_Pool DAG Pool (Oleoyl-rich) CPT_PDCT CPT / PDCT DAG_Pool->CPT_PDCT Forward PDAT PDAT DAG_Pool->PDAT DGAT DGAT DAG_Pool->DGAT PC_Pool PC Pool FAD2 FAD2 (Desaturase) PC_Pool->FAD2 LPCAT LPCAT (reverse) PC_Pool->LPCAT Acyl Editing PC_Pool->PDAT Acyl-CoA Independent AcylCoA_Pool Linoleoyl-CoA Pool AcylCoA_Pool->DGAT TAG_Final This compound CPT_PDCT->DAG_Pool Reverse CPT_PDCT->PC_Pool PC(18:1) FAD2->PC_Pool PC(18:2) LPCAT->AcylCoA_Pool PDAT->TAG_Final Direct Transfer DGAT->TAG_Final Kennedy Pathway Finale Experimental_Workflow Start Plant Seed Tissue Step1 1. Inactivate Lipases (Hot Isopropanol) Start->Step1 Step2 2. Homogenize & Lipid Extraction (Chloroform/Methanol) Step1->Step2 Step3 3. Phase Separation & Collect Organic Layer Step2->Step3 Step4 4. Solvent Evaporation (Nitrogen Stream) Step3->Step4 Step5 5. Transmethylation (H₂SO₄ in Methanol + Heat) Step4->Step5 + Internal Standard Step6 6. FAMEs Extraction (Hexane) Step5->Step6 Step7 7. GC-MS/FID Analysis Step6->Step7 End Quantification of Linoleic Acid Content Step7->End

References

The Biological Role of Trilinolein in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trilinolein, a triacylglycerol composed of a glycerol backbone esterified with three linoleic acid molecules, is a significant component of various vegetable oils and plays a multifaceted role in cellular metabolism. Beyond its primary function as a dense energy store within lipid droplets, this compound and its constituent fatty acid, linoleic acid, are bioactive molecules that influence key signaling pathways integral to cellular homeostasis, inflammation, and metabolic regulation. This technical guide provides an in-depth exploration of the metabolic journey of this compound, from its digestion and transport to its storage and mobilization. Furthermore, it elucidates its impact on critical cellular signaling networks, including the Ras/MEK/ERK, AMPK/mTOR, and PPAR pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and signaling pathways to support further research and therapeutic development.

This compound Metabolism: From Ingestion to Cellular Fate

This compound, as a dietary fat, undergoes a series of metabolic processes to be utilized by the cells. Its chemical structure consists of a glycerol molecule esterified with three molecules of the omega-6 polyunsaturated fatty acid, linoleic acid (18:2n-6)[1].

Digestion, Absorption, and Transport

The intestinal absorption of this compound is a critical first step in its metabolic journey. In the small intestine, pancreatic lipases hydrolyze this compound into free fatty acids and monoacylglycerols. These products are then absorbed by enterocytes[2]. Once inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system, eventually entering the bloodstream for distribution to various tissues[3]. The efficiency of absorption and lymphatic transport is influenced by the fatty acid composition of the triglyceride[3].

Cellular Uptake and Storage in Lipid Droplets

From the circulation, this compound, carried within lipoproteins, is delivered to peripheral tissues. Lipoprotein lipase, an enzyme on the surface of endothelial cells, hydrolyzes the this compound within these lipoproteins, releasing linoleic acid. These fatty acids are then taken up by cells through fatty acid transporters[2][4].

Inside the cell, the primary fate of the newly acquired linoleic acid is re-esterification into triacylglycerols for storage in lipid droplets (LDs). LDs are organelles specialized in storing neutral lipids, serving as a dynamic reservoir of energy and lipid molecules for various cellular functions, including membrane synthesis and signaling[5]. The core of these droplets is mainly composed of triacylglycerols like this compound and cholesteryl esters, surrounded by a phospholipid monolayer decorated with various proteins, such as perilipins, that regulate lipid metabolism[5].

Lipolysis: Mobilization of Stored Energy

When the cell requires energy, stored this compound is mobilized through a process called lipolysis. This process involves the sequential hydrolysis of triacylglycerols by three key enzymes:

  • Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing the first fatty acid from the triacylglycerol backbone, producing a diacylglycerol[6][7].

  • Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes the diacylglycerol into a monoacylglycerol and another fatty acid. HSL also has activity against triacylglycerols, though with lower efficiency than ATGL[8][9][10].

  • Monoglyceride Lipase (MGL): Completes the process by breaking down the monoacylglycerol into glycerol and the final fatty acid[7].

The released linoleic acid can then be transported to the mitochondria for β-oxidation to generate ATP or utilized in various signaling pathways.

This compound's Role in Cellular Signaling

Beyond its role in energy storage, this compound and its constituent linoleic acid are important signaling molecules that modulate several key cellular pathways.

Regulation of the Ras/MEK/ERK Pathway

This compound has been demonstrated to exert protective effects in the context of cerebrovascular diseases by modulating the Ras/MEK/ERK signaling pathway[11][12]. In vascular smooth muscle cells (VSMCs), this compound treatment has been shown to significantly reduce the protein levels of Ras, MEK, and phosphorylated ERK (p-ERK) stimulated by platelet-derived growth factor (PDGF)-BB. This inhibition of the Ras/MEK/ERK pathway leads to a reduction in matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cell migration and intimal hyperplasia[11][12].

Activation of the AMPK/mTOR Pathway

Recent studies have highlighted the role of this compound in activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis[13]. Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation. The this compound-induced activation of the AMPK/mTOR pathway has been linked to the induction of autophagy and photoprotective effects in human skin fibroblasts[13].

Modulation of PPAR Signaling

The fatty acids released from this compound, primarily linoleic acid, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism[14][15][16]. Linoleic acid and its metabolites can bind to and activate PPARα and PPARγ[3][14][17][18].

  • PPARα activation primarily promotes the expression of genes involved in fatty acid oxidation, thus increasing the catabolism of lipids[12][15][19].

  • PPARγ activation is a master regulator of adipogenesis and enhances insulin sensitivity[16].

By providing the ligands for these receptors, this compound metabolism can influence systemic lipid homeostasis and insulin sensitivity.

Influence on SREBP-regulated Lipogenesis

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master transcriptional regulators of lipogenesis, promoting the synthesis of fatty acids and triacylglycerols[20][21][22]. Polyunsaturated fatty acids (PUFAs), including linoleic acid, are known to suppress the activity of SREBP-1c. They achieve this by reducing the amount of the mature, transcriptionally active form of SREBP-1c in the nucleus[9]. This suppression of SREBP-1c activity leads to a downregulation of lipogenic gene expression, providing a negative feedback mechanism to control lipid synthesis[9][23]. Therefore, the linoleic acid released from this compound hydrolysis contributes to the regulation of the cell's lipogenic capacity.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its components.

Table 1: Effects of this compound on Protein Expression in the Ras/MEK/ERK Pathway

Target Protein Treatment Cell Type Concentration % Reduction (Mean) Reference
Ras This compound A7r5 VSMC 5 µM 31.83% [11]
10 µM 37.33% [11]
20 µM 30.17% [11]
MEK This compound A7r5 VSMC 5 µM 20.67% [11]
10 µM 15.67% [11]
20 µM 8.17% [11]
p-ERK This compound A7r5 VSMC 5 µM 44.80% [11]
10 µM 52.20% [11]
20 µM 64.20% [11]
MMP-2 This compound A7r5 VSMC 5 µM 21.00% [11]
10 µM 18.40% [11]

| | | | 20 µM | 12.00% |[11] |

Table 2: Antioxidant Activity of this compound and Related Compounds

Compound Concentration Range Maximal Mean Reduction of OFR Reference
This compound 10⁻¹⁰ - 10⁻⁶ M -48.0% [24]
Linoleic Acid 10⁻⁹ - 10⁻⁷ M -31.9% [24]
Triolein Not specified -31.9% [24]

| Tristearin | Not specified | -15.2% |[24] |

Table 3: Comparative Hydrolysis of Triacylglycerols by Lipases

Lipase Substrate Relative Hydrolase Activity Notes Reference
ATGL Triolein Significantly reduced in ATGL -/- mice (70-75% lower) ATGL is the primary enzyme for the initial hydrolysis of triacylglycerols.
HSL Triolein Reduced in HSL -/- mice (36-49% lower) HSL has a lower affinity for triacylglycerols compared to diacylglycerols.

| HSL | Diacylglycerol | Significantly reduced in HSL -/- mice (50-75% lower) | HSL is the primary enzyme for diacylglycerol hydrolysis. | |

Experimental Protocols

Cell Culture Treatment with this compound

Note: As this compound is a lipid, it must be prepared in a way that allows for its delivery to cells in an aqueous culture medium. This is typically achieved by complexing it with a carrier protein like bovine serum albumin (BSA) or using a solvent like DMSO.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium.

    • While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterilize the complex by passing it through a 0.22 µm filter.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a serum-free or low-serum medium containing the this compound-BSA complex at the desired final concentrations.

    • Incubate the cells for the desired time period before proceeding with downstream analysis.

Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

Wound Healing (Scratch) Assay
  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

    • Wash the cells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the medium with fresh medium containing the desired treatment (e.g., this compound).

    • Immediately acquire images of the scratch at defined points along the wound (time 0).

    • Incubate the plate at 37°C.

    • Acquire images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time relative to the initial wound width.

Quantification of Intracellular Triglycerides (Enzymatic Assay)
  • Cell Lysis:

    • After treatment, wash cells with PBS.

    • Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Triglyceride Hydrolysis:

    • Incubate the cell lysate with lipase to hydrolyze the triglycerides into glycerol and free fatty acids.

  • Glycerol Quantification:

    • The released glycerol is quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric output. This is typically done using a commercial kit.

    • The absorbance or fluorescence is measured using a plate reader.

  • Standard Curve and Calculation:

    • A standard curve is generated using known concentrations of a triglyceride standard.

    • The triglyceride concentration in the samples is calculated by comparing their readings to the standard curve.

    • The final values are often normalized to the total protein concentration of the cell lysate.

Visualizations: Pathways and Workflows

Signaling Pathways

Trilinolein_Signaling cluster_ras Ras/MEK/ERK Pathway cluster_ampk AMPK/mTOR Pathway cluster_ppar PPAR Signaling Trilinolein_Ras This compound Ras Ras Trilinolein_Ras->Ras MEK MEK Trilinolein_Ras->MEK ERK ERK Trilinolein_Ras->ERK PDGF_BB PDGF-BB PDGF_BB->Ras Ras->MEK MEK->ERK MMP2 MMP-2 ERK->MMP2 Cell_Migration Cell Migration MMP2->Cell_Migration Trilinolein_AMPK This compound AMPK AMPK Trilinolein_AMPK->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Trilinolein_PPAR This compound Lipolysis Lipolysis Trilinolein_PPAR->Lipolysis Linoleic_Acid Linoleic Acid Lipolysis->Linoleic_Acid PPARa PPARα Linoleic_Acid->PPARa PPARg PPARγ Linoleic_Acid->PPARg Fatty_Acid_Oxidation Fatty Acid Oxidation Genes PPARa->Fatty_Acid_Oxidation Adipogenesis Adipogenesis & Insulin Sensitivity PPARg->Adipogenesis

Caption: Signaling pathways modulated by this compound and its metabolites.

Experimental Workflows

Experimental_Workflows cluster_wb Western Blot Workflow cluster_wh Wound Healing Assay Workflow cluster_tg Triglyceride Quantification Workflow WB1 Cell Lysis & Protein Quantification WB2 SDS-PAGE WB1->WB2 WB3 Protein Transfer to Membrane WB2->WB3 WB4 Blocking WB3->WB4 WB5 Primary Antibody Incubation WB4->WB5 WB6 Secondary Antibody Incubation WB5->WB6 WB7 Detection WB6->WB7 WH1 Seed Cells to Confluence WH2 Create Scratch WH1->WH2 WH3 Wash & Add Treatment WH2->WH3 WH4 Image at Time 0 WH3->WH4 WH5 Incubate WH4->WH5 WH6 Image at Subsequent Time Points WH5->WH6 WH7 Measure Wound Closure WH6->WH7 TG1 Cell Lysis TG2 Enzymatic Hydrolysis (Lipase) TG1->TG2 TG3 Quantify Released Glycerol TG2->TG3 TG4 Calculate TG Concentration (vs. Standard Curve) TG3->TG4

Caption: Standard experimental workflows for studying this compound's effects.

Logical Relationships

Logical_Relationships This compound Dietary this compound Absorption Digestion & Absorption This compound->Absorption Transport Chylomicron Transport Absorption->Transport Uptake Cellular Uptake (Linoleic Acid) Transport->Uptake Storage Storage as TG in Lipid Droplets Uptake->Storage Lipolysis Lipolysis Storage->Lipolysis Linoleic_Acid Free Linoleic Acid Lipolysis->Linoleic_Acid Beta_Oxidation β-Oxidation Linoleic_Acid->Beta_Oxidation Signaling Modulation of Signaling Pathways (Ras, AMPK, PPAR, SREBP) Linoleic_Acid->Signaling Energy ATP Production Beta_Oxidation->Energy Cellular_Response Altered Cellular Responses (Migration, Autophagy, Gene Expression) Signaling->Cellular_Response

Caption: Metabolic fate and functional outcomes of this compound.

Conclusion and Future Directions

This compound is a key metabolic substrate and signaling precursor that plays a central role in cellular energy homeostasis and regulation. Its hydrolysis product, linoleic acid, acts as a ligand for PPARs and a modulator of SREBP, AMPK, and Ras/MEK/ERK signaling pathways, thereby influencing a wide array of cellular processes from lipogenesis and fatty acid oxidation to cell migration and autophagy. The provided data and protocols offer a framework for researchers to further investigate the nuanced roles of this compound in health and disease.

Future research should focus on elucidating the dose-dependent effects of this compound on these signaling pathways and quantifying the specific flux of this compound-derived linoleic acid into different metabolic and signaling pools. A deeper understanding of the specificities of lipases for this compound and the downstream consequences of its metabolism will be crucial for developing targeted therapeutic strategies for metabolic disorders, cerebrovascular diseases, and certain cancers.

References

In Vivo Stability and Degradation of Trilinolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and degradation of trilinolein, a triglyceride of significant interest in nutritional science and as an excipient in drug delivery systems. This document details the metabolic fate of this compound, presents quantitative data on its pharmacokinetics, and outlines detailed experimental protocols for its study.

Introduction to this compound

This compound is a triglyceride formed from the esterification of glycerol with three molecules of linoleic acid, an omega-6 polyunsaturated fatty acid. As a primary constituent of various vegetable oils, it is a significant component of the human diet. In the pharmaceutical sciences, its biocompatibility and biodegradability make it a valuable component of lipid-based drug delivery systems, such as lipid emulsions and nanoparticles. Understanding its in vivo stability and degradation pathways is crucial for optimizing its nutritional benefits and its performance as a drug carrier.

In Vivo Degradation and Metabolic Pathways

The in vivo degradation of this compound primarily occurs through the digestive and metabolic processes following oral or parenteral administration.

Oral Administration:

Following oral ingestion, the digestion of this compound begins in the stomach and is completed in the small intestine. The process involves:

  • Emulsification: In the small intestine, bile salts emulsify large this compound globules into smaller droplets, increasing the surface area for enzymatic action.

  • Enzymatic Hydrolysis: Pancreatic lipase, along with colipase, hydrolyzes this compound at the sn-1 and sn-3 positions, yielding two molecules of free linoleic acid and one molecule of 2-linoleoylglycerol (a monoglyceride).

  • Micelle Formation: The resulting free fatty acids and monoglycerides, along with bile salts and other lipids, form mixed micelles.

  • Absorption: These micelles are absorbed by enterocytes, the cells lining the small intestine.

  • Re-esterification and Chylomicron Assembly: Inside the enterocytes, the absorbed fatty acids and monoglycerides are re-esterified back into triglycerides. These newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are assembled into chylomicrons.

  • Lymphatic Transport: Chylomicrons are secreted from the enterocytes into the lymphatic system, which then enters the systemic circulation.

Parenteral Administration:

When administered intravenously as part of a lipid emulsion, this compound is metabolized by a different pathway:

  • Lipoprotein Lipase (LPL) Hydrolysis: In the capillaries of adipose tissue, muscle, and other tissues, lipoprotein lipase (LPL), activated by apolipoprotein C-II (ApoC-II) on the surface of the lipid emulsion particles, hydrolyzes the this compound.

  • Cellular Uptake: The resulting free fatty acids and glycerol are taken up by the surrounding cells for energy or storage.

  • Remnant Clearance: The remaining lipid emulsion remnants, now depleted of triglycerides, are cleared from the circulation primarily by the liver.

dot

trilinolein_metabolism cluster_oral Oral Administration Pathway cluster_parenteral Parenteral Administration Pathway Trilinolein_oral This compound (Oral) Emulsification Emulsification (Bile Salts) Trilinolein_oral->Emulsification Hydrolysis_oral Hydrolysis (Pancreatic Lipase) Emulsification->Hydrolysis_oral Micelles Mixed Micelles Hydrolysis_oral->Micelles 2-monoglyceride, free fatty acids Absorption Absorption by Enterocytes Micelles->Absorption Reesterification Re-esterification Absorption->Reesterification Chylomicrons Chylomicrons Reesterification->Chylomicrons Lymphatics Lymphatic System Chylomicrons->Lymphatics Circulation_oral Systemic Circulation Lymphatics->Circulation_oral Trilinolein_parenteral This compound (IV Emulsion) Circulation_parenteral Systemic Circulation Trilinolein_parenteral->Circulation_parenteral Hydrolysis_parenteral Hydrolysis (Lipoprotein Lipase) Circulation_parenteral->Hydrolysis_parenteral Uptake Cellular Uptake (Adipose, Muscle) Hydrolysis_parenteral->Uptake Glycerol, free fatty acids Remnants Emulsion Remnants Hydrolysis_parenteral->Remnants Liver_clearance Liver Clearance Remnants->Liver_clearance

In vivo metabolic pathways of this compound.

Quantitative Data on In Vivo Stability and Clearance

The in vivo stability of this compound is typically assessed by its clearance rate from the plasma when administered as a component of a lipid emulsion. The half-life of such emulsions is generally short, indicating rapid metabolism.

ParameterValueAnimal ModelAdministration RouteSource
Plasma Half-life (t1/2) 6.56 ± 1.0 minRatIntravenous[1]
Plasma Clearance Rate (K2) 10.57 ± 1.61 %/minRatIntravenous[1]
Plasma Half-life (t1/2) of a similar lipid emulsion (Intralipid 20%) 7.66 ± 1.54 minRatIntravenous[1]
Plasma Clearance Rate (K2) of Intralipid 20% 9.05 ± 1.82 %/minRatIntravenous[1]

Note: The provided data is for a fat emulsion containing a mixture of fatty acids, and while indicative, may not represent the exact values for pure this compound.

Experimental Protocols

In Vivo Clearance Study of Intravenously Administered this compound Emulsion in Rats

This protocol describes a method to determine the plasma clearance rate of a this compound-based lipid emulsion in rats.

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iv_clearance_workflow start Start: Prepare Radiolabeled This compound Emulsion cannulation Surgical Cannulation of Rat Jugular Vein start->cannulation acclimatization Animal Acclimatization cannulation->acclimatization injection Intravenous Bolus Injection of Emulsion acclimatization->injection sampling Serial Blood Sampling (e.g., 1, 2, 5, 10, 15, 30 min) injection->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep scintillation Radioactivity Measurement (Liquid Scintillation Counting) plasma_sep->scintillation analysis Data Analysis: Calculate Half-life and Clearance Rate scintillation->analysis end End analysis->end

Workflow for IV clearance study.

Materials:

  • This compound

  • Radiolabeled this compound (e.g., [3H] or [14C]-trilinolein)

  • Emulsifying agent (e.g., lecithin)

  • Glycerol

  • Water for injection

  • High-pressure homogenizer

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for cannulation

  • Jugular vein catheters

  • Heparinized saline

  • Syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid scintillation counter and vials

  • Scintillation cocktail

Procedure:

  • Preparation of Radiolabeled this compound Emulsion:

    • Prepare a lipid phase by mixing this compound and a known amount of radiolabeled this compound.

    • Prepare an aqueous phase containing glycerol and an emulsifying agent in water for injection.

    • Mix the lipid and aqueous phases and subject them to high-pressure homogenization to form a stable emulsion with a desired particle size (e.g., 200-300 nm).

    • Sterilize the final emulsion by filtration through a 0.22 µm filter.

  • Animal Preparation:

    • Anesthetize the rat and surgically implant a catheter into the jugular vein for blood sampling.[2]

    • Allow the animal to recover from surgery for at least 24 hours.

  • Emulsion Administration and Blood Sampling:

    • Administer a bolus intravenous injection of the radiolabeled this compound emulsion via the tail vein.

    • Collect blood samples (approximately 0.2 mL) through the jugular vein catheter at predetermined time points (e.g., 1, 2, 5, 10, 15, and 30 minutes post-injection).

    • Immediately place the blood samples into EDTA-coated tubes and keep them on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Pipette a known volume of plasma into a liquid scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the plasma radioactivity concentration versus time on a semi-logarithmic scale.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the plasma half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • The clearance rate can also be expressed as the percentage of the injected dose cleared per minute.

In Vivo Degradation Study Following Oral Administration of this compound in Rats

This protocol outlines a method to study the digestion, absorption, and subsequent distribution of orally administered this compound.

oral_degradation_workflow start Start: Prepare Radiolabeled This compound Formulation fasting Fast Animals Overnight start->fasting gavage Oral Gavage with This compound Formulation fasting->gavage euthanasia Euthanize Animals at Specific Time Points gavage->euthanasia collection Collect Blood, Lymph, and Tissues (Intestine, Liver, Adipose) euthanasia->collection homogenization Tissue Homogenization collection->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction separation Separation of Lipid Classes (TLC or HPLC) extraction->separation analysis Quantification of this compound and Metabolites (GC or LC-MS/MS) separation->analysis end End analysis->end

References

An In-depth Technical Guide to the Interaction of Trilinolein with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein, a triacylglycerol derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils and a key player in lipid metabolism. Its interaction with a diverse array of lipid-binding proteins is fundamental to its transport, storage, and utilization within the cellular environment. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms of lipid homeostasis and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound's interactions with key lipid-binding proteins, including quantitative binding data for this compound and its analogues, detailed experimental protocols for studying these interactions, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on this compound and Analogue Interactions with Lipid-Binding Proteins

Direct quantitative data on the binding affinity of this compound to specific proteins is limited in publicly available literature. However, valuable insights can be drawn from studies on structurally similar molecules, such as triolein and the constituent fatty acid, linoleic acid. The following tables summarize key quantitative findings.

Interacting ProteinLigandMethodDissociation Constant (Kd)Reference
Perilipin 2 (Plin2)CholesterolTryptophan Quenching7 ± 1 nM[1]
Perilipin 2 (Plin2)Stearic AcidTryptophan Quenching80 ± 9 nM[1]
Perilipin 2 (Plin2)Arachidonic AcidTryptophan Quenching22 ± 1 nM[1]
Perilipin 2 (Plin2)Docosahexaenoic Acid (DHA)Tryptophan Quenching46 ± 6 nM[1]
Fatty Acid-Binding Protein (FABP) (rat brown adipose tissue)[14C]OleateScatchard Analysis~0.80 ± 0.02 µM[2]
Intestinal Fatty Acid-Binding Protein (I-FABP)Fatty AcidsTitration Calorimetry & NMR0.2 µM[3]
Apolipoprotein B (apoB)Microsomal Triglyceride Transfer Protein (MTP)Not Specified10-30 nM[4]

Table 1: Binding Affinities of Lipid-Binding Proteins with this compound Analogues. This table presents the dissociation constants (Kd) for the interaction of various lipid-binding proteins with ligands that are structurally related to this compound.

ProteinTreatmentFold Change in Protein Levelp-valueReference
RasThis compound (5 µM)0.68< 0.001[1]
RasThis compound (10 µM)0.63< 0.001[1]
RasThis compound (20 µM)0.70< 0.001[1]
MEKThis compound (5 µM)0.79< 0.001[1]
MEKThis compound (10 µM)0.84< 0.001[1]
MEKThis compound (20 µM)0.92< 0.001[1]
p-MEKThis compound (5 µM)0.56< 0.001[1]
p-MEKThis compound (10 µM)0.56< 0.001[1]
p-MEKThis compound (20 µM)0.42< 0.001[1]
p-ERKThis compound (5 µM)0.55< 0.001[1]
p-ERKThis compound (10 µM)0.48< 0.001[1]
p-ERKThis compound (20 µM)0.36< 0.001[1]
MMP-2This compound (5 µM)~0.85< 0.05[1]
MMP-2This compound (10 µM)~0.75< 0.01[1]
MMP-2This compound (20 µM)~0.60< 0.001[1]

Table 2: Effect of this compound on Protein Levels in the RAS/MEK/ERK Signaling Pathway. This table summarizes the quantitative changes in the expression of key proteins in the RAS/MEK/ERK pathway in A7r5 vascular smooth muscle cells upon treatment with varying concentrations of this compound. Data is presented as a fold change relative to control.

Key Lipid-Binding Proteins Interacting with this compound

This compound, as a major component of lipid droplets, interacts with a host of proteins that regulate lipid metabolism. The primary families of these proteins are:

  • Perilipins: This family of proteins (Perilipin 1-5) coats the surface of lipid droplets and acts as gatekeepers for lipolysis by regulating the access of lipases to the triacylglycerol core. The binding affinity of different perilipin isoforms to lipid droplets varies, suggesting a hierarchical regulation of lipid storage and mobilization.

  • Apolipoproteins: These proteins are essential for the transport of lipids in the bloodstream. Apolipoproteins, such as Apolipoprotein B (ApoB) and Apolipoprotein C (ApoC), associate with triacylglycerol-rich lipoproteins, facilitating their assembly, secretion, and metabolism.

  • Fatty Acid-Binding Proteins (FABPs): FABPs are a family of small intracellular proteins that bind to fatty acids and other lipophilic substances, facilitating their transport within the cytoplasm to various organelles for metabolism or storage. Since this compound is composed of linoleic acid, FABPs are crucial for the intracellular trafficking of its constituent fatty acids upon lipolysis.

  • Fat storage-inducing transmembrane (FIT) proteins: FIT proteins, such as FIT2, are localized to the endoplasmic reticulum and are involved in the formation of lipid droplets. Studies have shown that FIT2 can directly bind to triolein, a key step in partitioning triglycerides into nascent lipid droplets.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate intracellular signaling pathways, notably the RAS/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

RAS/MEK/ERK Signaling Pathway

Studies have demonstrated that this compound can inhibit the proliferation and migration of vascular smooth muscle cells by downregulating the expression of key proteins in the RAS/MEK/ERK pathway.[1][6] this compound treatment leads to a significant reduction in the protein levels of Ras, MEK, and phosphorylated ERK (p-ERK), as well as the downstream effector, matrix metalloproteinase-2 (MMP-2).[1]

RAS_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->Ras Inhibits This compound->MEK Inhibits This compound->ERK Inhibits Phosphorylation MMP2 MMP-2 Expression This compound->MMP2 Inhibits Proliferation Cell Proliferation & Migration TranscriptionFactors->Proliferation TranscriptionFactors->MMP2

Figure 1: this compound inhibits the RAS/MEK/ERK signaling pathway.

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to investigate the interaction between this compound and lipid-binding proteins. Below are detailed methodologies for key experiments.

Western Blotting for Analysis of RAS/MEK/ERK Pathway Proteins

This protocol is adapted from methodologies used to study the effects of this compound on vascular smooth muscle cells.[1][6]

1. Cell Culture and Treatment:

  • Culture A7r5 vascular smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free DMEM for 24 hours prior to treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 5, 10, and 20 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • In some experiments, stimulate the cells with a growth factor like platelet-derived growth factor (PDGF-BB) to activate the RAS/MEK/ERK pathway, with or without this compound pre-treatment.

2. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for Ras, MEK, p-MEK, ERK, p-ERK, MMP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but typically range from 1:500 to 1:2000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target proteins to the loading control.

Western_Blot_Workflow start Cell Culture & Treatment with this compound protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Quantified Protein Levels analysis->end

Figure 2: Workflow for Western Blotting analysis.

Oil Drop Tensiometry for Studying Apolipoprotein-Trilinolein Interaction

This protocol is based on the methodology used to study the interaction of apolipoproteins with triolein interfaces, which can be adapted for this compound.[6][7]

1. Preparation of the System:

  • Use an oil-drop tensiometer.

  • Form a droplet of this compound (e.g., 10-20 µL) at the tip of a J-tube submerged in a cuvette containing an aqueous buffer (e.g., 2 mM sodium phosphate, pH 7.4).

2. Measurement of Interfacial Tension:

  • The shape of the this compound droplet is determined by the balance between gravitational forces and the interfacial tension between the oil and the aqueous buffer.

  • The tensiometer's camera records the droplet shape, and software calculates the interfacial tension. For pure this compound, this will be the initial surface tension.

3. Protein Adsorption:

  • Introduce the lipid-binding protein (e.g., an apolipoprotein) into the aqueous buffer.

  • As the protein adsorbs to the surface of the this compound droplet, the interfacial tension decreases, causing the droplet to become less spherical.

  • The difference between the initial interfacial tension of pure this compound and the new, lower interfacial tension is the surface pressure (Π).

  • Allow the system to equilibrate until a constant surface pressure is reached.

4. Washout and Isotherm Determination:

  • To study the reversibility of binding, the unbound protein in the bulk solution can be washed out by exchanging the buffer.

  • After washout, the droplet can be subjected to controlled expansion and compression cycles by adjusting the droplet volume.

  • The relationship between the surface pressure (Π) and the droplet surface area during these cycles provides the compression isotherm, which gives information about the elasticity and stability of the protein film at the interface.

Co-Immunoprecipitation (Co-IP) for Identifying this compound-Interacting Proteins

This is a general protocol that can be adapted to identify proteins that interact with a known lipid-binding protein in the presence of this compound.

1. Cell Culture and Lysate Preparation:

  • Culture cells of interest (e.g., adipocytes, hepatocytes) and treat with or without this compound.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Pre-clearing the Lysate:

  • To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C.

  • Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.

3. Immunoprecipitation:

  • Add a primary antibody specific to the known lipid-binding protein ("bait" protein) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein and potential interacting partners ("prey" proteins).

  • Alternatively, the entire eluted protein complex can be analyzed by mass spectrometry to identify unknown interacting partners.

Logical Relationships of Key Protein Families in this compound Metabolism

The metabolism of this compound involves a coordinated effort of several families of lipid-binding proteins.

Trilinolein_Metabolism This compound This compound (in diet/circulation) Lipoprotein Triacylglycerol-rich Lipoprotein Particle This compound->Lipoprotein packaged into Apolipoproteins Apolipoproteins Apolipoproteins->Lipoprotein stabilize & transport Cell Cell Lipoprotein->Cell uptake by LipidDroplet Lipid Droplet (this compound Storage) Cell->LipidDroplet storage in Lipolysis Lipolysis LipidDroplet->Lipolysis substrate for Perilipins Perilipins Perilipins->LipidDroplet coat surface of Perilipins->Lipolysis regulate FattyAcids Linoleic Acid Lipolysis->FattyAcids FABPs Fatty Acid-Binding Proteins (FABPs) FattyAcids->FABPs bound by Metabolism Metabolism/ Energy Production FABPs->Metabolism transported for

References

The Journey of Dietary Trilinolein: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolein, a triglyceride derived from the dietary omega-6 fatty acid, linoleic acid, is a subject of growing interest in nutritional science and pharmacology. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to harnessing its potential therapeutic benefits. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics. It details the intricate processes of its digestion, absorption via chylomicron formation, and subsequent systemic distribution and metabolism. This document also outlines detailed experimental protocols for preclinical pharmacokinetic assessment and discusses the known signaling pathways influenced by its metabolic products. All quantitative data are presented in structured tables, and key physiological and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with three molecules of linoleic acid. As a significant component of various vegetable oils, it is a common constituent of the human diet. Beyond its role as an energy source, the metabolic fate of this compound and its constituent fatty acids is of considerable scientific interest due to their involvement in various physiological and pathological processes. This guide aims to provide an in-depth technical resource on the pharmacokinetics and bioavailability of dietary this compound.

Pharmacokinetics of this compound

The journey of dietary this compound through the body is a multi-step process governed by the principles of lipid digestion, absorption, and transport.

Absorption

The oral bioavailability of this compound is intrinsically linked to its efficient digestion and absorption in the gastrointestinal tract. Being a large, water-insoluble molecule, it requires a specialized process for its uptake.[1][2]

  • Digestion: The process begins in the stomach with the action of gastric lipase, which starts to hydrolyze the triglyceride into diglycerides and fatty acids.[3][4] However, the majority of lipid digestion occurs in the small intestine.[4] Here, bile salts emulsify the large fat globules into smaller micelles, increasing the surface area for pancreatic lipase to act upon.[4] Pancreatic lipase then hydrolyzes this compound into two free linoleic acid molecules and one 2-monoacylglycerol (2-linoleoylglycerol).[1]

  • Micelle Formation and Uptake: The resulting monoglycerides and free fatty acids, along with other lipid-soluble molecules, are encapsulated within micelles. These micelles facilitate the transport of these lipid digestion products across the unstirred water layer to the apical membrane of the enterocytes, the absorptive cells of the small intestine.[2]

  • Re-esterification and Chylomicron Assembly: Once inside the enterocytes, the linoleic acid and 2-monoacylglycerol are transported to the endoplasmic reticulum, where they are re-esterified back into triglycerides.[5] These newly synthesized triglycerides, along with cholesterol, phospholipids, and apolipoprotein B-48 (ApoB-48), are assembled into large lipoprotein particles called chylomicrons.[6][7]

  • Lymphatic Transport: Chylomicrons are too large to enter the bloodstream directly. Instead, they are secreted from the basolateral membrane of the enterocytes into the lymphatic system via a process called exocytosis.[5][8] The lymphatic vessels then transport the chylomicrons to the thoracic duct, where they eventually enter the systemic circulation.[8]

Distribution

Upon entering the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL) located on the endothelial surface of capillaries in various tissues, primarily adipose tissue, skeletal muscle, and cardiac muscle.[6] This process releases free fatty acids (linoleic acid) and glycerol. The fatty acids can be taken up by the surrounding tissues for energy or stored as triglycerides.[2] The remaining chylomicron remnants, now smaller and enriched in cholesterol, are cleared from the circulation by the liver.[7]

Metabolism

The metabolic fate of the absorbed linoleic acid is diverse. It can be:

  • Utilized for Energy: Undergo β-oxidation in mitochondria to produce ATP.

  • Stored as Triglycerides: Re-esterified into triglycerides, primarily in adipose tissue.

  • Incorporated into Cell Membranes: Esterified into phospholipids, which are essential components of cellular membranes.

  • Converted to Bioactive Mediators: Serve as a precursor for the synthesis of various signaling molecules, including eicosanoids. The metabolic pathway of linoleic acid involves desaturation and elongation steps to form other polyunsaturated fatty acids.[9]

Excretion

The excretion of this compound and its metabolites is not a direct process. The glycerol backbone can enter glycolysis and be metabolized. The fatty acid components are typically completely metabolized for energy or stored. Any excess metabolites are ultimately eliminated, primarily through feces and urine after hepatic processing.

Quantitative Pharmacokinetic Data

Specific, publicly available quantitative pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability) in humans or preclinical models is scarce. The tables below are provided as a template for structuring such data when it becomes available. For illustrative purposes, data for the structurally similar triglyceride, triolein, from a study in weanling rats is presented to demonstrate the type of quantitative insights that can be gained.[10]

Table 1: Illustrative Pharmacokinetic Parameters of a Triglyceride (Triolein) in Weanling Rats Following Oral Administration

ParameterHigh Fat-Low Carb DietLow Fat-High Carb Diet
Dose [Specify Dose][Specify Dose]
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available
Triolein Disappearance (%) ~2-fold higherBaseline
14CO2 Expiration (Oxidation) ~2-fold higherBaseline
Intestinal Triglyceride Output ~2-fold higherBaseline

Data adapted from a study on [14C]triolein absorption in weanling rats.[10] This table illustrates the impact of diet on triglyceride absorption and should not be directly extrapolated to this compound in other species.

Table 2: Template for Quantitative Pharmacokinetic Data of this compound

ParameterValue (Mean ± SD)Units
Dose mg/kg
Cmax (Peak Plasma Concentration) ng/mL
Tmax (Time to Peak Concentration) hours
AUC (Area Under the Curve) ng*h/mL
Oral Bioavailability (F%) %
Half-life (t1/2) hours
Volume of Distribution (Vd) L/kg
Clearance (CL) L/h/kg

Experimental Protocols

This section outlines a detailed, representative protocol for a preclinical pharmacokinetic study of this compound in a rodent model, based on established methodologies for lipid analysis.[11][12][13]

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Formulation: this compound is formulated in an appropriate vehicle (e.g., corn oil or a self-emulsifying drug delivery system) at a concentration of 100 mg/mL.

  • Administration: A single oral dose of this compound (e.g., 1000 mg/kg) is administered via oral gavage.

Sample Collection
  • Blood Sampling: Blood samples (approximately 200 µL) are collected from the tail vein or via a cannulated jugular vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification of this compound and Linoleic Acid

This method is adapted from established protocols for lipid analysis in plasma.[11][12][14]

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold methanol containing an internal standard (e.g., a deuterated this compound or another triglyceride not present in the sample).

    • Vortex for 10 seconds.

    • Add 500 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 125 µL of LC-MS grade water to induce phase separation.

    • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer (containing the lipids) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for analysis.

  • LC-MS/MS System:

    • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from 30% B to 100% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometric Conditions:

    • MRM Transitions:

      • This compound: Monitor for the precursor ion ([M+NH4]+) and a characteristic product ion (e.g., loss of a linoleic acid chain).

      • Linoleic Acid: Monitor for the precursor ion ([M-H]- in negative mode) and a characteristic fragment ion.

      • Internal Standard: Monitor for the specific precursor and product ions of the internal standard.

    • Optimize collision energies and other MS parameters for each analyte.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentrations of this compound and linoleic acid in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated using non-compartmental analysis software.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated by its constituent fatty acid, linoleic acid, which can influence various cellular signaling pathways.

Digestion and Absorption of this compound

The initial and most critical step in the bioavailability of this compound is its digestion and absorption, which is a well-defined pathway.

Trilinolein_Absorption This compound Dietary this compound Emulsification Emulsification (Bile Salts) This compound->Emulsification Hydrolysis Hydrolysis (Pancreatic Lipase) Emulsification->Hydrolysis Products 2-Monoacylglycerol + 2 Linoleic Acid Hydrolysis->Products Micelle Micelle Formation Enterocyte Enterocyte Micelle->Enterocyte Uptake Re_esterification Re-esterification (ER) Enterocyte->Re_esterification Chylomicron Chylomicron Assembly Re_esterification->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Secretion Bloodstream Bloodstream Lymphatics->Bloodstream Products->Micelle Chylomicron_Assembly cluster_Enterocyte Enterocyte ER Endoplasmic Reticulum (ER) MTP Microsomal Triglyceride Transfer Protein (MTP) ER->MTP ApoB48 ApoB-48 Synthesis (Ribosomes) ApoB48->ER Pre_Chylomicron Pre-chylomicron Formation MTP->Pre_Chylomicron PCTV Pre-chylomicron Transport Vesicle (PCTV) Pre_Chylomicron->PCTV Golgi Golgi Apparatus PCTV->Golgi Transport Mature_Chylomicron Mature Chylomicron Golgi->Mature_Chylomicron Maturation Secretion Secretion (Exocytosis) Mature_Chylomicron->Secretion Lymph Lymphatic Capillary Secretion->Lymph TAG Triglyceride Synthesis TAG->ER Linoleic_Acid_Signaling LA Linoleic Acid PI3K PI3K LA->PI3K ERK ERK1/2 LA->ERK Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB ERK->NFkB Gene_Expression Proinflammatory Gene Expression (e.g., VCAM-1) NFkB->Gene_Expression Autophagy_Antioxidation_Loop LA Linoleic Acid AMPK AMPK Activation LA->AMPK Antioxidant Antioxidant System Activation LA->Antioxidant TOR TOR Signaling AMPK->TOR inhibits Autophagy Autophagy Induction AMPK->Autophagy TOR->Autophagy inhibits Feedback_Loop Synergistic Feedback Loop (p62-Keap1 complex) Autophagy->Feedback_Loop Antioxidant->Feedback_Loop

References

The Pivotal Role of Trilinolein in Plant Seed Oil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of its Biochemical Functions, Analytical Methodologies, and Therapeutic Potential

Introduction

Trilinolein, a triglyceride derived from the esterification of glycerol with three molecules of the omega-6 polyunsaturated fatty acid, linoleic acid, is a significant component of many plant seed oils. Historically viewed primarily as a passive energy reserve for seed germination, emerging research has illuminated its multifaceted roles in plant physiology and its potential applications in human health and drug development. This technical guide provides a comprehensive overview of the core functions of this compound in plant seed oil, detailed experimental protocols for its analysis, and an exploration of its therapeutic implications.

Core Functions of this compound in Plant Seed Oil

This compound's functions extend beyond a simple energy source, influencing the physical properties of the oil and contributing to the plant's defense and signaling mechanisms.

Primary Energy Reserve for Germination

The most well-established function of this compound, like other triacylglycerols in seed oils, is to serve as a dense and efficient energy store to fuel the metabolic processes of seed germination and early seedling growth.[1] During germination, lipases hydrolyze this compound into glycerol and free linoleic acid. These components are then catabolized through β-oxidation and the glyoxylate cycle to produce acetyl-CoA, which provides the necessary energy and carbon skeletons for the developing embryo before photosynthesis can commence.

Influence on Physicochemical Properties of Seed Oil

The high degree of unsaturation in the linoleic acid moieties of this compound significantly impacts the physical characteristics of the seed oil.

  • Melting Point and Fluidity: The presence of two double bonds in each linoleic acid chain introduces kinks, preventing the triglyceride molecules from packing tightly. This results in a lower melting point, ensuring the oil remains in a liquid state at a wide range of temperatures, which is crucial for metabolic accessibility during germination in diverse environmental conditions.

  • Oxidative Stability: The polyunsaturated nature of this compound makes it susceptible to oxidation. While this can lead to rancidity, it also imparts antioxidant properties. The double bonds can react with and neutralize free radicals, thus protecting other vital cellular components from oxidative damage.[2]

Precursor to Signaling Molecules

Linoleic acid, released from the hydrolysis of this compound, is a precursor to a class of potent signaling molecules in plants known as oxylipins, which include jasmonates. Jasmonic acid and its derivatives are key regulators of a wide array of physiological processes, including seed germination, plant defense against herbivores and pathogens, and responses to abiotic stress.[3]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant seed oils. The following table summarizes the approximate this compound content in several common seed oils. It is important to note that the exact composition can be influenced by factors such as plant variety, growing conditions, and extraction methods.

Plant Seed OilThis compound (LLL) Content (%)Predominant Fatty AcidsReference(s)
Grapeseed Oil27.51 - 43Linoleic, Oleic, Palmitic[4][5]
Poppy Seed Oil~19.1 - 24.6 (as LLL)Linoleic, Oleic, Palmitic[6][7]
Safflower OilHigh (specific % varies)Linoleic, Oleic
Sunflower OilHigh (specific % varies)Linoleic, Oleic

Note: Data for safflower and sunflower oil often report high linoleic acid content (up to 78%), which suggests a correspondingly high potential for this compound, though specific triglyceride profiles are less commonly reported.

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail standardized methodologies for lipid extraction and analysis.

Lipid Extraction from Plant Seeds

3.1.1. Soxhlet Extraction

This classic method is suitable for extracting a large amount of lipid for bulk analysis.

  • Sample Preparation: Dry the plant seeds to a constant weight and grind them into a fine powder.

  • Thimble Packing: Accurately weigh a portion of the ground seed material and place it into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet extractor, placing the thimble in the extraction chamber, a round-bottom flask with the extraction solvent (typically n-hexane or petroleum ether) below, and a condenser above.[8][9]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the lipids. The solvent will siphon back into the flask once a certain level is reached. Continue this process for 6-8 hours.

  • Solvent Removal: After extraction, evaporate the solvent from the collected lipid extract using a rotary evaporator.

  • Lipid Quantification: Dry the flask containing the lipid residue to a constant weight to determine the total lipid yield.

3.1.2. Bligh-Dyer Method

This method is a cold-extraction technique suitable for smaller sample sizes and for preserving the integrity of more polar lipids.[10][11][12]

  • Homogenization: Homogenize a known weight of ground seed material in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Phase Separation: Add an additional volume of chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v), creating a biphasic system.

  • Lipid Collection: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer, containing the lipids, is carefully collected.

  • Re-extraction: The remaining aqueous layer can be re-extracted with chloroform to ensure complete lipid recovery.

  • Solvent Evaporation: The collected chloroform extracts are combined and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Quantification of this compound by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a powerful technique for the separation and quantification of triacylglycerols.

  • Sample Preparation: Dissolve a known amount of the lipid extract in an appropriate solvent (e.g., hexane/isopropanol).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Acetonitrile and Solvent B: Isopropanol/Hexane. The gradient program should be optimized to achieve good separation of the different triacylglycerol species.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Detection (ELSD):

    • Nebulizer Temperature: Set according to the solvent volatility, typically around 40-60°C.

    • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase, for example, 60-80°C.

    • Gas Flow Rate: Adjust the nebulizing gas (typically nitrogen) flow rate for optimal signal intensity.

  • Quantification: Create a calibration curve using a certified this compound standard of known concentrations. The peak area of this compound in the sample is then used to determine its concentration based on the calibration curve.

Triacylglycerol Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the fatty acid composition of the triacylglycerols after transesterification.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • React a known amount of the lipid extract with a reagent such as methanolic HCl or BF3-methanol at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours). This process cleaves the fatty acids from the glycerol backbone and converts them into their more volatile methyl esters.

  • Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to the reaction mixture. The FAMEs will partition into the hexane layer, which is then collected.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., a wax column) suitable for FAME separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature and gradually increase to a higher temperature to elute FAMEs with different chain lengths and degrees of unsaturation.

    • Injection: Inject a small volume of the FAMEs in hexane into the GC.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification and Quantification: Identify individual FAMEs by comparing their mass spectra and retention times to those of known standards and a mass spectral library (e.g., NIST). The relative percentage of each fatty acid can be calculated from the peak areas in the chromatogram. The this compound content can be inferred from the high proportion of linoleic acid.

Signaling Pathways and Experimental Workflows

Jasmonic Acid Signaling Pathway in Seed Germination

Linoleic acid, a constituent of this compound, is a direct precursor to jasmonic acid (JA). The JA signaling pathway plays a crucial role in regulating seed germination, often in crosstalk with other phytohormones like abscisic acid (ABA) and gibberellins (GA).

Jasmonic_Acid_Signaling cluster_Peroxisome Peroxisome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Linoleic_Acid Linoleic Acid (from this compound) LOX LOX Linoleic_Acid->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 OPC OPC-8:0 OPR3->OPC Beta_Oxidation β-oxidation OPC->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 Repression JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activation Germination_Inhibition Germination Inhibition JA_Responsive_Genes->Germination_Inhibition

Caption: Jasmonic acid biosynthesis from linoleic acid and its signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from plant seeds.

Trilinolein_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Extraction Lipid Extraction cluster_Analysis Analysis Plant_Seeds Plant Seeds Grinding Grinding Plant_Seeds->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Bligh_Dyer Bligh-Dyer Extraction Grinding->Bligh_Dyer Lipid_Extract Total Lipid Extract Soxhlet->Lipid_Extract Bligh_Dyer->Lipid_Extract HPLC_ELSD HPLC-ELSD for This compound Quantification Lipid_Extract->HPLC_ELSD Transesterification Transesterification to FAMEs Lipid_Extract->Transesterification Data_Analysis Data Analysis and Interpretation HPLC_ELSD->Data_Analysis GC_MS GC-MS for Fatty Acid Profiling GC_MS->Data_Analysis Transesterification->GC_MS

Caption: A typical workflow for the extraction and analysis of this compound.

Therapeutic Potential and Drug Development Applications

The unique chemical structure and biological activity of this compound and its constituent fatty acid have garnered interest in the pharmaceutical and drug development sectors.

Cardiovascular Protective Effects

Research has demonstrated that this compound possesses several cardiovascular protective properties.[13][14]

  • Anti-inflammatory and Antioxidant Effects: this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which are crucial in mitigating the pathogenesis of atherosclerosis.[2][15] It can reduce the expression of adhesion molecules on endothelial cells and scavenge reactive oxygen species, thereby protecting against oxidative stress-induced damage.[15]

  • Anti-arrhythmic and Anti-thrombotic Properties: Studies have indicated that this compound may have anti-arrhythmic effects and can inhibit platelet aggregation, suggesting its potential in the prevention and treatment of thrombotic events and cardiac arrhythmias.[13]

Drug Delivery Systems

The triglyceride structure of this compound makes it a candidate for the development of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17][18]

  • Enhanced Bioavailability: These nanocarriers can encapsulate lipophilic drugs, improving their solubility and protecting them from degradation in the gastrointestinal tract, thereby enhancing their oral bioavailability.

  • Targeted Delivery: The surface of these lipid nanoparticles can be modified with targeting ligands to facilitate the specific delivery of drugs to diseased tissues, minimizing off-target effects.

Conclusion

This compound is a vital component of plant seed oils, with functions that are integral to seed viability and plant signaling. Its role as a concentrated energy source is complemented by its influence on the physical properties of the oil and its position as a precursor to the important signaling molecule, jasmonic acid. For researchers, understanding the intricacies of this compound's function and mastering the analytical techniques for its quantification are essential for advancements in plant science and agriculture. For drug development professionals, the therapeutic potential of this compound in cardiovascular disease and its application in novel drug delivery systems represent exciting avenues for future research and development. This technical guide provides a foundational understanding of these aspects, encouraging further exploration into the diverse and significant roles of this ubiquitous plant-based triglyceride.

References

A Technical Guide to the Antioxidant Properties of Trilinolein and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a multitude of diseases, including cardiovascular and neurodegenerative disorders. Consequently, the identification and characterization of potent antioxidant compounds are of significant interest in therapeutic development. Trilinolein, a triglyceride derived from linoleic acid and found in various natural sources, has demonstrated notable antioxidant properties. This technical guide provides an in-depth review of the antioxidant activities of this compound and its derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and elucidating the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of these lipophilic compounds.

Quantitative Antioxidant Activity

This compound exhibits significant antioxidant activity, surpassing that of some well-known antioxidants in specific assays. Its efficacy is largely attributed to the high degree of unsaturation provided by the three linoleic acid moieties, which can effectively scavenge free radicals. The antioxidant capacity of this compound and related compounds has been quantified using various methods, with key findings summarized below.

Table 1: Comparative Antioxidant Activity of this compound and Other Compounds
CompoundAssay TypeParameter MeasuredResultReference(s)
This compound Enhanced ChemiluminescenceMax. Reduction of OFR¹-48.0% [1][2][3]
Trolox (Vitamin E analog)Enhanced ChemiluminescenceMax. Reduction of OFR¹-39.2%[1][2][3]
CatechinEnhanced ChemiluminescenceMax. Reduction of OFR¹-40.0%[1][2][3]
Triolein (C18:1)Enhanced ChemiluminescenceMax. Reduction of OFR¹-31.9%[1][2]
Linoleic Acid (C18:2)Enhanced ChemiluminescenceMax. Reduction of OFR¹-31.9%[1][2]
Tristearin (C18:0)Enhanced ChemiluminescenceMax. Reduction of OFR¹-15.2%[1][2]
Palmitic Acid (C16:0)Enhanced ChemiluminescenceMax. Reduction of OFR¹-15.2%[1][2]
This compound Cell Viability AssayEndothelial Cell Viability²78% ± 0.02 [4]
TrioleinCell Viability AssayEndothelial Cell Viability²90% ± 0.01[4]
TristearinCell Viability AssayEndothelial Cell Viability²55% ± 0.03[4]
This compound SOD³ Modulation (2 days)SOD Activity & mRNA levels⁴Increased [5]
This compound SOD³ Modulation (7 days)SOD Activity & mRNA levels⁴Decreased (dose-dependent)[5]

¹ Oxygen-Derived Free Radicals, as measured against a baseline. ² Cell viability of endothelial cells exposed to oxidized low-density lipoprotein. ³ Superoxide Dismutase, a key endogenous antioxidant enzyme. ⁴ Effect observed in rat aortic smooth muscle cells at 0.1 µM concentration.

Furthermore, studies on the inhibition of iron-induced peroxidation in this compound nano-emulsions have provided IC₅₀ values for various phenolic antioxidants, demonstrating a method to protect this compound's own structure from degradation and highlighting its utility as a lipid matrix for antioxidant studies.[6]

Experimental Protocols

The assessment of antioxidant activity, particularly for lipophilic compounds like this compound, requires specific methodologies. Below are detailed protocols for key experiments cited in the literature.

Enhanced Chemiluminescence Assay for OFR Scavenging

This assay measures the ability of a compound to scavenge oxygen-derived free radicals (OFR).

  • Principle: Leukocytes, when stimulated by phorbol myristic acetate (PMA), produce OFRs. These radicals react with a chemiluminescent probe (e.g., luminol), and the resulting light emission is measured. An antioxidant compound will quench this reaction, leading to a reduction in chemiluminescence.[7]

  • Methodology:

    • Cell Preparation: Isolate polymorphonuclear neutrophils (PMNs) from fresh blood samples.

    • Reaction Mixture: In a luminometer cuvette, combine the isolated PMNs, a chemiluminescent probe, and the test compound (this compound, dissolved in a suitable solvent like DMSO).

    • Initiation: Add PMA to the cuvette to stimulate OFR production.

    • Measurement: Immediately measure the light emission (chemiluminescence) over time using a luminometer.

    • Quantification: Compare the chemiluminescence signal in the presence of the test compound to a control (vehicle only). The percentage reduction in the signal indicates the OFR scavenging activity.[1]

G cluster_workflow Workflow: Enhanced Chemiluminescence Assay PMA PMA Stimulation PMNs Leukocytes (PMNs) PMA->PMNs activates OFR Oxygen Free Radicals (OFR) PMNs->OFR produces Luminol Luminol Probe OFR->Luminol oxidizes Light Light Emission Luminol->Light results in Luminometer Luminometer Measurement Light->Luminometer This compound This compound (Antioxidant) This compound->OFR scavenges

Workflow for the Enhanced Chemiluminescence Assay.
ABTS Radical Cation Decolorization Assay (for Lipophilic Compounds)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • Principle: The ABTS radical cation (ABTS•+) has a characteristic blue-green color with absorption maxima at specific wavelengths (e.g., 734 nm). When an antioxidant donates an electron or hydrogen atom to ABTS•+, it is neutralized, and the solution's color fades. The degree of decolorization is proportional to the antioxidant's concentration and potency.

  • Methodology:

    • Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or a mixture compatible with lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., ethanol, DMSO).

    • Reaction: Add a small volume of the this compound solution (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180 µL) in a 96-well plate.

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes) in the dark.

    • Measurement: Measure the absorbance at 734 nm using a microplate reader.

    • Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The results are often expressed as Trolox Equivalents (TE).[8]

DPPH Radical Scavenging Assay (for Lipophilic Compounds)

This assay is conceptually similar to the ABTS assay but uses the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Principle: The DPPH radical is a stable free radical with a deep violet color, showing a strong absorbance at ~517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease.

  • Methodology:

    • DPPH Solution: Prepare a working solution of DPPH (e.g., 0.1 mM) in a non-aqueous solvent such as ethanol or methanol.[6]

    • Sample Preparation: Dissolve this compound and prepare various concentrations in the same solvent.

    • Reaction: Mix the sample solutions with the DPPH solution in a cuvette or 96-well plate.

    • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

    • Measurement: Measure the absorbance at 517 nm.

    • Calculation: Calculate the scavenging activity as a percentage of DPPH discoloration. An IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is typically determined.[10]

Signaling Pathways and Molecular Mechanisms

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate cellular stress responses and inflammation.

Inhibition of Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. However, its overactivation can contribute to inflammatory responses and cellular stress. Studies have shown that this compound can attenuate this pathway.

In vascular smooth muscle cells (VSMCs) stimulated with platelet-derived growth factor (PDGF-BB), this compound treatment significantly reduced the protein levels of Ras, MEK, and phosphorylated ERK (p-ERK).[9] By inhibiting this pathway, this compound can mitigate pro-inflammatory and pro-proliferative signals that are often associated with oxidative stress-related pathologies like atherosclerosis.

G cluster_pathway Ras/MEK/ERK Signaling Pathway GF Growth Factor (e.g., PDGF-BB) Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates MEK MEK Ras->MEK activates ERK p-ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus Response Cellular Responses (Proliferation, Inflammation) Nucleus->Response regulates gene expression for This compound This compound This compound->Ras inhibits This compound->MEK inhibits This compound->ERK inhibits

Inhibitory effect of this compound on the Ras/MEK/ERK pathway.
Potential Modulation of the Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous protective genes, including Superoxide Dismutase (SOD), Catalase, and Heme Oxygenase-1 (HO-1).

While direct evidence linking this compound to Nrf2 activation is still emerging, its observed ability to modulate SOD activity and mRNA levels strongly suggests an interaction with this pathway.[5] The initial increase in SOD expression could be an adaptive response mediated by Nrf2 activation, while the long-term decrease may point to more complex regulatory feedback mechanisms or cellular states. This proposed mechanism warrants further investigation and represents a promising area for future research.

G cluster_pathway Proposed Nrf2-Keap1 Antioxidant Pathway Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1Nrf2 Keap1-Nrf2 Complex Keap1->Keap1Nrf2 Nrf2 Nrf2 Nrf2->Keap1Nrf2 Proteasome Proteasomal Degradation Keap1Nrf2->Proteasome Nrf2_n Nrf2 Keap1Nrf2->Nrf2_n Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., SOD, HO-1) ARE->Genes activates transcription of Stress Oxidative Stress (ROS) Stress->Keap1Nrf2 destabilizes This compound This compound (Proposed) This compound->Keap1Nrf2 may influence dissociation

Proposed modulation of the Nrf2-Keap1 pathway by this compound.

Conclusion and Future Directions

This compound has demonstrated significant antioxidant properties through both direct radical scavenging and the modulation of key intracellular signaling pathways. Quantitative data confirms its potency relative to other lipids and standard antioxidants. Its ability to inhibit the pro-inflammatory Ras/MEK/ERK pathway and its likely interaction with the Nrf2-mediated endogenous antioxidant response system make it a compound of high interest for therapeutic development.

Future research should focus on:

  • Derivatives: Synthesizing and screening this compound derivatives to potentially enhance bioavailability, stability, and antioxidant efficacy.

  • Nrf2 Confirmation: Conducting targeted studies (e.g., Nrf2 nuclear translocation assays, ARE-reporter assays) to definitively confirm and characterize the effects of this compound on the Nrf2-Keap1 pathway.

  • In Vivo Studies: Translating the promising in vitro findings into preclinical in vivo models of diseases driven by oxidative stress to evaluate therapeutic efficacy and safety.

This guide provides a foundational understanding for professionals in the field, highlighting the robust antioxidant potential of this compound and paving the way for further investigation into its role in health and disease.

References

Trilinolein's effect on neuronal apoptosis and brain injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Trilinolein's Neuroprotective Effects on Neuronal Apoptosis and Brain Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebrovascular disease is a primary cause of mortality and disability globally, making the pursuit of effective therapeutic interventions essential. This compound (TriL), a natural triacylglycerol found in various plants, has emerged as a promising neuroprotective agent.[1][2] This technical guide provides a comprehensive overview of the current research on this compound's effects on neuronal apoptosis and brain injury, with a focus on its mechanisms of action. In vivo and in vitro studies have demonstrated that this compound significantly mitigates the effects of cerebral ischemia/reperfusion (I/R) injury by reducing cerebral infarct size, improving neurological deficits, and inhibiting neuronal apoptosis.[1][2] The underlying mechanisms appear to involve the modulation of key signaling pathways, such as the Ras/MEK/ERK pathway, and the attenuation of inflammation and oxidative stress. This document synthesizes quantitative data, details experimental protocols, and visualizes the molecular pathways involved, offering a critical resource for researchers in neuropharmacology and drug development.

Quantitative Data Summary

This compound has demonstrated significant, dose-dependent neuroprotective effects in preclinical models of brain injury. The key quantitative outcomes from these studies are summarized below for comparative analysis.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia/Reperfusion (I/R) Injury
ParameterTreatment GroupResultPercentage Change vs. ControlSignificanceReference
Cerebral Infarction Area TriL (100 mg/kg)Reduced Infarction42.45% Reductionp < 0.001 [3]
TriL (200 mg/kg)Reduced Infarction64.05% Reductionp < 0.001[3]
Neurological Deficit Score Control3.18 ± 0.29--[3]
TriL (50 mg/kg)2.72 ± 0.20--[3]
TriL (100 mg/kg)2.0 ± 0.2137.14% Reduction**p < 0.01[3]
TriL (200 mg/kg)1.6 ± 0.2148.57% Reductionp < 0.001 [3]
Neuronal Apoptosis (TUNEL+) TriL (50, 100, 200 mg/kg)Reduced Apoptotic CellsDose-dependent reductionp < 0.001[3][4]
Table 2: Effect of this compound on Carotid Artery Ligation-Induced Intimal Hyperplasia in Rats
ParameterTreatment GroupResultPercentage Change vs. ControlSignificanceReference
Intima/Media (I/M) Ratio TriL (100 mg/kg)Reduced Ratio16.38% Inhibition-[3]
TriL (200 mg/kg)Reduced Ratio34.70% Inhibition-[3]
PCNA-Positive Cells Control37.15 ± 1.75%--[3]
TriL (100 mg/kg)22.42 ± 2.40%40.14% Inhibitionp < 0.001 [3]
TriL (200 mg/kg)13.27 ± 2.69%64.28% Inhibitionp < 0.001[3]
Table 3: In Vitro Effects of this compound on PDGF-BB-Stimulated A7r5 Vascular Smooth Muscle Cells (VSMCs)
ParameterTreatment Group (TriL)ResultPercentage Change vs. PDGF-BB ControlSignificanceReference
Cell Migration (72h) 5 µMInhibited Migration22.89% Inhibitionp < 0.001 [2][3]
10 µMInhibited Migration32.46% Inhibitionp < 0.001[2][3]
20 µMInhibited Migration32.25% Inhibitionp < 0.001 [2][3]
Ras Protein Level 5, 10, 20 µMReduced Expression30.17% - 37.33% Reductionp < 0.001[2]
MEK Protein Level 5, 10, 20 µMReduced Expression8.17% - 20.67% Reductionp < 0.001 [2]
p-MEK Protein Level 5, 10, 20 µMReduced Expression43.60% - 58.40% Reductionp < 0.001[2]
p-ERK Protein Level 5, 10, 20 µMReduced Expression44.80% - 64.20% Reduction***p < 0.001[2]
MMP-2 Protein Level 5, 10, 20 µMReduced Expression12.00% - 21.00% Reduction*p < 0.05 to ***p < 0.001[2][3]

Detailed Experimental Protocols

The following sections describe the key methodologies used to evaluate the effects of this compound.

In Vivo Cerebral Ischemia/Reperfusion (I/R) Model

This model is crucial for simulating the conditions of an ischemic stroke and assessing the neuroprotective potential of therapeutic agents.[5]

  • Animal Model : Male Sprague-Dawley rats are commonly used.[6]

  • Drug Administration : Rats are randomly assigned to control (saline) or treatment groups. This compound (e.g., 50, 100, and 200 mg/kg) is prepared in saline and administered orally (p.o.) one hour prior to the induction of ischemia.[2]

  • Ischemia Induction : Animals are anesthetized (e.g., zoletil, 25 mg/kg, i.p.). Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). This involves inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Reperfusion : After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion of the blood flow.

  • Outcome Assessment :

    • Cerebral Infarct Volume : After 24 hours of reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and quantified.

    • Neurological Deficit Scoring : A multi-point scale is used to assess motor deficits, balance, and reflexes. For example, a 5-point scale might be used where 0 is no deficit and 4 is severe neurological deficit.[3]

TUNEL Staining for Neuronal Apoptosis

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a standard method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[7]

  • Tissue Preparation : Brain tissue sections from the I/R model are prepared on slides.

  • Staining Protocol :

    • The sections are deparaffinized and rehydrated.

    • They are incubated with Proteinase K to retrieve antigens.

    • The sections are then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • A nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), is applied to visualize all cell nuclei.

  • Analysis : The slides are examined under a fluorescence microscope. TUNEL-positive cells (e.g., green fluorescence) are counted and expressed as a percentage of the total number of cells (DAPI-stained nuclei, e.g., blue fluorescence) to quantify the extent of apoptosis.[3][4]

In Vitro VSMC Migration Assay (Wound Healing)

This assay evaluates the effect of this compound on the migration of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia following vascular injury.[3]

  • Cell Culture : A7r5 VSMCs are cultured to form a confluent monolayer.

  • Wound Creation : A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment : The cells are washed to remove debris and then incubated with media containing a stimulant, such as Platelet-Derived Growth Factor (PDGF-BB, e.g., 30 ng/mL), with or without various concentrations of this compound (e.g., 5, 10, 20 µM).[2][3]

  • Analysis : The wound area is photographed at different time points (e.g., 0, 24, 48, 72 hours). The rate of wound closure is measured and calculated to determine the percentage of migration inhibition compared to the stimulant-only control.[2]

Western Blotting for Protein Expression

Western blotting is used to quantify the expression levels of specific proteins within key signaling pathways.[7]

  • Sample Preparation : VSMCs are treated as described in the migration assay. After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting :

    • The membrane is blocked to prevent non-specific antibody binding.

    • It is then incubated with primary antibodies specific to the target proteins (e.g., Ras, MEK, p-ERK, MMP-2, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification : An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured. The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin) to ensure equal protein loading.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[3] A key identified mechanism is the modulation of the Ras/MEK/ERK signaling pathway.[1]

Inhibition of the Ras/MEK/ERK Pathway

In the context of vascular injury, growth factors like PDGF-BB stimulate VSMC migration and proliferation, contributing to intimal hyperplasia which can lead to vessel occlusion.[2] This process is heavily dependent on the Ras/MEK/ERK pathway. This compound has been shown to dose-dependently inhibit the expression of Ras, MEK, and the phosphorylation of ERK.[2][3] This inhibition disrupts the downstream signaling cascade, leading to reduced expression of matrix metalloproteinase-2 (MMP-2), an enzyme critical for the breakdown of the extracellular matrix that facilitates cell migration.[2][3]

Trilinolein_Ras_MEK_ERK_Pathway PDGF_BB PDGF-BB Ras Ras PDGF_BB->Ras Activates MEK MEK Ras->MEK p_MEK p-MEK MEK->p_MEK ERK ERK p_MEK->ERK p_ERK p-ERK ERK->p_ERK MMP2 MMP-2 Expression p_ERK->MMP2 Upregulates Migration VSMC Migration & Intimal Hyperplasia MMP2->Migration Promotes TriL This compound TriL->Ras Inhibits TriL->MEK TriL->p_ERK TriL->MMP2

Caption: this compound inhibits PDGF-BB-stimulated VSMC migration by downregulating the Ras/MEK/ERK signaling pathway and MMP-2 expression.

Anti-Apoptotic Effects

Neuronal apoptosis is a major contributor to the pathology of ischemic brain injury.[3] this compound treatment significantly reduces the number of TUNEL-positive apoptotic cells in the ischemic brain cortex.[3][4] While the precise anti-apoptotic signaling pathway for this compound is still under full investigation, the PI3K/Akt pathway is a critical pro-survival pathway in neurons that often opposes apoptosis.[8] It functions, in part, by influencing the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][9] An increase in the Bax/Bcl-2 ratio is a strong indicator of enhanced apoptosis.[9][10] this compound's ability to mitigate apoptosis suggests a potential influence on this crucial ratio, a common mechanism for neuroprotective compounds.

Experimental_Workflow_In_Vivo Start Animal Model (Sprague-Dawley Rats) Grouping Random Assignment (Control vs. TriL Groups) Start->Grouping Dosing Oral Administration (Saline or TriL at 50, 100, 200 mg/kg) Grouping->Dosing Surgery Anesthesia & MCAO Surgery (90 min) Dosing->Surgery 1h pre-ischemia Reperfusion Reperfusion (24h) Surgery->Reperfusion Analysis Endpoint Analysis Reperfusion->Analysis NeuroScore Neurological Deficit Scoring Analysis->NeuroScore Infarct TTC Staining for Infarct Volume Analysis->Infarct Apoptosis TUNEL Staining for Apoptosis Analysis->Apoptosis

Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.

Anti-Inflammatory and Anti-Oxidative Effects

Neuroinflammation and oxidative stress are critical components of the secondary injury cascade following cerebral ischemia.[3][11] Previous studies have noted that this compound possesses anti-inflammatory and anti-oxidative properties.[3][12] It has been shown to inhibit inflammatory pathways like NF-kB and MAPKs in other cell types.[3] In the context of brain injury, this likely contributes to its neuroprotective profile by reducing the inflammatory cascade and mitigating oxidative damage to neurons, which are highly susceptible to oxidative stress due to their high metabolic rate.[3][13]

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent neuroprotective agent with significant therapeutic potential for cerebrovascular diseases like ischemic stroke. Its multifaceted mechanism of action, which includes the inhibition of neuronal apoptosis, attenuation of vascular smooth muscle cell migration via the Ras/MEK/ERK pathway, and its inherent anti-inflammatory and anti-oxidative properties, makes it a compelling candidate for further drug development.[3]

Future research should focus on elucidating the complete network of signaling pathways modulated by this compound, including a direct investigation of its effects on the PI3K/Akt survival pathway and the Bax/Bcl-2 apoptosis regulatory system in neurons. Furthermore, long-term studies are needed to assess its impact on cognitive recovery and chronic neuroinflammation post-injury. These efforts will be critical in translating the promising preclinical findings of this compound into a viable clinical therapy for brain injury.

References

Methodological & Application

Application Note: Quantitative Analysis of Trilinolein using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of trilinolein using High-Performance Liquid Chromatography (HPLC) with both UV and Evaporative Light Scattering Detection (ELSD). This compound, a triglyceride of linoleic acid, is a significant component of various vegetable oils and is investigated for its potential therapeutic effects.[1][2] Accurate quantification is crucial for quality control, formulation development, and metabolic studies. This document provides detailed protocols for sample preparation, chromatographic separation, and detection, along with performance data.

Introduction

This compound (Glycerol trilinoleate) is a triacylglycerol found in various natural sources, including vegetable oils like safflower and sunflower oil.[2] It is studied for its potential health benefits, including antioxidant properties and beneficial effects on the cardiovascular system.[1] As a key component in herbal medicines and nutritional supplements, a precise and accurate analytical method is essential for its quantification in raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of triglycerides.[3] Reversed-phase HPLC, in particular, offers excellent separation of triglycerides based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains. This application note presents two validated HPLC methods for the analysis of this compound: one utilizing a UV detector at a low wavelength and another employing an Evaporative Light Scattering Detector (ELSD) for more universal detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. This compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Protocol for Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and methylene chloride (1:1, v/v) or chloroform).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Filtration: Before injection, filter all standard solutions through a 0.22 µm syringe filter to remove any particulate matter.[5]

Protocol for Oil Samples:

  • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in a mixture of methylene chloride and acetonitrile (1:1, v/v).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.[6]

HPLC Method with UV Detection

This method is suitable for the quantification of this compound in samples where interfering compounds do not absorb at low UV wavelengths.

Instrumentation:

  • HPLC System with a gradient pump, autosampler, and column oven.

  • UV/Vis or Photodiode Array (PDA) Detector.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B 2-Propanol
Gradient 0-30 min: 30-70% B; 30-35 min: 70% B; 35-40 min: 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 205 nm[7][8]
HPLC Method with ELSD Detection

The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte, making it ideal for the analysis of triglycerides.

Instrumentation:

  • HPLC System with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase A Acetonitrile
Mobile Phase B Methylene Chloride
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[6]
Injection Volume 10 µL
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 40°C
Gas Flow Rate (Nitrogen) 1.6 SLM

Data Presentation

The following tables summarize the quantitative performance of the described HPLC methods.

Table 1: Method Validation Parameters for HPLC-UV Method

ParameterResult
Linearity Range 0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.05 mg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Method Validation Parameters for HPLC-ELSD Method

ParameterResult
Linearity Range 0.1 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 mg/mL
Limit of Quantification (LOQ) 0.1 mg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Standard or Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter inject Inject Sample into HPLC filter->inject Prepared Sample separate Chromatographic Separation on C18 Column inject->separate detect Detection (UV or ELSD) separate->detect acquire Data Acquisition detect->acquire Chromatographic Data integrate Peak Integration acquire->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship This compound This compound hplc HPLC System This compound->hplc rp_column Reversed-Phase C18 Column hplc->rp_column mobile_phase Mobile Phase Gradient (e.g., Acetonitrile/Solvent B) hplc->mobile_phase detector Detector hplc->detector quantification Accurate Quantification rp_column->quantification mobile_phase->quantification uv UV (205 nm) detector->uv elsd ELSD detector->elsd uv->quantification elsd->quantification

Caption: Key components for the HPLC quantification of this compound.

References

Application Note: Identification and Quantification of Trilinolein using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trilinolein is a triglyceride in which all three hydroxyl groups of glycerol are esterified with linoleic acid, an omega-6 polyunsaturated fatty acid. The accurate identification and quantification of this compound in various matrices, such as edible oils, pharmaceutical formulations, and biological samples, are crucial for quality control, nutritional assessment, and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Data Presentation

The quantitative analysis of this compound is typically performed after converting it to its more volatile fatty acid methyl ester (FAME), linoleic acid methyl ester. The following table summarizes representative quantitative data obtained from the analysis of a this compound standard and a spiked edible oil sample.

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (µg/mL)Recovery (%)
Standard 1Linoleic Acid Methyl Ester15.211.25E+0710-
Standard 2Linoleic Acid Methyl Ester15.212.48E+0720-
Standard 3Linoleic Acid Methyl Ester15.214.95E+0740-
Spiked Oil 1Linoleic Acid Methyl Ester15.223.10E+072598
Spiked Oil 2Linoleic Acid Methyl Ester15.223.05E+072596
Spiked Oil 3Linoleic Acid Methyl Ester15.213.15E+0725101

Experimental Protocols

1. Sample Preparation and Derivatization (Transesterification)

Due to the low volatility of triglycerides, a derivatization step is necessary to convert this compound into its corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.[1] The most common method is transesterification using an acidic or basic catalyst.

Materials:

  • This compound standard or sample containing this compound

  • Methanolic HCl (1.25 M): Prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh approximately 10-20 mg of the this compound standard or sample into a glass reaction vial.

  • Add 2 mL of methanolic HCl to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 80°C for 2 hours in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
Mass Spectrometer Agilent 5977B or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Mass Range m/z 50-550
Solvent Delay 5 min

3. Data Analysis and Identification

The identification of linoleic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of linoleic acid methyl ester is characterized by a molecular ion peak at m/z 294.[2][3] Key fragment ions include m/z 262 (loss of CH₃OH), 67, 81, and 95.[3][4] Quantification is performed by creating a calibration curve using standards of known concentrations and integrating the peak area of the corresponding analyte in the samples.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Transesterification (Methanolic HCl) Sample->Derivatization 1. Add Reagent Extraction Hexane Extraction Derivatization->Extraction 2. Extract FAMEs Drying Drying (Na₂SO₄) Extraction->Drying 3. Remove Water Injection GC Injection Drying->Injection FAMEs in Hexane Separation Chromatographic Separation Injection->Separation 4. Volatilization Ionization Electron Ionization (EI) Separation->Ionization 5. Elution Detection Mass Detection Ionization->Detection 6. Fragmentation Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Mass Spectra Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram

While this compound itself is not part of a signaling pathway in the traditional sense, its metabolic fate involves enzymatic breakdown. The following diagram illustrates the logical relationship of this compound hydrolysis.

Trilinolein_Hydrolysis This compound This compound Lipase Lipase This compound->Lipase Glycerol Glycerol Lipase->Glycerol Hydrolysis LinoleicAcid Linoleic Acid (x3) Lipase->LinoleicAcid

References

Synthesis of High-Purity Trilinolein for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of high-purity trilinolein, a triglyceride of significant interest in various research fields. The protocols outlined below describe both enzymatic and chemical synthesis methods, followed by a robust purification strategy to achieve a final product suitable for use as a research standard. All quantitative data is summarized for easy comparison, and detailed experimental workflows are provided.

Introduction

This compound, a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a key component of various vegetable oils and plays a role in numerous biological processes. High-purity this compound is essential as a standard for analytical research, in studies of lipid metabolism, and in the development of therapeutic agents. This guide provides two distinct methods for its synthesis: a highly specific enzymatic approach and a classic chemical method, allowing researchers to choose the most suitable protocol based on available resources and desired outcomes.

Methods and Protocols

Two primary methodologies for the synthesis of high-purity this compound are presented: enzymatic synthesis using Novozym 435 and chemical synthesis catalyzed by p-toluenesulfonic acid. Both methods are followed by a purification step using silica gel column chromatography.

Protocol 1: Enzymatic Synthesis of this compound

This method utilizes the lipase Novozym 435 to catalyze the esterification of linoleic acid and glycerol, offering high specificity and mild reaction conditions.[1]

Part A: Purification of Linoleic Acid from Safflower Oil via Urea Adduct Method

High-purity linoleic acid is a prerequisite for the synthesis of high-purity this compound. Safflower oil is a rich source of linoleic acid.[2]

  • Saponification: Mix safflower oil with a solution of potassium hydroxide in 95% ethanol. Reflux the mixture for 1.5 hours to saponify the triglycerides into fatty acid salts.

  • Acidification: After cooling, acidify the mixture with hydrochloric acid to protonate the fatty acid salts, yielding free fatty acids.

  • Urea Inclusion: Dissolve the extracted fatty acids and urea in ethanol at an elevated temperature (e.g., 60-70°C) to form a homogeneous solution.[3][4] Cool the solution slowly to allow for the crystallization of the urea-fatty acid adducts. Saturated and monounsaturated fatty acids preferentially form complexes with urea, leaving the polyunsaturated linoleic acid in the liquid phase.[4]

  • Isolation: Filter the mixture to separate the crystallized urea adducts from the ethanol solution containing the purified linoleic acid. Evaporate the ethanol to obtain high-purity linoleic acid. Purity can be assessed by gas chromatography (GC). A purity of up to 99.65% has been reported using this method.[2]

Part B: Enzymatic Esterification

  • Reaction Setup: In a reaction vessel, combine purified linoleic acid and glycerol in a molar ratio of 3:1.[1][5]

  • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) at a concentration of 6% (w/w) of the total reactants.[1][6]

  • Reaction Conditions: Heat the mixture to 100°C under a residual pressure of 0.9 kPa.[1][6] The vacuum is essential to remove water produced during the esterification, driving the reaction towards product formation.

  • Reaction Time: Maintain the reaction for 8 hours with continuous stirring.[1][6]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the decrease in the free fatty acid content.

Part C: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as petroleum ether or hexane, and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound from the esterification reaction in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common method involves a stepwise gradient:

    • Triglycerides (this compound): Elute with a mixture of 10% diethyl ether in petroleum ether.

    • Diglycerides: Elute with 25% diethyl ether in petroleum ether.

    • Monoglycerides and Free Fatty Acids: Elute with 100% diethyl ether.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain high-purity this compound.

Protocol 2: Chemical Synthesis of this compound

This method employs an acid catalyst for the esterification of linoleic acid and glycerol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine purified linoleic acid and glycerol. An excess of linoleic acid may be used to drive the reaction to completion.

  • Catalyst Addition: Add p-toluenesulfonic acid as a catalyst.

  • Solvent: Use a solvent such as tetrahydrofuran that forms an azeotrope with water to facilitate its removal.

  • Reaction Conditions: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Time: The reaction time can vary from 4 to 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product using silica gel column chromatography as described in Protocol 1, Part C.

Data Presentation

Table 1: Reaction Parameters for Enzymatic Synthesis of this compound

ParameterValueReference
EnzymeNovozym 435[1][6]
SubstratesLinoleic Acid, Glycerol[1][6]
Molar Ratio (Linoleic Acid:Glycerol)3:1[1][6]
Enzyme Dosage (% of total reactants)6%[1][6]
Temperature100°C[1][6]
Pressure0.9 kPa[1][6]
Reaction Time8 hours[1][6]

Table 2: Purity and Yield Data for this compound Synthesis

Synthesis StepMethodPurityYieldReference
Linoleic Acid PurificationUrea Adduct Method>99%Not Specified[2]
This compound SynthesisEnzymatic>95%Not Specified[1][6]
This compound SynthesisChemicalHigh~96%[7]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_LA_Purification Linoleic Acid Purification cluster_Synthesis This compound Synthesis cluster_Purification Purification SafflowerOil Safflower Oil Saponification Saponification (KOH, Ethanol) SafflowerOil->Saponification Acidification Acidification (HCl) Saponification->Acidification UreaAdduct Urea Adduct Formation (Urea, Ethanol) Acidification->UreaAdduct PurifiedLA High-Purity Linoleic Acid UreaAdduct->PurifiedLA Enzymatic Enzymatic Esterification (Novozym 435, 100°C, Vacuum) PurifiedLA->Enzymatic Chemical Chemical Esterification (p-TSA, Reflux) PurifiedLA->Chemical Glycerol Glycerol Glycerol->Enzymatic Glycerol->Chemical CrudeProduct Crude this compound Enzymatic->CrudeProduct Chemical->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Purethis compound High-Purity This compound (>95%) ColumnChromatography->Purethis compound

Caption: Workflow for the synthesis and purification of high-purity this compound.

Signaling Pathway Involving this compound

This compound has been shown to modulate the Ras/MEK/ERK signaling pathway, which is involved in cell migration.

Signaling_Pathway PDGF_BB PDGF-BB Ras Ras PDGF_BB->Ras MEK MEK Ras->MEK ERK p-ERK MEK->ERK MMP2 MMP-2 ERK->MMP2 CellMigration Cell Migration MMP2->CellMigration This compound This compound This compound->Ras This compound->MEK This compound->ERK This compound->MMP2

Caption: Inhibitory effect of this compound on the Ras/MEK/ERK signaling pathway.

Safety and Handling

  • Linoleic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye protection.[8] Handle in a well-ventilated area.

  • Glycerol: Generally considered safe. However, good laboratory practices should always be followed.

  • Organic Solvents (Ethanol, Hexane, Diethyl Ether, Tetrahydrofuran): These solvents are flammable. Keep away from ignition sources. Use in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.[9]

  • Acids and Bases (HCl, KOH): Corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.

  • p-Toluenesulfonic Acid: Causes skin and eye irritation. Handle with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]

Conclusion

The protocols detailed in this document provide robust and reproducible methods for the synthesis of high-purity this compound suitable for research standards. The enzymatic method offers high selectivity under mild conditions, while the chemical synthesis route provides a more traditional approach. Proper purification and analytical characterization are crucial to ensure the quality of the final product for its intended research applications.

References

Application Notes and Protocols for Trilinolein-Based Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing trilinolein as a substrate in various enzymatic assays, primarily targeting lipases. The methodologies outlined are applicable for enzyme characterization, activity measurement, and inhibitor screening.

I. Introduction to this compound as a Substrate

This compound, a triglyceride derived from three units of linoleic acid and one unit of glycerol, serves as a biologically relevant and effective substrate for a variety of lipolytic enzymes.[1] Its use in enzymatic assays allows for the investigation of lipase activity through the detection of hydrolysis products, namely fatty acids and glycerides. Various analytical techniques, including titrimetric, spectrophotometric, fluorometric, and electrochemical methods, can be employed to quantify the enzymatic reaction.

The assays described herein are pertinent for studying enzymes such as pancreatic lipase, lipoprotein lipase, and microbial lipases (e.g., from Candida rugosa and Aspergillus oryzae).[2] Furthermore, these protocols can be adapted for high-throughput screening of potential lipase inhibitors, a critical step in drug discovery for conditions like obesity.[3][4]

II. Enzymatic Hydrolysis of this compound

The fundamental principle of these assays is the enzymatic hydrolysis of this compound by a lipase. The lipase catalyzes the cleavage of ester bonds within the this compound molecule, releasing free fatty acids (linoleic acid), diglycerides, and monoglycerides.[5][6] The rate of formation of these products is directly proportional to the lipase activity under specific conditions.

G cluster_workflow Enzymatic Hydrolysis of this compound This compound This compound (Substrate) Lipase Lipase (Enzyme) This compound->Lipase Binds to active site Products Products: - Linoleic Acid - Diglycerides - Monoglycerides Lipase->Products Catalyzes hydrolysis

Caption: Workflow of Lipase-Catalyzed this compound Hydrolysis.

III. Experimental Protocols

A. Preparation of this compound Substrate Emulsion

A stable emulsion of the hydrophobic this compound substrate is crucial for reproducible results, as lipases act at the lipid-water interface.[7]

Materials:

  • This compound

  • Paraffin oil (for some electrochemical methods)[2]

  • Gum arabic or other suitable emulsifier[8]

  • Assay buffer (e.g., Tris-HCl, Sodium Borate Buffer)[2]

  • Homogenizer or sonicator

Protocol:

  • Prepare the desired assay buffer (e.g., 0.1 M Sodium Borate Buffer, pH 9.0).[2]

  • For a titrimetric or spectrophotometric assay, create an emulsion by dissolving this compound in a solution containing an emulsifier. For example, prepare a 5% (w/v) gum arabic solution in the assay buffer.[8]

  • Add the desired amount of this compound to the emulsifier solution. A common substrate concentration is in the millimolar range.[9]

  • Homogenize the mixture using a high-speed homogenizer or sonicator until a stable, milky-white emulsion is formed.[8]

  • For certain electrochemical assays, this compound can be dissolved in paraffin oil.[2]

B. Protocol 1: Titrimetric Assay for Lipase Activity

This classic method quantifies the free fatty acids released during the hydrolysis of this compound by titrating with a standardized base.[8]

Materials:

  • This compound substrate emulsion

  • Lipase solution (e.g., porcine pancreatic lipase)

  • Assay buffer (e.g., 50 mM Na2HPO4/NaH2PO4, pH 7.0)[8]

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 50 mM)[8]

  • pH indicator (e.g., thymolphthalein) or a pH meter

  • Shaking water bath or incubator

Protocol:

  • Pipette a defined volume of the this compound substrate emulsion (e.g., 9.5 mL) into a reaction vessel.[8]

  • Pre-incubate the substrate emulsion at the desired reaction temperature (e.g., 37°C).[2]

  • Initiate the reaction by adding a specific volume of the lipase solution (e.g., 0.5 mL) to the substrate.[8]

  • Incubate the reaction mixture for a set period (e.g., 60 minutes) with constant agitation.[2]

  • Stop the reaction by adding an organic solvent (e.g., acetone/ethanol mixture) or by heat inactivation.

  • Add a few drops of thymolphthalein indicator.

  • Titrate the released free fatty acids with the standardized NaOH solution until a color change is observed (or until a specific pH, e.g., pH 9.0, is reached if using a pH meter).[8]

  • A blank reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.

  • Calculate the lipase activity based on the volume of NaOH used. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.[8]

C. Protocol 2: Spectrophotometric Assay for Lipase Activity

This method involves a coupled enzymatic reaction where the fatty acids produced from this compound hydrolysis are measured using a colorimetric reagent.[9]

Materials:

  • This compound substrate emulsion

  • Lipase solution

  • Assay buffer optimized for both lipase and the coupled reaction[9]

  • Commercially available kit for non-esterified fatty acid (NEFA) determination. These kits typically contain acyl-CoA synthetase, acyl-CoA oxidase, and peroxidase, along with a chromogenic substrate.

  • Microplate reader

Protocol:

  • Dispense the this compound substrate emulsion into the wells of a microplate.

  • Add the lipase solution to initiate the reaction.

  • Incubate for a specific time at the optimal temperature for the lipase.

  • Stop the lipase reaction (e.g., by adding a specific inhibitor or by changing the pH).

  • Add the reagents from the NEFA kit according to the manufacturer's instructions. This will initiate a series of enzymatic reactions culminating in the formation of a colored product.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[10]

  • Construct a standard curve using a known concentration of linoleic acid to determine the amount of fatty acid released in the enzymatic reaction.

  • Calculate the lipase activity.

D. Protocol 3: Electrochemical Assay for Lipase Activity

This sensitive method detects the electroactive product of this compound hydrolysis, linoleic acid, using a modified electrode.[2]

Materials:

  • This compound dissolved in paraffin oil[2]

  • Lipase solution (e.g., porcine pancreas lipase, Candida rugosa lipase, Aspergillus oryzae lipase)[2]

  • Sodium borate buffer (0.1 M, pH 9)[2]

  • Modified carbon paste electrode (e.g., with cobalt(II)phthalocyanine and multi-walled carbon nanotubes)[2]

  • Differential pulse voltammetry (DPV) setup

Protocol:

  • Fill the electrochemical cell with 5 mL of the sodium borate buffer.[2]

  • Add 900 µL of the lipase solution to the buffer.[2]

  • Initiate the reaction by adding 100 µL of the this compound-paraffin oil solution.[2]

  • Incubate the reaction for a defined time (e.g., 25 minutes) at a controlled temperature (e.g., 35 ± 2 °C).[2]

  • Perform DPV measurement to detect the oxidation peak of the released linoleic acid.[2]

  • The peak height is proportional to the lipase activity.

  • A blank measurement without the lipase should be performed.

IV. Application: Lipase Inhibitor Screening

The this compound-based assays can be readily adapted to screen for lipase inhibitors, which is of significant interest in the development of anti-obesity drugs.[3][4]

G cluster_workflow Lipase Inhibitor Screening Workflow Start Start Prepare Prepare Lipase and This compound Substrate Start->Prepare Incubate Pre-incubate Lipase with Test Compound Prepare->Incubate Add_Substrate Add this compound Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Product Formation (e.g., Fatty Acids) Add_Substrate->Measure Analyze Analyze Data and Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: General workflow for screening lipase inhibitors.

Protocol:

  • Prepare the lipase solution and the this compound substrate as described in the chosen assay protocol.

  • In a suitable reaction vessel (e.g., microplate well), add the lipase solution.

  • Add the potential inhibitor (dissolved in a suitable solvent, e.g., DMSO) at various concentrations. A known inhibitor like Orlistat can be used as a positive control.[2][3]

  • Pre-incubate the lipase with the inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the this compound substrate.

  • Follow the procedure for the chosen assay (titrimetric, spectrophotometric, or electrochemical) to measure the lipase activity in the presence of the inhibitor.

  • A control reaction without any inhibitor should be run to determine the maximal enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

V. Data Presentation

For clear comparison and analysis, quantitative data from the enzymatic assays should be summarized in tables.

Table 1: Michaelis-Menten Kinetic Parameters for Lipase with this compound Substrate

Enzyme SourceAssay MethodKM (mM)Vmax (units)Reference
Porcine Pancreas LipaseElectrochemical0.29Not specified[2]
Wheat Germ LipaseSpectrophotometricNot specifiedNot specified[10]

Table 2: IC50 Values of Lipase Inhibitors Using a this compound-Based Assay

InhibitorTarget LipaseAssay MethodIC50Reference
OrlistatPancreatic LipaseNot specified6.8 nM[4]
FucoxanthinPancreatic LipaseNot specified660 nM[4]
FucoxanthinolPancreatic LipaseNot specified764 nM[4]
3-methyletherglanginPancreatic LipaseNot specified1.3 mg/mL[4]

VI. Troubleshooting and Considerations

  • Substrate Emulsion Stability: An unstable emulsion can lead to high variability in results. Ensure proper homogenization and consider the use of different emulsifiers.

  • pH Optimum: The optimal pH for lipase activity can vary depending on the enzyme source. It is recommended to perform a pH profile to determine the optimal conditions for your specific enzyme.[2]

  • Temperature Control: Lipase activity is sensitive to temperature. Maintain a constant and optimal temperature throughout the assay.[2]

  • Product Inhibition: The accumulation of fatty acids can sometimes inhibit lipase activity. It is important to perform initial rate measurements where the product concentration is low.

  • Interfering Substances: Components in crude enzyme preparations or test compounds may interfere with the assay. Appropriate controls should always be included.

References

Application Notes and Protocols for Trilinolein in the Development of Structured Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trilinolein in the enzymatic synthesis of structured lipids (SLs). Structured lipids are triacylglycerols that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone.[1][2] This restructuring allows for the creation of fats with improved nutritional and functional properties, such as enhanced absorption of essential fatty acids and specific melting profiles for various food applications.[3][4] this compound, a triglyceride composed of three linoleic acid molecules, serves as a valuable starting material for introducing the essential omega-6 fatty acid, linoleic acid, into novel structured lipids.

Application 1: Synthesis of MLM-type Structured Lipids for Nutritional Applications

Medium-long-medium (MLM) type structured lipids, containing medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position, are of significant interest for nutritional products.[5] They can provide a rapid energy source from the MCFAs while ensuring the efficient absorption of the essential LCFA at the sn-2 position.[3][4]

One key application is the development of human milk fat substitutes (HMFS). Human milk fat has a unique structure where palmitic acid is predominantly at the sn-2 position, and unsaturated fatty acids are at the sn-1 and sn-3 positions.[6][7][8][9][10] Structured lipids derived from this compound can be designed to mimic this composition, improving the nutritional quality of infant formulas.[10][11][12][13][14]

Quantitative Data Summary: Enzymatic Interesterification of this compound

The following table summarizes the reaction conditions and outcomes for the enzymatic synthesis of structured lipids using this compound as a substrate.

EnzymeCo-substrate(s)This compound:Co-substrate Molar RatioTemperature (°C)Time (h)Enzyme Load (wt%)Key FindingsReference
Lipozyme IM60Caprylic acid, Stearic acid1:4:4553210Maximal incorporation of 23.73 mol% caprylic acid and 62.46 mol% stearic acid.[15][16][17]
Lipozyme IM60Tricaproin1:245--Produced 53.5 mol% dicaproyllinolein and 22.2% monocaproyldilinolein.[3]
Novozym 435 (Candida antarctica)Tricaproin1:255--Produced 41% dicaproyllinolein and 18% monocaproyldilinolein.[3]
Lipozyme RM IM (Rhizomucor miehei)Tricaprylin6:1 (TC:TLN)-910 mg/mLHighest bioconversion yield of 73.2%.[18]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Structured Lipids via Interesterification

This protocol describes the synthesis of structured lipids by the enzymatic interesterification of this compound with other triglycerides, such as tricaproin, using an sn-1,3-specific lipase.

Materials:

  • This compound (99% purity)

  • Tricaproin (99% purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme IM 60 from Rhizomucor miehei)

  • Immobilized non-specific lipase (e.g., Novozym 435 from Candida antarctica)

  • Hexane (analytical grade)

  • Pancreatic lipase

  • Heptadecanoic acid (internal standard)

Equipment:

  • Shaking water bath or incubator

  • Reaction vials

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light-Scattering Detector (ELSD)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine this compound and tricaproin at a 1:2 molar ratio.

    • Add 3 mL of hexane as the solvent.

    • Add the immobilized lipase (e.g., 7.4 mg of Lipozyme IM 60 or Novozym 435).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the chosen lipase (45°C for Lipozyme IM 60, 55°C for Novozym 435) in a shaking water bath.[3]

    • Allow the reaction to proceed for the desired duration. Samples can be taken at various time points to monitor the progress of the reaction.

  • Reaction Termination and Product Recovery:

    • Terminate the reaction by filtering out the immobilized enzyme.

    • Evaporate the solvent (hexane) using a rotary evaporator.

  • Analysis of Reaction Products by HPLC:

    • Dissolve a known amount of the product in the mobile phase.

    • Analyze the composition of the triacylglycerols using a reverse-phase HPLC system with an ELSD.

  • Positional Analysis of Fatty Acids by GC:

    • Hydrolyze the structured lipid product using pancreatic lipase to specifically cleave fatty acids from the sn-1 and sn-3 positions.

    • Convert the resulting free fatty acids and monoacylglycerols to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs using a GC-FID with heptadecanoic acid as an internal standard to determine the fatty acid composition at the sn-2 position.[16][19]

Protocol 2: Enzymatic Synthesis of Structured Lipids via Acidolysis

This protocol details the synthesis of structured lipids by the enzymatic acidolysis of this compound with free fatty acids, such as caprylic and stearic acids.

Materials:

  • This compound (99% purity)

  • Caprylic acid (99% purity)

  • Stearic acid (99% purity)

  • Immobilized lipase (e.g., Lipozyme IM60)

  • Heptadecanoic acid (internal standard)

  • Alcoholic alkaline solution

Equipment:

  • Shaking water bath or incubator

  • Reaction vials

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Reaction Setup:

    • Combine this compound, caprylic acid, and stearic acid in a reaction vial at a molar ratio of 1:4:4.[15][16][17]

    • Add the immobilized lipase (10% by weight of total substrates).[15][16][17]

    • Add 1% (by weight) water to the reaction mixture.[15][16][17]

  • Incubation:

    • Incubate the mixture at 55°C in a shaking water bath for 32 hours.[15][16][17]

  • Product Purification:

    • After the reaction, purify the structured lipids by removing the unreacted free fatty acids using an alcoholic alkaline extraction method.[16][19]

  • Fatty Acid Composition Analysis by GC:

    • Convert the fatty acids in the purified structured lipid to FAMEs.

    • Analyze the FAME composition by GC-FID using heptadecanoic acid as an internal standard to quantify the incorporation of caprylic and stearic acids.[16][19]

  • Thermal Analysis by DSC:

    • Determine the melting profile and solid fat content of the synthesized structured lipid using a DSC to evaluate its physical properties for potential food applications like margarine.[15][17][20]

Visualizations

experimental_workflow_interesterification cluster_prep Reaction Preparation cluster_reaction Reaction cluster_processing Product Processing & Analysis A Combine this compound, Tricaproin, and Hexane B Add Immobilized Lipase A->B C Incubate at Optimal Temperature B->C D Filter to Remove Enzyme C->D E Evaporate Solvent D->E F HPLC Analysis E->F G Positional Analysis (GC) E->G

Caption: Workflow for enzymatic interesterification of this compound.

logical_relationship_acidolysis cluster_inputs Reactants cluster_catalyst Catalyst cluster_process Process cluster_outputs Products This compound This compound (LLL) Acidolysis Enzymatic Acidolysis This compound->Acidolysis FFA Free Fatty Acids (e.g., Caprylic, Stearic) FFA->Acidolysis Lipase sn-1,3 Specific Lipase (e.g., Lipozyme IM60) Lipase->Acidolysis SL Structured Lipids (e.g., MLM, MLL) Acidolysis->SL Byproducts Byproducts (e.g., DAG, MAG, FFA) Acidolysis->Byproducts

Caption: Logical relationship in the acidolysis of this compound.

References

Application Notes and Protocols for Inducing Lipid Peroxidation in Trilinolein Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and quantifying lipid peroxidation in trilinolein, a triglyceride model of polyunsaturated fatty acids. The following sections describe thermal, enzymatic, and chemical methods for initiating lipid peroxidation, along with techniques for the analysis of resulting oxidation products.

Introduction to this compound and Lipid Peroxidation

This compound, a triglyceride derived from three units of linoleic acid, is an excellent model for studying lipid peroxidation. Its high degree of unsaturation makes it particularly susceptible to oxidative damage, a process implicated in numerous pathological conditions and the deterioration of food products. Understanding the mechanisms of lipid peroxidation and developing methods to control it are critical areas of research in both medicine and food science.

Lipid peroxidation is a complex process involving a free radical chain reaction that consists of three main stages: initiation, propagation, and termination. This process leads to the formation of a variety of oxidation products, including lipid hydroperoxides, aldehydes, and other secondary products, which can be measured to quantify the extent of oxidative damage.

Experimental Protocols

This section details three distinct protocols for inducing lipid peroxidation in this compound models.

Protocol 1: Thermal Induction of Lipid Peroxidation

This protocol describes the use of heat to induce lipid peroxidation in a pure this compound model. Thermal stress accelerates the rate of oxidation, leading to the formation of various oxidation products.

Materials:

  • High-purity this compound

  • Glass tubes

  • Nitrogen gas

  • Heating block or oil bath

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Fatty acid methyl ester (FAME) standards

Procedure:

  • Accurately weigh approximately 1 g of high-purity this compound into a 10 mL glass tube.

  • Place the tube in a heating block or oil bath preheated to the desired temperature (e.g., 120, 140, 160, 180, 200, or 220 °C).[1][2][3]

  • Incubate the sample for a specified duration, for example, 5 hours.[1][2][3]

  • After incubation, remove the sample from the heat and allow it to cool to room temperature.

  • To prevent further oxidation, flush the tube with nitrogen gas, seal it, and store at -20 °C until analysis.[1]

  • For analysis of fatty acid isomers, prepare fatty acid methyl esters (FAMEs) from the oxidized this compound.[3][4]

  • Analyze the FAMEs by gas chromatography (GC) to quantify the formation of trans fatty acids and the degradation of linoleic acid.[1][2][3]

Protocol 2: Enzymatic Induction of Lipid Peroxidation using Lipoxygenase

This protocol utilizes the enzyme lipoxygenase to catalyze the specific oxidation of this compound. Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.

Materials:

  • High-purity this compound

  • Soybean lipoxygenase (EC 1.13.11.12)

  • Deoxycholate

  • Buffer solution (e.g., 50 mM borate buffer, pH 9.0)

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Lipid hydroperoxide standards

Procedure:

  • Prepare a this compound emulsion by sonicating a known concentration of this compound in the buffer solution.

  • Add deoxycholate to the reaction mixture to a final concentration of 5 mM to enhance the oxidation rate.[5]

  • Initiate the reaction by adding a specific amount of soybean lipoxygenase to the this compound emulsion. The optimal pH for this compound oxidation by soybean lipoxygenase is around 8.0.[6]

  • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with constant stirring.

  • Monitor the reaction progress by taking aliquots at different time points and measuring the formation of conjugated dienes spectrophotometrically at 234 nm.

  • To quantify the specific lipid hydroperoxides formed, extract the lipids from the reaction mixture and analyze them by high-performance liquid chromatography (HPLC) with UV detection at 235 nm.[7]

Protocol 3: Chemical Induction of Lipid Peroxidation via Fenton Reaction

This protocol employs the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), to initiate lipid peroxidation.

Materials:

  • High-purity this compound

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare a this compound emulsion in the buffer solution.

  • To induce lipid peroxidation, add FeSO₄ and H₂O₂ to the this compound emulsion. The concentrations can be varied, for example, starting with FeSO₄ concentrations ranging from 150 µM to 2400 µM and a fixed H₂O₂ concentration of 5 mM.[8]

  • Incubate the mixture at 37 °C for a specific duration (e.g., 30 minutes).[9]

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • To quantify the extent of lipid peroxidation, perform the thiobarbituric acid reactive substances (TBARS) assay. Add thiobarbituric acid (TBA) solution to the reaction mixture and heat at 95 °C for 60 minutes.

  • After cooling, measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer. The amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, is determined and used as an index of lipid peroxidation.

Data Presentation

The following tables summarize quantitative data from studies on this compound oxidation.

Table 1: Formation of trans-Linoleic Acid Isomers in this compound Heated for 5 Hours. [1][2][3]

Heating Temperature (°C)Total trans C18:2 (mg/g)
120Not Detected
140Trace
160Trace
1800.074
200Not specified
2200.198

Table 2: Relative Oxidation Rates of Different Lipid Substrates by Soybean Lipoxygenase. [6]

SubstrateRelative Oxidation Rate (%)
Linoleic Acid100
This compound3
1,3-Dilinolein40
Phosphoglycerides7-28

Table 3: Quantification of Linoleic Acid Oxidation Products in Oxidized Sunflower Oil.

Oxidation ProductConcentration (mg/g oil)
Hydroperoxydienes23.7
Ketodienes2.7
Hydroxydienes1.1

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in these application notes.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Enzyme, Fe²⁺) This compound This compound (LH) Initiator->this compound H• abstraction Lipid_Radical Lipid Radical (L•) This compound->Lipid_Radical Oxygen O₂ Lipid_Radical->Oxygen Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Another_this compound Another this compound (LH) Peroxyl_Radical->Another_this compound H• abstraction Another_Lipid_Radical Lipid Radical (L•) Peroxyl_Radical->Another_Lipid_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Another_this compound->Lipid_Hydroperoxide Radical_1 L• or LOO• Non_Radical_Product Non-Radical Products Radical_1->Non_Radical_Product Radical_2 L• or LOO• Radical_2->Non_Radical_Product

Caption: Free radical chain reaction of this compound peroxidation.

Experimental_Workflow cluster_induction Induction of Lipid Peroxidation cluster_analysis Analysis of Oxidation Products Thermal Thermal Induction (Heating) Oxidized_Sample Oxidized this compound Sample Thermal->Oxidized_Sample Enzymatic Enzymatic Induction (Lipoxygenase) Enzymatic->Oxidized_Sample Chemical Chemical Induction (Fenton Reaction) Chemical->Oxidized_Sample GC Gas Chromatography (GC) (for FAMEs) Data_Quantification Data Quantification and Interpretation GC->Data_Quantification HPLC High-Performance Liquid Chromatography (HPLC) (for Hydroperoxides) HPLC->Data_Quantification Spectrophotometry Spectrophotometry (TBARS Assay) Spectrophotometry->Data_Quantification Trilinolein_Sample This compound Sample Trilinolein_Sample->Thermal Trilinolein_Sample->Enzymatic Trilinolein_Sample->Chemical Oxidized_Sample->GC Oxidized_Sample->HPLC Oxidized_Sample->Spectrophotometry

References

Application Notes and Protocols for Trilinolein Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of trilinolein supplementation in cell culture, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory properties. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.

Anti-Cancer Applications

This compound has demonstrated significant potential as an anti-cancer agent by inhibiting cell proliferation, migration, and invasion, and inducing apoptosis in various cancer cell lines.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

This compound has been shown to inhibit the growth of non-small cell lung carcinoma (A549) cells in a dose- and time-dependent manner. This inhibitory effect is associated with the induction of apoptosis.[1] The apoptotic mechanism involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent degradation of poly(ADP-ribose) polymerase (PARP).[1] The generation of reactive oxygen species (ROS) appears to play an early role in this compound-induced apoptosis.[1] Furthermore, this compound has been observed to downregulate the PI3K/Akt signaling pathway, a key regulator of cell survival.[1]

Table 1: Quantitative Data on this compound's Anti-Proliferative and Pro-Apoptotic Effects

Cell LineConcentrationTime (h)EffectMeasurementReference
A549Varies24, 48, 72Growth InhibitionMTT Assay[1]
A549Varies24, 48, 72Apoptosis InductionFlow Cytometry[1]
A549Varies-Upregulation of BaxWestern Blot[1]
A549Varies-Downregulation of Bcl-2Western Blot[1]
A549Varies-Caspase ActivationWestern Blot[1]

Experimental Protocol: Assessment of Cancer Cell Viability using MTT Assay

This protocol is adapted for the U87 glioblastoma cell line.

Materials:

  • U87 glioblastoma cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed U87 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2][3]

  • Prepare various concentrations of this compound in DMEM.

  • Replace the medium with fresh medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Logical Relationship: this compound-Induced Apoptosis in Cancer Cells

G This compound This compound ROS ROS This compound->ROS induces PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Mitochondria Mitochondria ROS->Mitochondria acts on Bcl2 Bcl-2 PI3K_Akt->Bcl2 activates Bax Bax Bax->Mitochondria permeabilizes Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: this compound induces apoptosis in cancer cells.

Inhibition of Cancer Cell Migration and Invasion

This compound has been shown to inhibit the migration of vascular smooth muscle cells (VSMCs), a process analogous to cancer cell migration.[4][5] This effect is mediated, at least in part, through the downregulation of the Ras/MEK/ERK signaling pathway and reduced expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation during cell invasion.[4][5]

Table 2: Quantitative Data on this compound's Anti-Migratory Effects

Cell LineConcentration (µM)Time (h)Inhibition of Migration (%)AssayReference
A7r557222.89Wound Healing[1]
A7r5107232.46Wound Healing[1]
A7r5207232.25Wound Healing[1]
A7r55-52.34Transwell[1]
A7r510-58.78Transwell[1]
A7r520-69.62Transwell[1]

Experimental Protocol: Wound Healing Assay for Cell Migration

This protocol is adapted for the MDA-MB-231 breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • This compound

  • DMEM with 10% FBS

  • 6-well plates

  • P200 pipette tip

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.[3]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathway: this compound's Inhibition of VSMC Migration

G PDGF_BB PDGF-BB Ras Ras PDGF_BB->Ras activates This compound This compound This compound->Ras inhibits MEK MEK This compound->MEK inhibits ERK ERK This compound->ERK inhibits MMP2 MMP-2 This compound->MMP2 downregulates Ras->MEK activates MEK->ERK activates ERK->MMP2 upregulates Migration Migration MMP2->Migration promotes G Start Seed and Differentiate SH-SY5Y Cells Pretreat Pre-treat with This compound Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Assess_Viability Assess Cell Viability (MTT Assay) Induce_Stress->Assess_Viability Analyze Analyze Data Assess_Viability->Analyze G LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound This compound NF_kB NF-κB This compound->NF_kB inhibits (?) PPARg PPARγ This compound->PPARg activates (?) TLR4->NF_kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines induces PPARg->NF_kB inhibits

References

Application Notes and Protocols for Studying the Inhibition of Intimal Hyperplasia with Trilinolein In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Intimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a primary contributor to the failure of vascular interventions such as angioplasty, stenting, and bypass grafts. This process is principally driven by the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs). Consequently, identifying compounds that can inhibit these cellular processes is a key objective in the development of new therapies to improve the long-term success of vascular procedures.

Contrary to inducing intimal hyperplasia, the natural triacylglycerol Trilinolein has been identified as a potent inhibitor of VSMC proliferation and migration.[1][2][3] Research indicates that this compound exerts its protective effects by attenuating the Ras/MEK/ERK signaling pathway and reducing the expression of matrix metalloproteinase-2 (MMP-2), both of which are crucial for the cellular changes that lead to intimal thickening.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in established in vitro models of intimal hyperplasia. In these models, VSMC proliferation and migration are typically stimulated by platelet-derived growth factor (PDGF)-BB, a key mitogen involved in the development of vascular lesions.[2][3] By employing these protocols, researchers can effectively investigate and quantify the inhibitory effects of this compound and other potential therapeutic agents on the key cellular events underlying intimal hyperplasia.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Vascular Smooth Muscle Cells

ParameterCell LineStimulantThis compound Concentration (µM)ResultReference
Cell MigrationA7r5PDGF-BB (30 ng/mL)5, 10, 20Significant inhibition of migration[2]
Protein ExpressionA7r5PDGF-BB (30 ng/mL)5, 10, 20Reduction in MMP-2, Ras, MEK, and p-ERK levels[1]
Cell ProliferationNot specifiedNot specifiedNot specifiedReduction in PCNA-positive cells[1][3]

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Cell Culture

This protocol describes the standard procedure for culturing the A7r5 rat aortic smooth muscle cell line, which is a common model for studying VSMC behavior.

Materials:

  • A7r5 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Maintain A7r5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS.

  • Add Trypsin-EDTA and incubate for a few minutes until the cells detach.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium.

  • Seed the cells into appropriate culture plates for subsequent experiments.

Protocol 2: Induction of VSMC Migration and Proliferation with PDGF-BB

This protocol details how to stimulate VSMCs with PDGF-BB to mimic the conditions of intimal hyperplasia in vitro.

Materials:

  • Cultured A7r5 cells

  • PDGF-BB recombinant protein

  • DMEM with 0.5% FBS (low-serum medium)

Procedure:

  • Seed A7r5 cells in the desired culture plates (e.g., 6-well plates for wound healing assays).

  • Once the cells adhere and reach a suitable confluency, replace the growth medium with a low-serum medium (DMEM with 0.5% FBS) for 24 hours to synchronize the cells in a quiescent state.

  • After serum starvation, treat the cells with PDGF-BB at a final concentration of 30 ng/mL to stimulate migration and proliferation.[2]

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on the directional migration of VSMCs.

Materials:

  • Confluent monolayer of A7r5 cells in 6-well plates

  • Sterile 200 µL pipette tip

  • PDGF-BB

  • This compound (dissolved in a suitable solvent, e.g., Tween 80 in PBS)[2]

  • Microscope with a camera

Procedure:

  • Grow A7r5 cells to a confluent monolayer in 6-well plates.

  • Create a "wound" in the monolayer by gently scratching a straight line with a sterile 200 µL pipette tip.[2]

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with a low-serum medium containing PDGF-BB (30 ng/mL) and different concentrations of this compound (e.g., 5, 10, 20 µM).[2] Include a control group with PDGF-BB alone.

  • Capture images of the wound at 0 hours and after a suitable incubation period (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure to quantify cell migration.

Protocol 4: Transwell Migration Assay

This assay provides a quantitative measure of VSMC migration through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • A7r5 cells

  • PDGF-BB

  • This compound

  • Low-serum medium

  • Crystal violet staining solution

Procedure:

  • Serum-starve A7r5 cells for 24 hours.

  • Resuspend the cells in a low-serum medium.

  • In the lower chamber of the 24-well plate, add a low-serum medium containing PDGF-BB (30 ng/mL).

  • In the upper chamber (the Transwell insert), add the cell suspension along with different concentrations of this compound.

  • Incubate for a suitable period (e.g., 12-24 hours) to allow cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several microscopic fields to quantify migration.

Protocol 5: Western Blotting for Signaling Proteins

This protocol is for analyzing the expression of proteins in the Ras/MEK/ERK pathway to understand the mechanism of this compound's action.

Materials:

  • Treated A7r5 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-MMP-2, anti-Ras, anti-MEK, anti-p-ERK, anti-ERK, anti-PCNA, and a loading control like anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture, serum-starve, and treat A7r5 cells with PDGF-BB and this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

G cluster_0 Experimental Workflow Seed A7r5 VSMCs Seed A7r5 VSMCs Serum Starvation (24h) Serum Starvation (24h) Seed A7r5 VSMCs->Serum Starvation (24h) Wound Creation (Scratch Assay) Wound Creation (Scratch Assay) Serum Starvation (24h)->Wound Creation (Scratch Assay) Treatment PDGF-BB (30 ng/mL) + this compound (0, 5, 10, 20 µM) Serum Starvation (24h)->Treatment For Transwell & Western Blot Wound Creation (Scratch Assay)->Treatment Incubation (24h) Incubation (24h) Treatment->Incubation (24h) Analysis Migration Assay (Wound Healing/Transwell) Western Blot (MMP-2, Ras/MEK/ERK) Incubation (24h)->Analysis G PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR Ras Ras PDGFR->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK MMP2 MMP-2 p_ERK->MMP2 Migration Cell Migration & Proliferation p_ERK->Migration MMP2->Migration This compound This compound This compound->Ras This compound->MEK This compound->p_ERK This compound->MMP2

References

Application Notes and Protocols for Lipolysis and Biohydrogenation Assays of Trilinolein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trilinolein, a triglyceride derived from three units of linoleic acid, is a significant component of various dietary oils. Understanding its metabolic fate through lipolysis and subsequent biohydrogenation is crucial for research in nutrition, gut microbiome interactions, and the development of therapeutics targeting lipid metabolism. Lipolysis is the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids, a key process for fat digestion and mobilization.[1][2][3] Biohydrogenation, primarily carried out by gut microbiota, involves the saturation of unsaturated fatty acids, altering their structure and physiological effects.[4][5] These application notes provide detailed protocols for in vitro assays to study both of these critical processes for this compound.

Part 1: In Vitro Lipolysis Assay for this compound

Principle: This assay measures the activity of lipases (e.g., pancreatic lipase) on a this compound substrate. The rate of lipolysis is determined by quantifying the release of its breakdown products: free fatty acids (FFAs) and glycerol.[6][7] The assay can be used to screen for inhibitors or activators of lipid digestion.

Signaling Pathway for Lipolysis Activation

In a physiological context, particularly in adipocytes, lipolysis is tightly regulated by hormonal signals. Catecholamines trigger a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn activates the key lipolytic enzymes.[2][8][9]

Lipolysis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Isoproterenol) Catecholamine->Receptor ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates HSL_inactive HSL (Inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active Diglyceride Diglyceride HSL_active->Diglyceride ATGL ATGL Triglyceride This compound (Triglyceride) ATGL->Triglyceride MGL MGL Monoglyceride Monoglyceride MGL->Monoglyceride Triglyceride->Diglyceride Hydrolysis FFA1 Free Fatty Acid Triglyceride->FFA1 Diglyceride->Monoglyceride Hydrolysis FFA2 Free Fatty Acid Diglyceride->FFA2 Glycerol Glycerol Monoglyceride->Glycerol Hydrolysis FFA3 Free Fatty Acid Monoglyceride->FFA3

Caption: Hormonal activation of intracellular lipolysis via the cAMP/PKA signaling cascade.

Experimental Workflow: Lipolysis Assay

The workflow for an in vitro lipolysis assay is a sequential process from substrate preparation to final product quantification.

Lipolysis_Workflow A 1. Prepare this compound Substrate Emulsion B 2. Add Lipase Source (e.g., Pancreatic Lipase) A->B C 3. Incubate at 37°C with Continuous Stirring B->C D 4. Stop Reaction (e.g., Heat or Inhibitor) C->D E 5. Centrifuge to Separate Phases D->E F 6. Quantify Products (Glycerol and/or FFA) in Aqueous Phase E->F G 7. Data Analysis F->G

Caption: General experimental workflow for the in vitro this compound lipolysis assay.

Protocol: In Vitro this compound Lipolysis

This protocol is adapted from standard triglyceride hydrolase activity assays.[10]

1. Materials and Reagents:

  • This compound (Substrate)

  • Porcine Pancreatic Lipase

  • Bile Salts (e.g., Sodium Taurocholate)

  • Phosphatidylcholine

  • Tris-HCl buffer (pH 8.0)

  • CaCl₂

  • NaOH solution for titration (or a commercial FFA/Glycerol quantification kit)

  • Shaking water bath at 37°C

  • pH-stat autotitrator or microplate reader

2. Substrate Emulsion Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mg/mL in toluene).

  • In a glass vial, combine this compound, phosphatidylcholine, and bile salts in a molar ratio that mimics physiological conditions (e.g., 10:1:2).

  • Evaporate the organic solvent under a stream of nitrogen gas.

  • Resuspend the lipid film in Tris-HCl buffer (pH 8.0) to the desired final concentration (e.g., 5 mM this compound).

  • Emulsify the mixture by sonication on ice until it appears as a stable, milky emulsion.

3. Lipolysis Reaction:

  • Pre-warm the substrate emulsion to 37°C in a reaction vessel placed in a shaking water bath.

  • Add CaCl₂ to the emulsion (final concentration ~5 mM).

  • Initiate the reaction by adding the pancreatic lipase solution (e.g., 500 U/mL final concentration).

  • Monitor the reaction for a set period (e.g., 30-60 minutes).

4. Quantification of Products:

  • Method A: Titration of Free Fatty Acids (FFAs):

    • During the reaction, maintain the pH at 8.0 by titrating the released FFAs with a standardized NaOH solution (e.g., 0.05 M) using a pH-stat autotitrator.

    • The rate of lipolysis is calculated from the volume of NaOH consumed over time. 1 mole of NaOH neutralizes 1 mole of FFA.

  • Method B: Colorimetric Quantification:

    • At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in aliquots of the mixture by adding an inhibitor or using heat.

    • Centrifuge the samples to separate any remaining oil phase.

    • Use the aqueous supernatant to quantify glycerol or FFA using commercially available colorimetric assay kits, following the manufacturer’s instructions.[6][9]

    • Measure absorbance with a microplate reader and calculate concentrations based on a standard curve.

Data Presentation: Lipolysis Assay

Table 1: Typical Experimental Parameters for this compound Lipolysis.

Parameter Typical Value Notes
Substrate This compound 5-10 mM
Enzyme Porcine Pancreatic Lipase 200-1000 U/mL
Buffer Tris-HCl 100 mM, pH 7.5-8.5
Emulsifiers Bile Salts, Phosphatidylcholine To create stable micelles
Cofactor CaCl₂ 5-10 mM
Temperature 37°C Mimics physiological temperature

| Incubation Time | 0-60 minutes | Time-course analysis |

Table 2: Example Data - Glycerol Release Over Time.

Time (minutes) Glycerol Concentration (µM) ± SD (n=3) Rate (µM/min)
0 5.2 ± 0.8 -
10 150.5 ± 12.1 14.53
20 289.1 ± 18.5 13.86
30 435.8 ± 25.3 14.67
45 640.2 ± 30.9 13.63

| 60 | 855.6 ± 41.2 | 14.36 |

Part 2: In Vitro Biohydrogenation Assay for this compound-Derived Fatty Acids

Principle: This assay simulates the biohydrogenation of linoleic acid by gut or rumen microbes. Since the microbes first require free fatty acids, the process begins with the complete lipolysis of this compound. The resulting linoleic acid is then incubated with an anaerobic microbial culture. The conversion of linoleic acid to its various hydrogenated intermediates (like conjugated linoleic acid - CLA) and the final product, stearic acid, is monitored over time using chromatography.[5][11][12]

Experimental Workflow: Biohydrogenation Assay

This is a two-stage process involving initial lipolysis followed by microbial fermentation.

Biohydrogenation_Workflow cluster_lipolysis Stage 1: Lipolysis cluster_biohydrogenation Stage 2: Biohydrogenation A 1. Hydrolyze this compound to release Free Linoleic Acid B 2. Extract and Purify Linoleic Acid A->B D 4. Add Linoleic Acid Substrate to Culture under Anaerobic Conditions B->D C 3. Prepare Anaerobic Microbial Culture (e.g., Rumen Fluid, Fecal Slurry) C->D E 5. Incubate at 39°C D->E F 6. Collect Samples at Multiple Time Points E->F G 7. Extract Total Fatty Acids F->G H 8. Derivatize to FAMEs (Fatty Acid Methyl Esters) G->H I 9. Analyze by GC-MS or HPLC H->I

Caption: Workflow for in vitro biohydrogenation of this compound-derived linoleic acid.

Protocol: In Vitro Biohydrogenation

This protocol is based on methods for studying fatty acid biohydrogenation by mixed ruminal microbes.[13][14]

1. Materials and Reagents:

  • Linoleic acid (prepared from this compound hydrolysis or purchased)

  • Rumen fluid (from a cannulated animal) or fecal slurry (from fresh human/animal samples)

  • Anaerobic buffer solution (e.g., McDougall's buffer)

  • Reducing agent solution (e.g., cysteine-sulfide)

  • Resazurin (anaerobic indicator)

  • CO₂ gas supply

  • Incubation tubes or bottles with gas-tight seals

  • Reagents for fatty acid extraction (e.g., chloroform, methanol)

  • Reagents for derivatization (e.g., BF₃-methanol)

  • Gas chromatograph with mass spectrometer (GC-MS)

2. Preparation of Inoculum:

  • Collect rumen fluid or fecal sample and immediately transfer to a pre-warmed, insulated flask flushed with CO₂ to maintain anaerobic conditions.

  • In an anaerobic chamber or under a stream of CO₂, strain the collected material through several layers of cheesecloth to obtain the microbial suspension.

  • Mix the microbial suspension with the anaerobic buffer (e.g., 1 part inoculum to 2 parts buffer).

3. Biohydrogenation Reaction:

  • Dispense the buffered microbial inoculum into incubation tubes (e.g., 15 mL per tube) that have been flushed with CO₂.

  • Prepare a stock solution of linoleic acid. Emulsification with Tween 80 may be considered if necessary, though it can interfere with the assay.[15]

  • Add the linoleic acid substrate to the tubes to achieve the desired final concentration (e.g., 0.5 mg/mL). Include control tubes without added linoleic acid.

  • Seal the tubes tightly and incubate them in a shaking water bath at 39°C (optimal for rumen microbes).

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), stop the reaction in duplicate or triplicate tubes (e.g., by flash-freezing in liquid nitrogen).

  • Extract total lipids from the samples using a method like the Folch extraction (chloroform:methanol).

  • Prepare Fatty Acid Methyl Esters (FAMEs) from the extracted lipids by transesterification using BF₃-methanol.

  • Analyze the FAMEs by GC-MS. Use a suitable capillary column (e.g., 100m SP-2560) to separate the different fatty acid isomers.

  • Identify and quantify peaks (Linoleic acid, CLA isomers, vaccenic acid, stearic acid, etc.) by comparing retention times and mass spectra with known standards.

Data Presentation: Biohydrogenation Assay

Table 3: Typical Experimental Parameters for Biohydrogenation.

Parameter Typical Value Notes
Substrate Linoleic Acid 0.5 - 1.0 mg/mL
Inoculum Rumen Fluid or Fecal Slurry 33% (v/v) in buffer
Medium Anaerobic Buffer pH 6.8
Atmosphere 100% CO₂ To maintain strict anaerobiosis
Temperature 39°C Optimal for most gut microbes
Incubation Time 0-24 hours Time-course analysis

| Analysis Method | GC-MS | For separation and quantification of FAMEs |

Table 4: Example Data - Fatty Acid Profile During Biohydrogenation (Concentration in mg/L).

Time (hours) Linoleic Acid (C18:2) Rumenic Acid (CLA) Vaccenic Acid (t11-C18:1) Stearic Acid (C18:0)
0 650.0 2.1 15.3 45.1
2 410.5 115.8 60.2 50.3
4 225.3 90.4 155.6 65.8
8 55.9 35.1 250.7 150.2
12 10.2 12.6 180.3 310.5
24 1.5 3.1 45.2 485.6

(Example data is illustrative, based on trends observed in literature[12])

References

Troubleshooting & Optimization

Preventing Trilinolein oxidation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of trilinolein during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a triglyceride composed of three units of linoleic acid, a polyunsaturated omega-6 fatty acid.[1][2][3] Its structure contains multiple double bonds, making it highly susceptible to oxidation when exposed to factors like oxygen, light, heat, and transition metals.[4][5] This process, known as autoxidation, is a free-radical chain reaction that degrades the molecule, compromising experimental integrity.[6][7][8]

Q2: What are the signs of this compound oxidation?

A2: The initial products of oxidation are hydroperoxides, which are colorless and odorless. However, these primary oxidation products are unstable and quickly break down into secondary products like aldehydes and ketones.[9][10][11] These secondary products are responsible for the characteristic rancid odors and off-flavors.[11][12] For a quantitative assessment, measuring the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) is recommended.[10][11] A fresh, high-quality oil should have a Peroxide Value well below 10 meq/kg.[12]

Q3: How should I store pure this compound to minimize oxidation?

A3: To ensure the stability of pure this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The ideal storage involves aliquoting the sample into amber glass vials, purging the headspace with an inert gas like argon or nitrogen, sealing tightly, and storing at low temperatures.

Q4: I need to dissolve this compound for my experiment. What is the best way to prepare and store the solution?

A4: When preparing a this compound solution, select a high-purity, peroxide-free solvent. Chloroform and hexanes are common choices, though their purity should be verified.[2][13] Prepare the solution fresh whenever possible. If short-term storage is necessary, use the same precautions as for pure this compound: store in amber vials under an inert atmosphere at -20°C or below.

Q5: My experiment requires incubation at 37°C for several hours. How can I protect my this compound sample?

A5: High temperatures accelerate oxidation.[5] To mitigate this, consider adding a suitable antioxidant to your experimental system. Additionally, ensure the experimental setup is deoxygenated by purging with an inert gas. If compatible with your experiment, conduct the procedure in a light-protected environment.

Troubleshooting: My this compound has a high Peroxide Value despite proper storage.

  • Problem: The "proper" storage might not have been stringent enough. Was the container truly airtight? Was the headspace completely purged with inert gas?

  • Solution: Re-aliquot your stock under a stream of inert gas into fresh, clean amber vials with PTFE-lined caps. For critical experiments, consider purchasing a new, unopened batch of this compound.

  • Problem: The this compound may have already been partially oxidized upon receipt from the supplier.

  • Solution: Always measure the Peroxide Value of a new bottle of this compound to establish a baseline. If the initial PV is high, contact the supplier.

  • Problem: Contaminants, such as trace metals, in your glassware or solvents could be catalyzing oxidation.

  • Solution: Use high-purity solvents and acid-wash glassware to remove any trace metal contaminants.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature -20°C to -80°CSlows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[14]
Light Amber Glass Vials / DarknessProtects from light, which can initiate and accelerate oxidation.[14][15]
Container Glass with PTFE-lined capInert material prevents leaching of contaminants and ensures a tight seal.
Handling Aliquot upon receiptMinimizes repeated freeze-thaw cycles and exposure of the bulk stock to air.

Table 2: Common Antioxidants for Lipid Stabilization

Antioxidant Type Typical Concentration Range Notes
Butylated Hydroxytoluene (BHT) Synthetic, Phenolic50 - 200 ppm (0.005% - 0.02%)A widely used and effective radical scavenger.[16]
Butylated Hydroxyanisole (BHA) Synthetic, Phenolic50 - 200 ppm (0.005% - 0.02%)Often used in combination with BHT for synergistic effects.
α-Tocopherol (Vitamin E) Natural, Phenolic100 - 500 ppm (0.01% - 0.05%)A common natural antioxidant, though it can exhibit pro-oxidant activity at high concentrations.[7]
Rosemary Extract NaturalVaries by formulationContains multiple antioxidant compounds; effective in various lipid systems.[14][17]
Citric Acid Chelating Agent50 - 300 ppm (0.005% - 0.03%)Inactivates pro-oxidant metal ions (e.g., iron, copper) that can catalyze oxidation.[16]

Note: The optimal antioxidant and its concentration depend on the specific experimental system. Compatibility and potential interference with downstream assays should always be tested.

Visual Diagrams

Autoxidation Pathway

The autoxidation of this compound is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Metal) LH This compound (LH) Initiator->LH H abstraction L_rad Lipid Radical (L•) LH->L_rad O2 Oxygen (O2) L_rad_prop Lipid Radical (L•) LOO_rad Peroxyl Radical (LOO•) O2->LOO_rad LH_prop This compound (LH) LOO_rad->LH_prop H abstraction Radical_1 L• or LOO• LOOH Hydroperoxide (LOOH) (Primary Oxidation Product) LH_prop->LOOH LH_prop->L_rad_prop NonRadical Non-Radical Products Radical_1->NonRadical Radical_2 L• or LOO• Radical_2->NonRadical

Caption: Free-radical autoxidation pathway of this compound.

Experimental Workflow

This workflow outlines the key steps for handling this compound to minimize oxidation from receipt to experimental use.

G Receive Receive this compound CheckPV Check Initial Peroxide Value (PV) Receive->CheckPV Aliquot Aliquot under Inert Gas CheckPV->Aliquot PV Acceptable Discard Discard or Return to Supplier CheckPV->Discard PV Too High Store Store at -20°C to -80°C in the dark Aliquot->Store Prepare Prepare Solution (if needed) with Peroxide-Free Solvent Store->Prepare AddAnti Add Antioxidant (optional, test compatibility) Prepare->AddAnti Experiment Use in Experiment AddAnti->Experiment

Caption: Recommended workflow for handling this compound.

Key Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the primary products of lipid oxidation (hydroperoxides). The value is expressed in milliequivalents of peroxide per kilogram of fat (meq/kg).[11][18]

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent (3:2 v/v)[12][19]

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Distilled water

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution[12][19]

  • Erlenmeyer flasks with stoppers

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.[20]

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.[19][20]

  • Add 0.5 mL of saturated KI solution, stopper the flask, swirl for one minute, and let it stand in the dark for exactly 5 minutes.[12][20]

  • Add 30 mL of distilled water and shake vigorously.[19]

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling constantly, until the yellow iodine color almost disappears.[12]

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn dark blue.[19]

  • Continue the titration slowly until the blue color completely disappears.[20]

  • Record the volume of titrant used.

  • Perform a blank determination using the same procedure but without the oil sample.

  • Calculation:

    • PV (meq/kg) = [(S - B) × N × 1000] / W

    • Where:

      • S = Volume of titrant for the sample (mL)

      • B = Volume of titrant for the blank (mL)

      • N = Normality of the sodium thiosulfate solution

      • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary product of lipid oxidation.[9][21] It is a common method for assessing the extent of lipid peroxidation.[9][21]

Materials:

  • This compound sample

  • Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)

  • Acid solution (e.g., 10% Trichloroacetic acid - TCA)[22]

  • MDA standard for calibration curve

  • Test tubes

  • Water bath (90-100°C)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare samples and MDA standards. For an oil sample, it may need to be emulsified or diluted in an appropriate solvent.

  • Add an equal volume of the sample/standard to a test tube.

  • To precipitate interfering proteins (if in a biological matrix), add an acid solution like TCA, incubate on ice, and centrifuge.[22] Collect the supernatant.

  • Add the TBA reagent to the supernatant or sample.[22]

  • Mix well and incubate in a boiling water bath for 10-20 minutes to allow the pink color to develop.[22]

  • Cool the tubes to room temperature.

  • Measure the absorbance of the resulting pink-colored MDA-TBA adduct at approximately 532 nm.[9][21] A fluorometric measurement (Excitation ~532 nm, Emission ~553 nm) can also be used for higher sensitivity.[9]

  • Quantify the amount of MDA in the sample by comparing its absorbance to the MDA standard curve. The results are typically expressed as mg MDA/kg of sample.

References

Technical Support Center: Optimizing GC-FID for Trilinolein Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Gas Chromatography with Flame Ionization Detection (GC-FID) parameters for the separation of trilinolein isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the GC-FID analysis of this compound and its isomers.

Q1: Why am I seeing poor resolution or co-elution of my this compound isomers?

A1: Poor resolution of this compound isomers is a common challenge due to their high molecular weight and subtle structural differences. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The separation of geometric (cis/trans) isomers requires a highly polar stationary phase. Non-polar columns separate primarily by boiling point and will not resolve isomers of the same carbon number.

  • Suboptimal Temperature Program: A temperature ramp that is too fast can cause peaks to co-elute. The oven temperature directly influences retention and selectivity.

  • Intact Triglyceride Analysis: Analyzing high-molecular-weight triglycerides like this compound directly is challenging due to their low volatility. This can lead to broad peaks and poor separation.[1][2][3]

Troubleshooting Steps:

  • Column Selection: For intact this compound analysis, a specialized high-temperature column, such as one with a 65% phenyl-substituted polysiloxane stationary phase (e.g., Rxi-65TG), is recommended.[4] For analysis of the fatty acid components, a highly polar column (e.g., biscyanopropyl or ionic liquid phases) is essential after derivatization.[5]

  • Temperature Program Optimization: Decrease the temperature ramp rate (e.g., by 5°C/min increments) to improve the separation of peaks in the middle of the chromatogram.[6][7] For early-eluting peaks, consider lowering the initial oven temperature.[6][8]

  • Consider Derivatization: For robust separation of the geometric isomers of linoleic acid, it is highly recommended to convert the this compound to fatty acid methyl esters (FAMEs) through transesterification.[9][10][11][12] This significantly improves volatility and allows for the use of highly polar columns that excel at separating cis/trans isomers.[5]

Q2: My peaks are tailing. What is the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, including:

  • Active Sites in the Inlet or Column: Polar or ionogenic analytes can interact with active sites in the GC system, leading to tailing. This is particularly relevant for underivatized mono- and diglycerides.

  • Poor Column Installation: An improper column cut or incorrect installation height in the inlet can create dead volume and disrupt the sample flow path.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to active sites and peak tailing.

Troubleshooting Steps:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize interactions with analytes.

  • Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated contaminants. Ensure a clean, 90-degree cut.

  • Check for Leaks: Use an electronic leak detector to ensure all fittings are secure.

Q3: I'm not seeing any peaks for my higher molecular weight triglycerides.

A3: The absence of peaks for high molecular weight triglycerides like this compound is often related to:

  • Insufficient Temperature: The inlet, oven, and detector temperatures may be too low to volatilize the sample and elute it from the column. Triglyceride analysis requires high temperatures, often exceeding 350°C.[2][3]

  • Sample Discrimination in the Injector: Improper injection techniques can prevent high-boiling point compounds from being transferred to the column.

  • Column Degradation: Using a column beyond its maximum temperature limit can cause the stationary phase to degrade, leading to a loss of performance.

Troubleshooting Steps:

  • Verify Temperature Settings: Ensure your inlet, oven program, and detector temperatures are high enough for triglyceride analysis (e.g., inlet at 350°C, oven ramp up to 365°C, and detector at 370°C).

  • Optimize Injection Technique: For high molecular weight compounds, a cool on-column or programmed temperature vaporizer (PTV) injection is often preferred over a standard split/splitless injection to minimize discrimination.

  • Use a High-Temperature Column: Employ a column specifically designed for high-temperature applications, which is thermally stable at the required temperatures.[4]

Data Presentation: GC Parameter Comparison

The following tables summarize key parameters for the GC-FID analysis of this compound, both as intact triglycerides and as FAMEs.

Table 1: Stationary Phase Selection Guide

Analysis TypeTarget AnalytesRecommended Stationary Phase PolarityExample PhasesRationale
Intact Triglycerides This compound and other TAGsMid-Polarity, High-Temperature Stable65% PhenylmethylpolysiloxaneSeparates by carbon number and degree of unsaturation at high temperatures.[4]
Derivatized FAMEs Geometric isomers of linoleic acidHighly PolarBiscyanopropyl siloxane, Ionic Liquid (e.g., SLB-IL111)Provides selectivity for separating cis/trans isomers.[5]

Table 2: Typical GC-FID Method Parameters

ParameterIntact Triglyceride AnalysisFAMEs Isomer Analysis
Column Rxi-65TG (or similar), 30 m x 0.25 mm ID, 0.25 µm filmHighly polar (e.g., SP-2560, SLB-IL111), 30-100 m x 0.25 mm ID, 0.20 µm film
Injection Cool on-column or PTVSplit/Splitless
Inlet Temperature 350 - 370°C250°C
Carrier Gas Helium or HydrogenHelium or Hydrogen
Oven Program Initial: 100°C, Ramp: 10-15°C/min to 365°C, Hold: 5 minInitial: 100°C, Ramp 1: 10°C/min to 180°C, Hold: 5 min, Ramp 2: 5°C/min to 240°C, Hold: 10 min
Detector FIDFID
Detector Temperature 370°C260°C

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from this compound

This protocol describes the transesterification of this compound to FAMEs for the analysis of its fatty acid isomers.

Materials:

  • This compound sample

  • Methanolic HCl (1.25 M) or BF3-Methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Weigh approximately 10-20 mg of the this compound sample into a screw-cap vial.

  • Add 2 mL of methanolic HCl or BF3-Methanol reagent.

  • Add 1 mL of hexane.

  • Cap the vial tightly and heat at 100°C for 1 hour in a heating block or boiling water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex the mixture for 30 seconds and centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The FAMEs in hexane are now ready for injection into the GC-FID.

Visualizations

DOT Script for Troubleshooting Workflow

G cluster_0 Start: Chromatographic Issue cluster_1 Initial Checks cluster_2 Analysis Strategy cluster_3 Optimization Paths cluster_4 Resolution start Poor Isomer Separation / Co-elution check_method Review GC Method Parameters start->check_method check_column Verify Column Type check_method->check_column intact Intact Triglyceride Analysis? check_column->intact use_ht_column Use High-Temp Column (e.g., Rxi-65TG) intact->use_ht_column Yes derivatize Derivatize to FAMEs intact->derivatize No / Still Poor Resolution optimize_temp Adjust Temperature Program (Slower Ramp Rate) resolved Isomers Resolved optimize_temp->resolved use_ht_column->optimize_temp use_polar_column Use Highly Polar Column (e.g., Biscyanopropyl) derivatize->use_polar_column use_polar_column->optimize_temp

Caption: Troubleshooting workflow for poor this compound isomer separation.

DOT Script for Decision Logic: Intact vs. Derivatized Analysis

G cluster_0 Objective cluster_1 Key Question cluster_2 Recommended Approach cluster_3 Rationale start Analyze this compound Isomers question Separation of geometric (cis/trans) isomers required? start->question derivatize Derivatize to FAMEs question->derivatize Yes intact Intact Triglyceride Analysis question->intact No (General Profile) reason_deriv Enables use of highly polar columns for baseline cis/trans resolution. derivatize->reason_deriv reason_intact Separates by carbon number and degree of unsaturation. intact->reason_intact

References

Technical Support Center: Minimizing cis/trans Isomerization of Trilinolein During Heat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing cis/trans isomerization of trilinolein. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the heat treatment of this compound and other polyunsaturated lipids.

Frequently Asked Questions (FAQs)

Q1: What is cis/trans isomerization of this compound?

A1: this compound is a triglyceride composed of three linoleic acid molecules. Linoleic acid is a cis-polyunsaturated fatty acid. During heat treatment, the double bonds in the linoleic acid chains can rotate, converting the naturally occurring cis configuration to a trans configuration. This process is known as cis/trans isomerization. The formation of trans fatty acids is a concern due to their association with adverse health effects.[1]

Q2: What are the primary factors that promote cis/trans isomerization during heating?

A2: The key factors influencing the thermal isomerization of this compound are:

  • Temperature: Higher temperatures significantly increase the rate of isomerization.[1][2][3]

  • Time: Longer heating durations lead to a greater formation of trans isomers.[4]

  • Oxygen: The presence of oxygen (air) enhances the rate of isomerization, suggesting a link with lipid oxidation.[4][5]

Q3: At what temperature does significant isomerization of this compound begin?

A3: Significant isomerization of the linoleic acid in this compound can begin at temperatures as low as 140°C.[3] The rate of formation of trans isomers increases substantially at higher temperatures, such as those used in frying (above 200°C).[1][3] For instance, heating this compound to 180°C results in the formation of a small amount of trans/trans C18:2 isomers.[6]

Q4: How does the degree of unsaturation affect isomerization?

A4: Fatty acids with more double bonds are more susceptible to thermal isomerization.[5] For example, linolenic acid, with three double bonds, is more prone to isomerization than linoleic acid, which has two.[7][8]

Q5: Can antioxidants help in minimizing isomerization?

A5: Yes, antioxidants can effectively suppress heat-induced trans isomerization.[4] Tocopherols (like vitamin E), for example, have been shown to prevent not only lipid oxidation but also the formation of trans fatty acids during heating.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of trans-linoleic acid isomers detected after heat treatment. 1. Excessive heat: The processing temperature is too high. 2. Prolonged heating time: The duration of the heat treatment is too long. 3. Presence of oxygen: The experiment is being conducted in an open-air environment.1. Reduce temperature: If possible, lower the processing temperature. It is recommended to keep temperatures at 140°C or less to avoid the formation of trans linoleic acid.[1][6] 2. Shorten heating time: Minimize the duration of heat exposure. 3. Use an inert atmosphere: Conduct experiments under a nitrogen or argon stream to exclude oxygen.[4][9]
Inconsistent results in trans isomer quantification. 1. Analytical method variability: Inconsistent sample preparation or GC analysis parameters. 2. Sample degradation: Samples may be degrading between the experiment and analysis.1. Standardize protocol: Ensure consistent use of a validated analytical protocol for fatty acid methyl ester (FAME) preparation and GC analysis.[10][11] 2. Proper sample storage: Store samples at low temperatures (e.g., -20°C or -80°C) and protect them from light and oxygen prior to analysis.[12]
Formation of unexpected side-products. 1. Oxidative degradation: High temperatures in the presence of oxygen can lead to the formation of oxidation products like aldehydes and ketones.[1] 2. Polymerization: At very high temperatures, polymerization of the triglycerides can occur.[1]1. Inert atmosphere and antioxidants: Use an inert atmosphere and consider adding a suitable antioxidant to minimize oxidation.[4] 2. Temperature control: Maintain the lowest effective temperature for the process.

Quantitative Data Summary

The following table summarizes the formation of trans isomers of linoleic acid in this compound when heated for 5 hours at various temperatures.

Heating Temperature (°C)Total trans Isomers (mg/g)
120Not Detected
1400.782
1601.549
180Not specified, but detected
200Not specified, but higher than 160°C
2203.971

Data sourced from studies on heated this compound. The amount of isomerization products at 160°C was 1.98 times higher than at 140°C, and the quantity at 220°C was 2.09 times higher than at 200°C.[1][3]

Experimental Protocols

Protocol 1: Heat Treatment of this compound under Controlled Atmosphere

Objective: To assess the effect of temperature on the cis/trans isomerization of this compound in the absence of oxygen.

Methodology:

  • Place a known amount of purified this compound (e.g., 1 gram) into a series of glass ampoules.

  • Purge each ampoule with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Seal the ampoules.

  • Heat the ampoules in a controlled temperature block or oven at various target temperatures (e.g., 180°C, 200°C, 220°C, 240°C) for specific time intervals.[13]

  • After the designated time, remove the ampoules and allow them to cool to room temperature.

  • Open the ampoules and transfer the samples for fatty acid analysis.

Protocol 2: Analysis of cis/trans Isomers by Gas Chromatography (GC)

Objective: To quantify the amount of cis and trans isomers of linoleic acid in the heat-treated this compound samples.

Methodology:

  • Transesterification: Convert the triglycerides into fatty acid methyl esters (FAMEs). This is a necessary step for GC analysis. A common method is to use a methanolic solution of sodium methoxide.

  • Lipid Extraction: Extract the FAMEs using a suitable solvent like hexane.

  • GC Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Use a highly polar capillary column (e.g., CP-Sil 88 or SP-2560, 100m) for the separation of cis and trans isomers.[11]

    • Set the appropriate temperature program for the oven, as well as the injector and detector temperatures.

    • Identify and quantify the peaks corresponding to the different linoleic acid isomers by comparing their retention times with those of known standards.[10][11]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_heating Heat Treatment cluster_analysis Analysis This compound Purified this compound ampoules Glass Ampoules This compound->ampoules sealed_ampoules Sealed Ampoules ampoules->sealed_ampoules inert_gas Inert Gas (N2/Ar) inert_gas->ampoules heating Controlled Heating (Varied Temp & Time) sealed_ampoules->heating heated_sample Heated Sample heating->heated_sample transesterification Transesterification (FAMEs) heated_sample->transesterification gc_analysis GC-FID Analysis transesterification->gc_analysis quantification Quantification of Isomers gc_analysis->quantification

Caption: Experimental workflow for studying this compound isomerization.

logical_relationship heat Heat Treatment temp Temperature time Time oxygen Oxygen isomerization cis/trans Isomerization temp->isomerization promotes time->isomerization promotes oxygen->isomerization promotes oxidation Oxidation oxygen->oxidation promotes isomerization->oxidation linked to antioxidants Antioxidants antioxidants->isomerization inhibits antioxidants->oxidation inhibits

Caption: Factors influencing cis/trans isomerization of this compound.

References

Technical Support Center: Overcoming Matrix Effects in Trilinolein Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trilinolein mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3][4] In this compound analysis, which often involves complex biological samples like plasma or tissue homogenates, endogenous substances such as phospholipids, other lipids, and salts can interfere with the ionization of this compound.[5][6][7] This interference can lead to poor accuracy, imprecision, and lack of reproducibility in quantitative results.[1][5]

Q2: How can I detect the presence of matrix effects in my this compound LC-MS/MS assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix.[8][9] A dip or peak in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative approach compares the signal response of this compound spiked into a pre-extracted blank matrix with the response of this compound in a neat solvent.[9][10] The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What are the most common sources of matrix effects when analyzing this compound?

A3: The most significant sources of matrix effects in biological samples are endogenous phospholipids.[5][6][7] Due to their high abundance and similar chromatographic behavior to other lipids, they frequently co-elute with this compound and cause ion suppression. Other sources include salts, proteins, and other lipid classes present in the sample.[7]

Q4: Can changing my mass spectrometer's ionization source help reduce matrix effects?

A4: Yes, the choice of ionization source can influence the extent of matrix effects. While electrospray ionization (ESI) is commonly used, it is also highly susceptible to matrix effects.[1][2] Alternative ionization techniques, such as atmospheric pressure chemical ionization (APCI) or Direct Electron Ionization (Direct-EI), may be less prone to matrix effects for certain analytes and matrices because their ionization mechanisms are different.[1][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound mass spectrometry analysis.

Problem 1: Poor reproducibility of this compound quantification across different sample batches.

Possible Cause Suggested Solution
Variable Matrix Effects Different sample matrices can have varying compositions, leading to inconsistent ion suppression or enhancement.[7]
Solution 1: Implement a robust sample preparation protocol. Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components, particularly phospholipids.[4][6][12]
Solution 2: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as ¹³C-labeled this compound, will co-elute with the analyte and experience similar matrix effects, thus providing more accurate and reproducible quantification.[13][14][15]
Solution 3: Employ matrix-matched calibration. Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[8][16]

Problem 2: Low sensitivity or complete loss of this compound signal.

Possible Cause Suggested Solution
Significant Ion Suppression High concentrations of co-eluting matrix components, especially phospholipids, can severely suppress the this compound signal.[6][17]
Solution 1: Enhance sample cleanup. Use specialized sample preparation products designed for phospholipid removal, such as HybridSPE®-Phospholipid plates or Bond Elut QuEChERS Enhanced Matrix Removal-Lipid.[18]
Solution 2: Optimize chromatographic separation. Modify the LC gradient to better separate this compound from the main phospholipid elution region.[8]
Solution 3: Dilute the sample. If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8][9]

Problem 3: Inaccurate quantification despite using an internal standard.

Possible Cause Suggested Solution
Inappropriate Internal Standard A non-ideal internal standard may not co-elute perfectly with this compound or respond to matrix effects in the same way.
Solution 1: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte.[13][15] Using a ¹³C-labeled this compound is highly recommended.[13]
Solution 2: Verify co-elution. Ensure that the chosen internal standard has a retention time very close to that of this compound.

Experimental Protocols

Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for removing phospholipids from plasma or serum samples prior to this compound analysis.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the Sample: Mix 100 µL of the plasma/serum sample with an appropriate internal standard solution. Acidify the sample with 10 µL of phosphoric acid and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound: Elute the this compound and other neutral lipids with a non-polar solvent such as 1 mL of hexane or a mixture of dichloromethane and isopropanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a this compound standard in the mobile phase at a known concentration.

    • Set B (Blank Matrix): Extract a blank biological sample using your established protocol.

    • Set C (Post-Spiked Matrix): Extract a blank biological sample and then spike the final extract with the this compound standard to the same concentration as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Cleanup Phospholipid Depletion Extraction->Cleanup Drydown Evaporation to Dryness Cleanup->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_logic Troubleshooting Logic for Inaccurate Results Start Inaccurate this compound Quantification Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Use_SIL_IS Implement a SIL-IS (e.g., 13C-Trilinolein) Check_IS->Use_SIL_IS No Assess_ME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Check_IS->Assess_ME Yes ME_Present Matrix Effects Detected Assess_ME->ME_Present Yes No_ME No Significant Matrix Effects Assess_ME->No_ME No Improve_Cleanup Improve Sample Preparation (e.g., Phospholipid Removal) ME_Present->Improve_Cleanup Check_Instrument Investigate Instrument Performance No_ME->Check_Instrument Optimize_Chroma Optimize LC Separation Improve_Cleanup->Optimize_Chroma Matrix_Match Use Matrix-Matched Calibrators Optimize_Chroma->Matrix_Match

Caption: A decision tree for troubleshooting inaccurate this compound results.

References

Technical Support Center: Stabilizing Trilinolein Emulsions for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing trilinolein emulsions for cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and application of stable and effective this compound emulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound emulsions in cell culture.

Question: My this compound emulsion separates or shows signs of creaming shortly after preparation. What are the likely causes and how can I fix it?

Answer: Emulsion instability, manifesting as separation or creaming, is a common challenge. The primary causes are often related to the formulation or the preparation process.

  • Insufficient Emulsifier Concentration: The concentration of your surfactant may be below the critical micelle concentration (CMC), the point at which surfactants form micelles to encapsulate the oil droplets effectively.[1][2]

    • Solution: Increase the concentration of your emulsifier. It's crucial to use a concentration above the CMC to ensure the formation of a stable emulsion.[2]

  • Inappropriate Emulsifier Type: The hydrophilic-lipophilic balance (HLB) of your surfactant is critical for stabilizing an oil-in-water emulsion. For o/w emulsions, surfactants with an HLB between 8 and 18 are generally preferred.

  • Incorrect Processing: The method used to create the emulsion may not be providing enough energy to reduce the droplet size sufficiently.

    • Solution: Employ high-energy homogenization methods like high-pressure homogenization or ultrasonication to create smaller, more stable droplets.[3][4] Ensure that any polymers used as stabilizers are not sensitive to high shear, which could degrade them and reduce their effectiveness.[5]

  • pH and Electrolyte Imbalance: The pH of your formulation or the presence of salts can affect the charge on the emulsion droplets, leading to aggregation.

    • Solution: Check the pH of your emulsion and adjust it if necessary. If your cell culture medium contains high concentrations of electrolytes, consider using non-ionic surfactants, which are less sensitive to changes in ionic strength.[6]

Question: I'm observing cytotoxicity in my cell cultures after introducing the this compound emulsion. What could be the cause?

Answer: Cytotoxicity can stem from several factors related to your emulsion formulation.

  • Surfactant Toxicity: Some surfactants can be toxic to cells, especially at high concentrations.

    • Solution: Select biocompatible surfactants such as polysorbates (Tween series) or poloxamers (Pluronic series).[7] It is essential to determine the maximum non-toxic concentration of your chosen surfactant for your specific cell line through a dose-response experiment. Some common surfactants like Triton X-100 are known to be more toxic than others like Labrasol®.[8]

  • Co-solvent Toxicity: Co-solvents used to dissolve certain components can also be cytotoxic.

    • Solution: If using co-solvents, evaluate their cytotoxicity. For example, ethanol and methanol are generally less cytotoxic than Tween 20 and 80 at similar concentrations.

  • Lipid Peroxidation: this compound, being an unsaturated triglyceride, is susceptible to oxidation. The resulting byproducts can be toxic to cells.

    • Solution: Prepare emulsions with fresh, high-purity this compound.[9] Consider adding an antioxidant like Vitamin E to your formulation to prevent lipid peroxidation.[5]

  • Contamination: Bacterial or fungal contamination in your emulsion can lead to cell death.

    • Solution: Ensure all components and equipment are sterile. Prepare the emulsion under aseptic conditions and consider sterile filtering the final product if the particle size is small enough.[10][11]

Question: The particle size of my emulsion is too large and inconsistent. How can I achieve a smaller, more uniform droplet size?

Answer: Achieving a small and uniform particle size is crucial for emulsion stability and efficient cellular uptake.[12][13]

  • Inadequate Homogenization: The energy input during emulsification directly impacts droplet size.

    • Solution: Increase the homogenization pressure or the duration of ultrasonication. For high-pressure homogenizers, multiple passes can lead to a smaller and more uniform droplet size.[10]

  • Suboptimal Surfactant-to-Oil Ratio: The amount of surfactant relative to the oil phase is critical for covering the surface of the newly formed droplets and preventing coalescence.

    • Solution: Optimize the surfactant-to-oil ratio. Insufficient surfactant will lead to larger droplets and instability.

  • Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to an increase in average particle size over time.[14]

    • Solution: Including a small amount of a less water-soluble oil in the formulation can help inhibit Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size for a this compound emulsion for cell culture studies?

A1: For efficient cellular uptake, a particle size in the range of 50-200 nm is generally recommended.[12][15] Smaller particles have a larger surface area-to-volume ratio, which can enhance bioavailability.[3] However, the optimal size may vary depending on the cell type and the specific application. It has been shown that smaller "IDL-size" particles have a higher uptake by mass compared to larger "VLDL-size" particles.[16]

Q2: How can I sterilize my this compound emulsion without compromising its stability?

A2: Sterilization is critical for cell culture applications. The preferred method is terminal sterilization by filtration through a 0.22 µm filter.[15] This is only feasible if the emulsion droplets are significantly smaller than the filter pore size.[10] If the particle size is too large for filtration, you will need to prepare the emulsion aseptically from sterile components in a sterile environment. Autoclaving (moist heat sterilization) is generally not suitable for emulsions as it can lead to droplet coalescence and phase separation.[17] Dry heat sterilization is also not recommended due to the high temperatures involved, which can degrade the this compound.[18]

Q3: Which surfactants are most suitable for stabilizing this compound emulsions for biological studies?

A3: Biocompatible, non-ionic surfactants are generally the best choice. Polysorbates (e.g., Tween 80, Tween 20) and poloxamers (e.g., Pluronic F-68) are widely used in pharmaceutical formulations due to their low toxicity and high compatibility.[6][7] The choice of surfactant can also be guided by the required HLB value for creating a stable oil-in-water emulsion.

Q4: How does the stability of the emulsion affect experimental outcomes?

A4: Emulsion stability is paramount for reproducible results. An unstable emulsion will have an inconsistent droplet size and concentration over time, leading to variable dosing in your cell culture experiments. Phase separation can also lead to the delivery of incorrect concentrations of this compound and other components to the cells, potentially causing unexpected cytotoxic effects or altering the intended biological response.[14]

Q5: Can this compound itself affect cell signaling pathways?

A5: Yes. This compound and its constituent fatty acid, linoleic acid, can have biological effects. For instance, this compound has been shown to be protective in models of cerebral ischemia by inhibiting neuronal apoptosis and affecting the Ras/MEK/ERK signaling pathway in vascular smooth muscle cells.[19] When designing your experiments, it's important to have a control group treated with the emulsion vehicle (without this compound) to distinguish the effects of the lipid from the effects of the other formulation components.

Quantitative Data Summary

Table 1: Surfactant Properties and Typical Concentrations

SurfactantTypeTypical HLB ValueCritical Micelle Concentration (CMC)Common Working Concentration
Polysorbate 80 (Tween 80)Non-ionic15.0~0.012 mM0.1% - 2.0% (w/v)
Polysorbate 20 (Tween 20)Non-ionic16.7~0.059 mM0.1% - 1.0% (w/v)
Poloxamer 188 (Pluronic F-68)Non-ionic29~1.0 mM0.5% - 5.0% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic408.3 mM[1]Not recommended for cell culture due to high toxicity

Note: The optimal concentration will depend on the specific oil and total volume of the oil phase.

Table 2: Influence of Preparation Method on Emulsion Particle Size

Preparation MethodTypical Energy InputResulting Particle Size RangeKey Advantages
High-Speed HomogenizationModerate500 nm - 5 µmSimple, fast
High-Pressure HomogenizationHigh50 nm - 500 nmProduces small, uniform droplets[3]
UltrasonicationHigh100 nm - 800 nmEffective for small volumes
MicrofluidizationVery High50 nm - 200 nmExcellent control over particle size[10]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable this compound Emulsion by High-Pressure Homogenization

This protocol describes the preparation of a sterile, stable this compound-in-water emulsion suitable for cell culture applications.

Materials:

  • High-purity this compound

  • Polysorbate 80 (Tween 80)

  • Glycerol (as a tonicity agent)

  • Water for Injection (WFI)

  • High-pressure homogenizer

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of the Aqueous Phase:

    • In a sterile beaker, dissolve Polysorbate 80 (e.g., 1% w/v) and glycerol (e.g., 2.25% w/v) in WFI.

    • Stir with a sterile magnetic stir bar until fully dissolved.

    • Sterile filter the aqueous phase through a 0.22 µm filter into a sterile container.

  • Preparation of the Oil Phase:

    • In a separate sterile container, weigh the desired amount of this compound (e.g., to make a 10% w/v emulsion).

  • Pre-emulsification:

    • Under aseptic conditions (e.g., in a laminar flow hood), add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed for 5-10 minutes. This will create a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a pre-sterilized high-pressure homogenizer.

    • Homogenize at a pressure of 15,000-20,000 psi for 5-10 cycles.[10] The optimal number of cycles should be determined experimentally to achieve the desired particle size.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the final emulsion using dynamic light scattering (DLS). The target is a mean particle size of < 200 nm and a PDI of < 0.2.

    • Measure the zeta potential to assess the surface charge and stability of the emulsion.

  • Sterile Filtration (Optional but Recommended):

    • If the mean particle size is well below 220 nm, perform a final sterile filtration of the emulsion using a 0.22 µm syringe filter.[10][15]

  • Storage:

    • Store the sterile emulsion in a sterile, sealed container at 4°C.

Protocol 2: Assessment of Emulsion Cytotoxicity using MTT Assay

This protocol outlines how to determine the non-toxic concentration range of the this compound emulsion on a specific cell line.

Materials:

  • Your target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound emulsion (prepared as in Protocol 1)

  • Emulsion vehicle (placebo emulsion without this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound emulsion and the emulsion vehicle in complete medium.

    • Remove the old medium from the cells and replace it with 100 µL of the diluted emulsions. Include wells with medium only as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability versus the emulsion concentration to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_cell Cell Culture Studies A Aqueous Phase (Surfactant + Water) C Pre-emulsification (High-Shear Mixing) A->C B Oil Phase (this compound) B->C D High-Pressure Homogenization C->D E Particle Size (DLS) D->E F Zeta Potential D->F G Sterile Filtration (0.22 um) E->G If size < 220nm F->G If size < 220nm H Cytotoxicity Assay (MTT) G->H I Cellular Uptake Studies G->I J Downstream Biological Assays I->J

Caption: Workflow for preparing and validating this compound emulsions.

Troubleshooting_Emulsion_Instability Start Emulsion is Unstable (Separation/Creaming) Q1 Is surfactant concentration above CMC? Start->Q1 A1_Yes Increase Surfactant Concentration Q1->A1_Yes No Q2 Is the HLB value appropriate (8-18)? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Select a Different Surfactant Q2->A2_Yes No Q3 Is homogenization energy sufficient? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Increase Homogenization Pressure/Time Q3->A3_Yes No End Stable Emulsion Q3->End Yes A3_Yes->End

Caption: Decision tree for troubleshooting emulsion instability.

Signaling_Pathway This compound This compound Emulsion Cell Cell Membrane This compound->Cell Ras Ras Cell->Ras Apoptosis Inhibition of Apoptosis Cell->Apoptosis Protective Effect MEK MEK Ras->MEK Activation ERK ERK MEK->ERK Activation Migration Cell Migration/ Proliferation ERK->Migration Modulation

Caption: Potential signaling pathways affected by this compound.

References

Best practices for handling and storing pure Trilinolein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for pure Trilinolein. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing pure this compound, along with troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is pure this compound and what are its common applications?

A1: Pure this compound is a triglyceride formed from the esterification of glycerol with three units of linoleic acid, an omega-6 polyunsaturated fatty acid.[1][2] It is a colorless to pale yellow, viscous liquid at room temperature.[3] this compound is utilized in various research and development applications, including as an emollient in cosmetics, a carrier for drug delivery systems to improve the bioavailability of lipophilic drugs, and in nutritional studies as a source of essential fatty acids.[2][4] It also exhibits antioxidant properties and has been studied for its potential benefits in reducing oxidative stress.[4][5]

Q2: What are the recommended storage conditions for pure this compound?

A2: To maintain its integrity and prevent degradation, pure this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is typically between 2-8°C, with some suppliers recommending storage at -20°C for long-term stability.[3] It is sensitive to air and light, so it is crucial to protect it from exposure to prevent oxidation.[3]

Q3: How should I handle pure this compound in the laboratory?

A3: When handling pure this compound, it is important to use good laboratory practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3] Handling should be done in a well-ventilated area to avoid inhalation of any potential aerosols or fumes, especially if heated.[3] Avoid direct contact with skin and eyes.[3] After handling, wash hands thoroughly.[3]

Q4: In which solvents is this compound soluble?

A4: this compound is a lipophilic substance and is generally soluble in nonpolar organic solvents such as chloroform, ethanol, and DMF.[4] It is insoluble in water.[4] The solubility may be influenced by temperature.[3]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of this compound due to improper handling or storage. Oxidation is a primary concern for polyunsaturated triglycerides like this compound.[6] Ensure that your stock of this compound has been stored under the recommended conditions (cool, dark, and under an inert atmosphere if possible). It is also crucial to prepare fresh dilutions for your experiments whenever possible. If you suspect degradation, it is advisable to use a fresh, unopened vial of this compound and compare the results.

Issue 2: Evidence of Product Degradation (e.g., unusual odor, color change)

  • Question: My this compound has developed a slight yellow tint and a faint grassy or plastic-like odor. Is it still usable?

  • Answer: A change in color or the development of an off-odor are indicators of degradation, likely through oxidation.[6] Heating this compound can lead to the formation of volatile compounds such as pentanal and hexanal, which have grassy odors, and (E)-2-nonenal, which has a plastic-like smell.[6] The presence of these degradation products can significantly impact experimental outcomes. It is strongly recommended to discard any this compound that shows signs of degradation and use a fresh stock to ensure the reliability of your results.

Issue 3: Difficulty in Preparing a Stable Formulation

  • Question: I am struggling to create a stable aqueous emulsion with this compound for my cell culture experiments. What can I do?

  • Answer: this compound is insoluble in water, and creating a stable emulsion for aqueous-based assays like cell culture requires the use of an appropriate emulsifying agent or solvent system. For cell culture applications, this compound can be dissolved in a small amount of a biocompatible solvent like ethanol or DMSO before being dispersed in the culture medium.[4] The final concentration of the solvent in the culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.[4] Sonication can aid in the formation of a fine emulsion, but prolonged sonication should be avoided as it can generate heat and promote degradation.

Data Presentation

Table 1: Physical and Chemical Properties of Pure this compound

PropertyValueReference
Molecular Formula C₅₇H₉₈O₆[7]
Molecular Weight 879.38 g/mol [7]
Appearance Colorless to pale yellow viscous liquid[3]
Melting Point -5 to -4 °C[3]
Boiling Point 816.5 ± 65.0 °C (Predicted)[3]
Density ~0.925 g/mL at 20°C[3]
Solubility Insoluble in water; Soluble in chloroform, ethanol, DMF[4]
Storage Temperature 2-8°C or -20°C[3]

Table 2: ICH Recommended Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Cell Culture Assays

This protocol is adapted from methodologies used in studies investigating the effects of triglycerides on cultured cells.[4]

  • Materials:

    • Pure this compound

    • Ethanol (cell culture grade) or DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Cell culture medium (e.g., DMEM)

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • In a sterile microcentrifuge tube, accurately weigh the desired amount of pure this compound.

    • Add a minimal volume of ethanol or DMSO to dissolve the this compound completely. For example, to prepare a 10 mM stock solution, dissolve 8.79 mg of this compound in 1 mL of solvent.

    • Vortex the solution until the this compound is fully dissolved.

    • To prepare the working solution, dilute the stock solution in the cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to facilitate dispersion and prevent precipitation.

    • Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

    • Sterilize the final working solution by passing it through a 0.22 µm syringe filter before adding it to the cell cultures.

Protocol 2: Quality Control Check for this compound Oxidation

This protocol provides a basic workflow for assessing the oxidative stability of this compound, a critical parameter for ensuring experimental reproducibility.

  • Materials:

    • This compound sample

    • Appropriate solvents for dilution (e.g., isooctane)

    • UV-Vis spectrophotometer

    • Reagents for Peroxide Value (PV) determination (e.g., acetic acid-chloroform, potassium iodide solution, sodium thiosulfate solution)

  • Procedure:

    • Visual Inspection: Examine the this compound for any changes in color (from colorless/pale yellow to a more intense yellow or brownish hue) and odor (development of a rancid or plastic-like smell).

    • UV-Vis Spectroscopy for Conjugated Dienes:

      • Dilute a known concentration of the this compound sample in isooctane.

      • Measure the absorbance at 232 nm, which corresponds to the presence of conjugated dienes, primary oxidation products.

      • An increase in absorbance at this wavelength compared to a fresh sample indicates oxidation.

    • Peroxide Value (PV) Titration:

      • Perform a standard iodometric titration to determine the peroxide value, which quantifies the concentration of hydroperoxides.

      • A higher peroxide value is indicative of a greater degree of primary oxidation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay start Start weigh Weigh Pure This compound start->weigh dissolve Dissolve in Ethanol/DMSO weigh->dissolve dilute Dilute in Culture Medium dissolve->dilute filter Sterile Filter dilute->filter add_to_cells Add to Cell Culture filter->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for in vitro cell culture experiments.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Cool, Dark, Sealed) start->check_storage check_age Check Age of This compound Stock start->check_age visual_inspect Visual Inspection (Color, Odor) start->visual_inspect prepare_fresh Prepare Fresh Dilutions check_storage->prepare_fresh new_vial Use a New Vial of this compound check_age->new_vial visual_inspect->new_vial stable_results Consistent Results prepare_fresh->stable_results new_vial->stable_results

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Method Refinement for Detecting Trilinolein Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of trilinolein and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound metabolite analysis.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound and its Metabolites in LC-MS/MS Analysis

Potential Cause Recommended Solution
Suboptimal Ionization This compound and its glyceride metabolites are neutral lipids and may not ionize efficiently. Action: Use an appropriate mobile phase additive to promote adduct formation. Ammonium formate or acetate is commonly used to form [M+NH4]+ adducts in positive ion mode, which are stable and provide good signal intensity for triglycerides.[1]
Inefficient Extraction Incomplete extraction of lipids from the sample matrix (e.g., plasma, tissue) will lead to low signal. Action: Employ a robust lipid extraction method. A commonly used and effective method is the Folch or Bligh-Dyer method using a chloroform:methanol mixture.[2] Alternatively, a methyl-tert-butyl ether (MTBE) based extraction can be used, which also yields high recovery of major lipid classes.[2][3]
Incorrect MS Parameters The mass spectrometer settings, including precursor and product ions for Multiple Reaction Monitoring (MRM), are not optimized. Action: Optimize MRM transitions for this compound and its expected metabolites (dilinolein, monolinolein, and linoleic acid). For triglycerides, neutral loss of a fatty acid is a common and specific fragmentation pathway to monitor.[4]
Sample Degradation Lipids are susceptible to degradation. Action: Ensure samples are processed quickly and stored at -80°C. Minimize freeze-thaw cycles.

Issue 2: High Background Noise or Interfering Peaks in the Chromatogram

Potential Cause Recommended Solution
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes. Action: Improve chromatographic separation to resolve this compound and its metabolites from interfering compounds. Ensure adequate sample clean-up during the extraction phase. Solid Phase Extraction (SPE) can be used for additional clean-up if necessary.
Contamination from Solvents or Labware Impurities in solvents or leaching from plasticware can introduce background noise. Action: Use high-purity, LC-MS grade solvents and glass or polypropylene labware to minimize contamination.
Carryover from Previous Injections Lipids can be "sticky" and carry over from one injection to the next. Action: Implement a rigorous needle wash protocol in the autosampler, using a strong solvent like isopropanol. Inject blank samples between experimental samples to monitor for carryover.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Column Overload Injecting too much sample can lead to peak distortion. Action: Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase The mobile phase composition may not be optimal for the analytes. Action: Adjust the gradient profile or the organic solvent composition to improve peak shape.
Column Degradation The analytical column may be contaminated or degraded. Action: Flush the column with a strong solvent. If the problem persists, replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be looking for?

A1: The primary metabolites of this compound are formed through the sequential hydrolysis of the ester bonds. You should target the following:

  • Dilinolein (Diglyceride): Glycerol with two linoleic acid chains.

  • Monolinolein (Monoglyceride): Glycerol with one linoleic acid chain.

  • Linoleic Acid (Free Fatty Acid): The fatty acid released during hydrolysis.

  • Glycerol: The backbone of the triglyceride.

Q2: Which analytical technique is most suitable for detecting this compound and its metabolites?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of lipids like this compound and their metabolites.[2] It offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the analytes.[5]

Q3: How can I quantify the concentration of this compound metabolites in my samples?

A3: For accurate quantification, it is recommended to use a stable isotope-labeled internal standard for each class of analyte (triglyceride, diglyceride, monoglyceride, and free fatty acid). This will help to correct for variations in extraction efficiency and instrument response. A calibration curve should be prepared using known concentrations of analytical standards.

Q4: What are the key considerations for sample preparation when analyzing this compound metabolites in plasma?

A4: The main goal of sample preparation is to efficiently extract the lipids while removing proteins and other interfering substances. A liquid-liquid extraction using a solvent system like chloroform:methanol or MTBE:methanol is highly effective for plasma samples.[2][3] It is crucial to work quickly and at low temperatures to minimize enzymatic activity and prevent degradation of the analytes.

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Plasma

This protocol is based on a modified Bligh-Dyer method for lipid extraction.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Initial Solvent Addition: To 100 µL of plasma in a glass tube, add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 100 µL of chloroform and vortex for 30 seconds. Then, add 100 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This is a general method that should be optimized for your specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These should be empirically determined using authentic standards. Example transitions are provided in the table below.

Analyte Precursor Ion (m/z) [M+NH4]+ Product Ion (m/z) Collision Energy (eV)
This compound902.8601.5 (Neutral loss of linoleic acid)35
Dilinolein637.6339.325
Monolinolein373.3115.120
Linoleic Acid298.3 (as [M+NH4]+)281.3 (as [M+H]+ after in-source fragmentation)15

Data Presentation

Table 1: Recovery of Lipids from Plasma using Different Extraction Methods

Lipid Class Chloroform:Methanol Extraction Recovery (%) 1-Butanol:Methanol (1:1 v/v) Extraction Recovery (%) [3]
Triglycerides>90%>90%
Diglycerides>90%>90%
Free Fatty Acids>85%>85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample extraction Lipid Extraction (e.g., Bligh-Dyer) plasma->extraction drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing results Metabolite Identification and Quantification data_processing->results

Caption: Experimental workflow for this compound metabolite analysis.

trilinolein_metabolism TL This compound (Triglyceride) DL Dilinolein (Diglyceride) TL->DL Lipase LA Linoleic Acid (Free Fatty Acid) TL->LA + Linoleic Acid ML Monolinolein (Monoglyceride) DL->ML Lipase DL->LA + Linoleic Acid G Glycerol ML->G Lipase ML->LA + Linoleic Acid

Caption: Enzymatic hydrolysis pathway of this compound.[6][7][8]

ras_mek_erk_pathway This compound This compound Ras Ras This compound->Ras inhibits MEK MEK Ras->MEK ERK ERK MEK->ERK MMP2 MMP-2 ERK->MMP2 Migration Cell Migration MMP2->Migration

Caption: this compound's inhibitory effect on the Ras/MEK/ERK signaling pathway.[9]

References

Technical Support Center: Optimizing Enzymatic Interesterification of Trilinolein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic interesterification of trilinolein. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic interesterification and why is it used for this compound?

Enzymatic interesterification is a process that uses lipases to rearrange the fatty acids on the glycerol backbone of triglycerides like this compound. This modification is employed to alter the physical and nutritional properties of the final product, such as its melting point and fatty acid composition, without the use of harsh chemical catalysts. For this compound, this can be particularly useful in creating structured lipids with specific functionalities for food, pharmaceutical, or other applications.

Q2: Which lipases are commonly used for the interesterification of this compound?

Commonly used lipases for the interesterification of this compound and other triglycerides include immobilized enzymes such as Novozym 435 (from Candida antarctica) and Lipozyme IM 60 (from Rhizomucor miehei). These enzymes are often favored for their stability and reusability. Novozym 435 is a non-specific lipase, meaning it can act on all three positions of the glycerol backbone, while Lipozyme IM 60 is sn-1,3 specific, primarily acting on the outer positions.

Q3: What are the key parameters to consider when optimizing the reaction?

The key parameters that significantly influence the outcome of the enzymatic interesterification of this compound are:

  • Temperature: Affects enzyme activity and reaction rate.

  • Substrate Mole Ratio: The ratio of this compound to the acyl donor impacts product yield.

  • Enzyme Load: The amount of enzyme used influences the reaction rate.

  • Water Content: A certain amount of water is essential for enzyme activity, but excess water can lead to hydrolysis.

  • Reaction Time: Sufficient time is needed to reach equilibrium.

  • Solvent: The choice of solvent can affect enzyme activity and substrate solubility.

Q4: How can I analyze the products of the interesterification reaction?

The products of this compound interesterification are typically analyzed using chromatographic techniques. Reverse-phase high-performance liquid chromatography (HPLC) with an evaporative light-scattering detector (ELSD) is a common method for separating and quantifying the different triacylglycerol species produced. Gas chromatography (GC) can be used to determine the fatty acid composition of the products after hydrolysis and derivatization.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no conversion of this compound.

  • Q: My reaction shows very low conversion of this compound. What could be the cause?

    • A: Several factors could be responsible for low conversion. Firstly, check the activity of your enzyme. Improper storage or handling can lead to deactivation. Secondly, ensure that the reaction conditions are optimal. Sub-optimal temperature, incorrect substrate mole ratio, or insufficient enzyme load can all lead to poor conversion. Also, consider potential mass transfer limitations, especially in highly viscous reaction mixtures.

Problem 2: Enzyme deactivation.

  • Q: The reaction starts well but then stops prematurely. I suspect enzyme deactivation. What are the common causes?

    • A: Enzyme deactivation is a common issue. One major cause is the presence of oxidation products (peroxides) in the oil. It is crucial to use high-quality, refined oils with low peroxide values. Another potential cause is the presence of residual acids from the oil refining process, which can lower the pH in the microenvironment of the enzyme and reduce its activity.

Problem 3: Undesirable side reactions, such as hydrolysis.

  • Q: I am observing a significant amount of free fatty acids in my product, indicating hydrolysis. How can I minimize this?

    • A: Hydrolysis is often caused by an excess of water in the reaction medium. While a small amount of water is necessary for lipase activity, too much will favor the hydrolysis of triglycerides. Ensure your substrates and solvent are sufficiently dry. The optimal water content often needs to be determined empirically for each specific system.

Problem 4: Difficulty in achieving the desired product composition.

  • Q: I am not obtaining the expected ratio of interesterified products. How can I control the product distribution?

    • A: The product composition is influenced by several factors. The specificity of the lipase used (non-specific vs. sn-1,3 specific) will determine which fatty acids are rearranged. The substrate mole ratio is also a critical parameter; varying the ratio of this compound to the acyl donor can shift the equilibrium and favor the formation of certain products. Reaction time is another important factor, as the product composition will change as the reaction approaches equilibrium.

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic Interesterification of this compound with Tricaproin.

ParameterLipaseConditionDicaproyllinolein (C33) Yield (mol%)Monocaproyldilinolein (C45) Yield (mol%)
Temperature IM 6025°C - 65°C~50 - 53.5~20 - 22.2
SP 43525°C53
SP 43555°C4118
Substrate Mole Ratio (this compound:Tricaproin) IM 601:1~45~18
IM 601:2~53~22
IM 601:4~50~20
SP 4351:1~30~15
SP 4351:2~41~18
SP 4351:4~38~17
Solvent IM 60Hexane52.3Not specified
IM 60Solvent-free52.3Not specified

Table 2: Comparison of Different Lipases for Interesterification of this compound with Tricaproin.

LipaseSourceSpecificityOptimal TemperatureDicaproyllinolein (C33) Yield (mol%)Monocaproyldilinolein (C45) Yield (mol%)
IM 60Rhizomucor mieheisn-1,3 specific45°C53.522.2
SP 435Candida antarcticaNon-specific55°C4118

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Interesterification of this compound

This protocol is a generalized procedure based on common practices reported in the literature.

  • Substrate Preparation: Accurately weigh this compound and the acyl donor (e.g., another triglyceride or a fatty acid) to achieve the desired molar ratio.

  • Solvent Addition: Dissolve the substrates in a suitable organic solvent (e.g., hexane) in a reaction vessel. For solvent-free systems, proceed to the next step after mixing the substrates.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme (enzyme load) should be based on the total weight of the substrates.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor at the desired temperature.

  • Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Inactivate the enzyme in the aliquot (e.g., by filtration or centrifugation).

  • Sample Analysis: Analyze the composition of the aliquot using a suitable analytical method, such as HPLC-ELSD or GC, to determine the extent of the reaction and the product distribution.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by removing the enzyme from the reaction mixture through filtration.

  • Product Recovery: The solvent can be removed from the product mixture by evaporation under reduced pressure. Further purification of the product may be necessary depending on the application.

Mandatory Visualization

EnzymaticInteresterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery sub1 Substrate Weighing (this compound & Acyl Donor) sub2 Solvent Addition (Optional) sub1->sub2 react1 Enzyme Addition sub2->react1 react2 Incubation (Controlled Temperature & Agitation) react1->react2 ana1 Aliquoting & Enzyme Inactivation react2->ana1 Monitoring rec1 Enzyme Filtration react2->rec1 Termination ana2 Chromatographic Analysis (HPLC/GC) ana1->ana2 rec2 Product Recovery rec1->rec2 TroubleshootingGuide cluster_low_conversion Low Conversion cluster_deactivation Enzyme Deactivation cluster_hydrolysis Hydrolysis start Problem Encountered q1 Check Enzyme Activity start->q1 q2 Verify Reaction Conditions (Temp, Ratio, Load) start->q2 q3 Assess Mass Transfer start->q3 d1 Check Oil Peroxide Value start->d1 d2 Test for Residual Acidity start->d2 h1 Measure Water Content start->h1 h2 Ensure Dry Substrates/Solvent start->h2 q1->q2 q2->q3 d1->d2 h1->h2

Validation & Comparative

Unveiling the Double-Edged Sword: Trilinolein's Impact on Superoxide Dismutase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of compounds on endogenous antioxidant systems is paramount. This guide provides a comparative analysis of trilinolein's influence on superoxide dismutase (SOD) activity, contrasting its performance with other relevant alternatives. Experimental data and detailed protocols are presented to support further investigation into this critical area of oxidative stress modulation.

This compound, a triacylglycerol derived from linoleic acid, has demonstrated a complex, biphasic effect on the activity and expression of superoxide dismutase (SOD), a cornerstone of the cellular antioxidant defense system. Short-term exposure to low concentrations of this compound has been shown to upregulate SOD activity and its corresponding mRNA levels, suggesting a protective, adaptive response. Conversely, prolonged exposure or higher concentrations can lead to a paradoxical decrease in both SOD activity and gene expression, highlighting the critical importance of dose and duration in its therapeutic application.

This guide delves into the experimental evidence validating this compound's effects and compares them with other molecules known to modulate SOD activity, including other lipids, natural antioxidants, and synthetic SOD mimetics.

Comparative Analysis of SOD Activity Modulation

The following table summarizes the quantitative effects of this compound and its alternatives on superoxide dismutase activity, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a collation from various sources.

CompoundClassCell/Tissue TypeDuration of TreatmentConcentrationEffect on SOD ActivityReference
This compound TriglycerideRat Aortic Smooth Muscle Cells2 days0.1 µMIncreased activity and mRNA levels[1][2]
Rat Aortic Smooth Muscle Cells7 daysDose-dependentDecreased activity and mRNA levels[1][2]
Cultured Rat Brain Astrocytes2 days0.1 µMMarkedly increased Cu,Zn-SOD & Mn-SOD activity[3]
Cultured Rat Brain Astrocytes7 days0.1 µMDecreased activity[3]
Triolein TriglycerideEndothelial CellsNot SpecifiedNot SpecifiedStrong antioxidant response[4]
Tristearin TriglycerideEndothelial CellsNot SpecifiedNot SpecifiedDecreased cell viability, limited antioxidant response[4]
Catechins (Green Tea Extract) FlavonoidDrosophila melanogasterNot Specified10 mg/mL in diet40% increase in total SOD activity[5]
Trolox Vitamin E AnalogNot SpecifiedNot SpecifiedNot SpecifiedNo direct significant effect on SOD activity reported[6][7]

Delving into the Mechanism: The Nrf2 Signaling Pathway

The regulation of SOD gene expression is intricately linked to the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including those for SOD1 (Cu/Zn-SOD) and SOD2 (Mn-SOD), initiating their transcription. While direct evidence linking this compound to the Nrf2 pathway for SOD induction is still emerging, it is a highly probable mechanism given the antioxidant properties of this compound and the central role of Nrf2 in cellular defense against oxidative stress.

Diagram of the Proposed Nrf2 Signaling Pathway for SOD Upregulation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ↑ ROS This compound->ROS modulates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome (Basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds to SOD_Gene SOD Gene ARE->SOD_Gene activates transcription of SOD_mRNA SOD mRNA SOD_Gene->SOD_mRNA SOD_Protein SOD Protein (↑ Activity) SOD_mRNA->SOD_Protein Translation

Caption: Proposed Nrf2-mediated upregulation of SOD by this compound.

Experimental Protocols

Accurate and reproducible measurement of SOD activity is crucial for validating the effects of any compound. Below are detailed methodologies for two common SOD activity assays.

Spectrophotometric Assay using Xanthine Oxidase and NBT

This method relies on the competition between SOD and Nitroblue Tetrazolium (NBT) for superoxide anions generated by the xanthine/xanthine oxidase system. The reduction of NBT by superoxide produces a colored formazan product, which can be measured spectrophotometrically.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.8)

  • EDTA (1 mM)

  • NBT solution (50 µM)

  • Xanthine solution (100 µM)

  • Xanthine oxidase solution (0.05 U/mL)

  • Sample lysate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NBT, and xanthine.

  • Add the sample lysate to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately measure the rate of increase in absorbance at 560 nm for 5 minutes.

  • A control reaction without the sample lysate is run in parallel.

  • The percentage of inhibition of NBT reduction by the sample is calculated. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Diagram of the Spectrophotometric SOD Assay Workflow

SOD_Assay_Workflow start Start reagents Prepare Reaction Mixture (Buffer, EDTA, NBT, Xanthine) start->reagents add_sample Add Sample Lysate reagents->add_sample add_xo Initiate Reaction (Add Xanthine Oxidase) add_sample->add_xo measure Measure Absorbance at 560 nm (5 minutes) add_xo->measure calculate Calculate % Inhibition and SOD Activity measure->calculate end End calculate->end

Caption: Workflow for the spectrophotometric SOD activity assay.

In-Gel SOD Activity Assay (Activity Gel)

This technique allows for the visualization of different SOD isoforms after native polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Native PAGE apparatus and reagents

  • NBT solution (2.45 mM)

  • Tetramethylethylenediamine (TEMED)

  • Riboflavin-5'-phosphate (28 µM)

  • Potassium phosphate buffer (50 mM, pH 7.8)

  • Light source

Procedure:

  • Separate protein samples on a native polyacrylamide gel.

  • After electrophoresis, incubate the gel in a solution containing NBT for 20 minutes in the dark.

  • Wash the gel and then incubate it in a solution of potassium phosphate buffer containing TEMED and riboflavin for 15 minutes in the dark.

  • Expose the gel to a uniform light source. The gel will turn blue due to the reduction of NBT, except in the areas where SOD is present, which will appear as clear, achromatic bands.

  • The intensity of the bands can be quantified using densitometry.

Conclusion

This compound exhibits a noteworthy, yet complex, influence on superoxide dismutase activity. Its ability to upregulate this key antioxidant enzyme in the short term presents a promising avenue for therapeutic interventions in conditions marked by oxidative stress. However, the observed downregulation with prolonged exposure underscores the necessity for careful dose-response and time-course studies.

This guide provides a foundational comparison of this compound with other SOD-modulating agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of these compounds. The provided experimental protocols offer a standardized approach for researchers to contribute to this vital area of drug discovery and development.

References

Cross-validation of HPLC and GC-MS for Trilinolein quantification

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of trilinolein. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.

This compound, a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a significant component in various vegetable oils and plays a role in numerous biological processes. Accurate quantification of this compound is crucial for quality control in the food industry, formulation development in pharmaceuticals, and in metabolic research. The two primary analytical techniques for this purpose, HPLC and GC-MS, offer distinct approaches. HPLC allows for the analysis of the intact this compound molecule, while GC-MS is adept at quantifying its constituent fatty acids following a derivatization step. This guide provides a comparative overview of these two methodologies.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC for intact this compound analysis and GC-MS for the analysis of linoleic acid methyl esters derived from this compound.

ParameterHPLC (for Intact this compound)GC-MS (for Linoleic Acid Methyl Ester)Source(s)
Linearity (r²) > 0.999> 0.99[1]
Limit of Detection (LOD) 0.08–0.65 µg/mLLow femtomol range on column[1][2]
Limit of Quantification (LOQ) 0.24–1.78 µg/mLNot explicitly stated, but typically 3x LOD[1]
Accuracy (% Recovery) 94.70–105.81%Not explicitly stated, but generally high[1]
Precision (% RSD) < 2%< 10%[1][2]
Analysis Time 15 - 30 minutes15 - 20 minutes[2][3]
Sample Preparation Simple dilutionRequires derivatization (transesterification)[4][5]
Analyte Intact this compoundLinoleic Acid Methyl Ester[3][6][7]

Experimental Workflows

The analytical workflows for HPLC and GC-MS quantification of this compound are fundamentally different. HPLC analyzes the intact triglyceride, offering a direct measure of the molecule. In contrast, GC-MS requires a chemical transformation of the triglyceride into its volatile fatty acid methyl esters (FAMEs) before analysis.

cluster_0 HPLC Workflow for Intact this compound cluster_1 GC-MS Workflow for this compound-derived Fatty Acids HPLC_Start Sample containing This compound HPLC_Prep Dilution in Organic Solvent HPLC_Start->HPLC_Prep HPLC_Analysis HPLC-UV/ELSD/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Quant Quantification of Intact this compound HPLC_Analysis->HPLC_Quant GC_Start Sample containing This compound GC_Deriv Transesterification (e.g., with Methanolic HCl) GC_Start->GC_Deriv GC_Extract Extraction of FAMEs GC_Deriv->GC_Extract GC_Analysis GC-MS Analysis GC_Extract->GC_Analysis GC_Quant Quantification of Linoleic Acid Methyl Ester GC_Analysis->GC_Quant

Caption: Comparative workflows for this compound analysis.

Experimental Protocols

HPLC Method for Intact this compound Quantification

This protocol provides a general framework for the analysis of intact this compound. Optimization may be required based on the sample matrix and available instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the oil or sample extract.

  • Dissolve the sample in a suitable organic solvent, such as a mixture of acetonitrile, 2-propanol, and n-hexane (2:1:1 v/v/v), to a final concentration of approximately 10 mg/mL.[8]

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV/ELSD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and 2-propanol or methylene chloride in acetonitrile.[8][9]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40°C.[4]

  • Injection Volume: 10-20 µL.

  • Detector:

    • UV: 205 nm.[8]

    • Evaporative Light Scattering Detector (ELSD): Nebulizer temperature 30-40°C, evaporator temperature 50-60°C, and nitrogen gas flow of 1.5-2.0 L/min.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 0.1 to 2 mg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

GC-MS Method for Linoleic Acid Methyl Ester Quantification

This method involves the conversion of this compound to its constituent fatty acid methyl esters (FAMEs) before GC-MS analysis.

1. Sample Preparation and Transesterification:

  • Accurately weigh approximately 10-25 mg of the oil or lipid extract into a screw-cap glass tube.

  • Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.

  • Add 2 mL of methanolic HCl (e.g., 5% HCl in methanol) or a methanol/acetyl chloride mixture (20:1 v/v).[5]

  • Cap the tube tightly and heat at 80-100°C for 1-2 hours.[5]

  • Cool the tube to room temperature.

  • Add 1-2 mL of hexane and 1 mL of water, then vortex thoroughly.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

2. GC-MS Conditions:

  • Column: A polar capillary column, such as a BPX70 or a cyanopropyl-based column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C, operated in splitless mode.[10]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 240°C at 5°C/min and hold for 7 minutes.[11]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.[10]

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 260°C.[10]

3. Calibration:

  • Prepare a series of standard solutions of methyl linoleate with the internal standard in hexane.

  • Analyze the standards to create a calibration curve based on the ratio of the peak area of methyl linoleate to the internal standard.

4. Quantification:

  • Inject the extracted sample FAMEs.

  • Identify the methyl linoleate peak by its retention time and mass spectrum.

  • Quantify the amount of methyl linoleate using the calibration curve. The amount of this compound in the original sample can then be calculated based on the stoichiometry of the transesterification reaction.

Logical Relationships and Considerations

The choice between HPLC and GC-MS for this compound quantification depends on the specific research question.

A Analytical Goal B Quantify Intact This compound Molecule A->B C Determine Fatty Acid Profile (Linoleic Acid Content) A->C D HPLC B->D E GC-MS C->E F Advantages: - Direct measurement - No derivatization - Simpler sample prep D->F G Advantages: - High sensitivity and selectivity - Provides fatty acid profile - Robust and well-established E->G

Caption: Method selection based on the analytical objective.

References

The Efficacy of Trilinolein in Drug Delivery: A Comparative Guide to Triglyceride Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical factor in the successful formulation of poorly soluble drugs. Triglycerides, a major class of lipids, are widely employed as oily phases in lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). Their primary role is to enhance the solubility and oral bioavailability of lipophilic drugs. This guide provides an objective comparison of trilinolein, a long-chain, polyunsaturated triglyceride, with other commonly used triglycerides, supported by experimental data on key performance indicators.

This compound's efficacy in drug delivery is benchmarked against other triglycerides based on several key performance indicators: drug solubility, encapsulation efficiency, and in vivo bioavailability. The structure of the triglyceride, particularly the chain length and degree of saturation of its fatty acid constituents, significantly influences these parameters.

Comparative Data on Triglyceride Performance

The selection of a triglyceride vehicle can profoundly impact drug formulation and efficacy. Below is a summary of quantitative data from various studies comparing the performance of different triglycerides in drug delivery systems. It is important to note that direct comparative studies involving this compound are limited in the available literature. Therefore, data for other long-chain and unsaturated triglycerides, such as triolein and soybean oil (which is rich in linoleic acid, the fatty acid component of this compound), are presented to provide a relevant comparison.

Drug Solubility in Triglycerides

The ability of a triglyceride to dissolve a sufficient amount of a drug is the first step in developing a lipid-based formulation. The data below shows the solubility of different drugs in various triglycerides.

DrugThis compoundTricaprylin (Medium-Chain, Saturated)Triolein (Long-Chain, Mono-unsaturated)Soybean Oil (High in Linoleic Acid)Reference
IbuprofenData not available10.5 wt% at 25°C[1]4.0 wt% at 25°C[1]Data not available[1]
FenofibrateData not availableHigher than in unsaturated TGsLower than in saturated TGsData not available[1]
IndomethacinData not availableHigher than in unsaturated TGsLower than in saturated TGsData not available[1]
Various DrugsData not availableSolvation capacity equal to Soybean Oil on a mol/mol basisData not availableSolvation capacity equal to Tricaprylin on a mol/mol basis[2]

This table indicates that for the drugs tested, solubility is higher in saturated medium-chain triglycerides like tricaprylin compared to unsaturated long-chain triglycerides like triolein[1]. However, another study suggests that the molar solvation capacity of medium-chain triglycerides and long-chain triglycerides like soybean oil can be comparable[2].

Encapsulation Efficiency in Lipid-Based Nanoparticles

Encapsulation efficiency (EE) is a measure of the amount of drug successfully entrapped within the lipid carrier. High EE is crucial for minimizing drug loss during formulation and for achieving the desired therapeutic effect.

DrugFormulation TypeThis compoundOther TriglyceridesEncapsulation Efficiency (%)Reference
CyclosporineSolid Lipid MicroparticlesData not availablePrecirol + Miglyol~94%[3]
ClotrimazoleSolid Lipid MicroparticlesData not availablePrecirol~98%[3]
Diclofenac SodiumSolid Lipid MicroparticlesData not availablePrecirol~24-66%[3]
HydrocortisoneSolid Lipid MicroparticlesData not availablePrecirol~24-66%[3]

While specific data for this compound is not available, studies on other lipid-based systems show that encapsulation efficiency is highly dependent on the drug's physicochemical properties and the overall formulation composition[3].

In Vivo Bioavailability

The ultimate measure of a drug delivery system's success is its ability to enhance the in vivo bioavailability of the encapsulated drug. Long-chain triglycerides are known to promote lymphatic transport, which can help drugs bypass first-pass metabolism in the liver, thereby increasing systemic bioavailability.

DrugFormulationTriglyceride TypeRelative Bioavailability EnhancementReference
Docetaxel ProdrugLipid-Based FormulationLong-Chain Triglyceride (LCT)2.47-fold higher than LCT formulation of Docetaxel[4]
Docetaxel ProdrugLipid-Based FormulationMedium-Chain Triglyceride (MCT)Lower than LCT formulation[4]
NevirapineSEDDSMedium-Chain Triglyceride2.69-fold higher than marketed suspension[5]

Studies consistently show that long-chain triglycerides are more effective at enhancing the oral bioavailability of highly lipophilic drugs compared to medium-chain triglycerides, primarily due to their ability to facilitate lymphatic absorption[4][6].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and characterization of triglyceride-based drug delivery systems.

Preparation of Nanoemulsions by High-Pressure Homogenization
  • Oil Phase Preparation: The lipophilic drug is dissolved in the selected triglyceride (e.g., this compound, tricaprylin) under gentle heating and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: A surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (if required) are dissolved in purified water.

  • Pre-emulsion Formation: The oil phase is added to the aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi) to reduce the droplet size to the nanometer range.

  • Cooling: The resulting nanoemulsion is cooled to room temperature.

Characterization of Nanoemulsions
  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) to determine the average droplet size, polydispersity index (PDI), and surface charge.

  • Encapsulation Efficiency: The nanoemulsion is centrifuged at high speed to separate the free drug from the encapsulated drug. The amount of drug in the supernatant and the total amount of drug in the formulation are quantified by a suitable analytical method (e.g., HPLC). The encapsulation efficiency is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release: A dialysis bag method is commonly used. The nanoemulsion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions). Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.

In Vivo Pharmacokinetic Studies
  • Animal Model: Typically, rats or mice are used. The animals are fasted overnight before the experiment.

  • Dosing: The drug formulations (e.g., drug in this compound nanoemulsion, drug in tricaprylin nanoemulsion, drug suspension as control) are administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the drug concentration is determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated to assess the bioavailability of the drug from different formulations.

Visualizing Methodologies and Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_Formulation Formulation cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation A Dissolve Drug in Triglyceride C Create Pre-emulsion A->C B Prepare Aqueous Phase B->C D High-Pressure Homogenization C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC) D->F G In Vitro Drug Release (Dialysis) D->G H Oral Administration to Animal Model D->H I Blood Sampling H->I J Plasma Drug Concentration Analysis I->J K Pharmacokinetic Parameter Calculation J->K

Figure 1. A typical experimental workflow for comparing triglyceride-based drug delivery systems.

Lymphatic_Absorption cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) cluster_Circulation Circulation A Oral Administration of Lipid Formulation B Digestion by Lipases A->B C Formation of Mixed Micelles (Drug, Fatty Acids, Monoglycerides) B->C D Absorption of Micelle Components C->D Diffusion E Re-esterification to Triglycerides D->E F Assembly of Chylomicrons (Triglycerides, Drug, Apolipoproteins) E->F G Secretion into Lymphatic System F->G H Bypass of First-Pass Metabolism G->H I Entry into Systemic Circulation H->I

References

Validating Trilinolein's Role in Essential Fatty Acid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Essential fatty acids (EFAs) are critical nutrients that cannot be synthesized by the human body and must be obtained through diet. Linoleic acid (an omega-6 fatty acid) is a primary EFA, and its deficiency can lead to various physiological and dermatological issues. Historically, trilinolein, a triglyceride derived from three units of linoleic acid, played a pivotal role in establishing the essentiality of linoleic acid. This guide provides a comparative analysis of this compound and other sources of linoleic acid used in EFA research, offering insights into their experimental applications and the methodologies for evaluating their efficacy.

While direct modern comparative studies between purified this compound and other linoleic acid sources are limited, this guide consolidates historical findings on this compound with contemporary data on widely used alternatives like safflower oil. This comparison will help researchers, scientists, and drug development professionals understand the foundational role of this compound and the experimental frameworks used to validate sources of essential fatty acids.

Comparative Efficacy in Reversing EFA Deficiency

Historically, the addition of this compound to the diet was shown to cure skin symptoms of EFA deficiency in infants.[1] Modern studies often utilize oils rich in linoleic acid, such as safflower oil, to reverse EFA deficiency in experimental models. The primary biochemical indicator of EFA deficiency is an elevated triene:tetraene ratio (eicosatrienoic acid:arachidonic acid), which is typically greater than 0.2 in a deficient state.[2] The effectiveness of a linoleic acid source is measured by its ability to reduce this ratio and normalize fatty acid profiles in plasma and tissues.

The following table summarizes the typical outcomes observed when treating EFA deficiency with a linoleic acid source, using data from safflower oil studies as a representative example.

ParameterEFA-Deficient State (Typical)Post-Treatment with Linoleic Acid Source (e.g., Safflower Oil)
Clinical Signs Scaly dermatitis, alopecia, poor wound healingResolution of skin lesions and other clinical symptoms
Biochemical Markers
Triene:Tetraene Ratio> 0.2< 0.2 (Normalization)
Plasma Linoleic AcidSignificantly decreasedSignificantly increased
Plasma Arachidonic AcidSignificantly decreasedSignificantly increased
Plasma Eicosatrienoic AcidSignificantly increasedSignificantly decreased

Experimental Protocols

A standardized experimental protocol is crucial for validating the efficacy of any substance in treating EFA deficiency. Below is a detailed methodology for a typical study using a rat model, which can be adapted for testing various linoleic acid sources.

Induction of Essential Fatty Acid Deficiency in a Rat Model
  • Animal Model: Male weanling rats are typically used.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Fed a standard laboratory diet containing adequate levels of essential fatty acids.

    • EFA-Deficient Group: Fed a fat-free, semi-synthetic diet for a period of several weeks (e.g., 8-12 weeks) to induce EFA deficiency. The diet should be isocaloric with the control diet, with carbohydrates replacing the fat content.

  • Monitoring:

    • Body weight and food intake are monitored regularly.

    • Clinical signs of EFA deficiency (e.g., scaly skin, tail necrosis, reduced growth rate) are observed and scored.

    • Blood samples are collected periodically to analyze the fatty acid profile of plasma lipids and confirm a triene:tetraene ratio > 0.2.

Treatment Protocol for Reversing EFA Deficiency
  • Grouping: Once EFA deficiency is established, animals are divided into treatment groups.

  • Test Substances:

    • Vehicle Control: The EFA-deficient diet is continued with the administration of the vehicle used for the active treatments.

    • Positive Control: The EFA-deficient diet is supplemented with a known effective source of linoleic acid, such as safflower oil, administered orally or topically. For example, daily cutaneous application of approximately 185 mg of safflower oil (containing 140 mg of linoleic acid) has been shown to be effective.[3]

    • Test Article (e.g., this compound): The EFA-deficient diet is supplemented with the test substance at various doses.

  • Administration: The test and control substances are administered daily for a defined period (e.g., 2-4 weeks).

  • Outcome Measures:

    • Biochemical Analysis: At the end of the treatment period, blood is collected for the analysis of fatty acid composition in plasma and red blood cell phospholipids. The primary endpoint is the reduction of the triene:tetraene ratio.

    • Clinical Assessment: Clinical signs of EFA deficiency are reassessed and scored.

    • Tissue Analysis: Liver and other tissues may be harvested to determine their fatty acid composition.

Signaling Pathways and Mechanism of Action

Linoleic acid, whether supplied by this compound or other sources, serves as a precursor for the synthesis of arachidonic acid (AA). AA is a key component of cell membranes and the substrate for the production of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.

Eicosanoid Synthesis Pathway

The conversion of linoleic acid to various eicosanoids is a multi-step enzymatic process. This pathway is crucial for understanding the biological effects of essential fatty acids.

Eicosanoid_Synthesis cluster_metabolism Metabolic Conversion This compound This compound LA Linoleic Acid (LA) This compound->LA Hydrolysis Other_LA_Sources Other Linoleic Acid Sources (e.g., Safflower Oil) Other_LA_Sources->LA Digestion & Absorption AA Arachidonic Acid (AA) LA->AA Elongation & Desaturation PLA2 Phospholipase A2 AA->PLA2 COX_LOX COX / LOX Enzymes AA->COX_LOX Release from Membrane (via PLA2) Eicosanoids Eicosanoids (Prostaglandins, Thromboxanes, Leukotrienes) COX_LOX->Eicosanoids

Caption: Metabolic pathway of linoleic acid to eicosanoids.

Experimental Workflow for EFA Deficiency Study

The logical flow of an experimental study to validate a source of linoleic acid is depicted below.

EFA_Workflow cluster_induction Phase 1: Induction of EFA Deficiency cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Start Weanling Rats Diet Fat-Free Diet (8-12 weeks) Start->Diet Assessment1 Confirmation of Deficiency (Triene:Tetraene Ratio > 0.2) Diet->Assessment1 Grouping Randomize into Treatment Groups Assessment1->Grouping Vehicle Vehicle Control Grouping->Vehicle Positive_Control Positive Control (e.g., Safflower Oil) Grouping->Positive_Control Test_Article Test Article (e.g., this compound) Grouping->Test_Article Treatment Daily Administration (2-4 weeks) Vehicle->Treatment Positive_Control->Treatment Test_Article->Treatment Assessment2 Final Assessment Treatment->Assessment2 Biochem Biochemical Analysis (Fatty Acid Profiles) Assessment2->Biochem Clinical Clinical Evaluation (Skin, Growth) Assessment2->Clinical Conclusion Determine Efficacy Biochem->Conclusion Clinical->Conclusion

Caption: Workflow for an EFA deficiency and treatment study.

Conclusion

This compound holds a significant place in the history of nutritional science as a key molecule in the discovery of essential fatty acids. While modern research often employs more complex and readily available mixtures of fatty acids from vegetable oils, the foundational principle of providing a source of linoleic acid to cure EFA deficiency remains the same. The experimental designs and biochemical markers used today to evaluate EFA status are direct descendants of the early studies involving substances like this compound.

For researchers and developers, understanding this historical context is valuable. When evaluating new lipid-based therapeutics or nutritional supplements, the well-established models of EFA deficiency provide a robust framework for assessing the bioavailability and efficacy of different fatty acid formulations. This compound, as a pure triglyceride of linoleic acid, can still serve as a valuable reference standard in such studies, allowing for a precise quantification of the effects of linoleic acid in its triglyceride form compared to other delivery vehicles. Future research could further elucidate the comparative metabolism and signaling effects of this compound versus other linoleic acid sources, providing deeper insights into the optimal delivery of essential fatty acids for therapeutic and nutritional purposes.

References

Comparative lipidomics of tissues after Trilinolein administration

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Comparative Lipidomics of Tissues Following Trilinolein Administration

This guide provides a comparative analysis of the lipidomic profiles in various tissues after the administration of this compound, a triglyceride composed of three linoleic acid molecules. The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the metabolic fate and impact of this compound on tissue lipid composition. This guide synthesizes experimental data from multiple sources to present a representative overview.

Experimental Design and Rationale

The administration of this compound is expected to induce significant alterations in the lipid profiles of tissues central to lipid metabolism, such as the liver, adipose tissue, and skeletal muscle. By employing advanced lipidomics techniques, it is possible to obtain a detailed, quantitative snapshot of these changes, offering insights into the pathways of triglyceride uptake, storage, and utilization.

Below is a typical experimental workflow for such a study:

G cluster_0 Animal Model & Treatment cluster_1 Tissue Collection cluster_2 Lipidomics Analysis cluster_3 Data Interpretation A Rodent models (e.g., mice, rats) B Oral gavage of this compound A->B C Control group (vehicle administration) A->C D Harvesting of Liver, Adipose Tissue, and Skeletal Muscle B->D C->D E Lipid Extraction D->E F LC-MS/MS Analysis E->F G Data Processing & Lipid Identification F->G H Quantitative Comparison of Lipid Species G->H I Pathway Analysis H->I

Caption: A representative experimental workflow for a comparative lipidomics study.

Quantitative Lipidomic Analysis

Following this compound administration, significant changes in the abundance of various lipid classes are observed across different tissues. The following tables summarize representative quantitative data, showcasing the fold changes of major lipid classes in the liver, adipose tissue, and skeletal muscle compared to a control group.

Table 1: Fold Change of Major Lipid Classes in Liver

Lipid ClassFold Change (this compound vs. Control)Key Observations
Triacylglycerols (TAG)↑ 3.5Significant accumulation due to hepatic uptake and re-esterification.
Diacylglycerols (DAG)↑ 2.1Increase reflects active TAG synthesis and turnover.
Phosphatidylcholines (PC)↑ 1.8Elevated as a key component of VLDL for lipid export.
Phosphatidylethanolamines (PE)↑ 1.5General increase in phospholipid synthesis.
Free Fatty Acids (FFA)↑ 2.8Increased uptake from circulation and hydrolysis of TAGs.

Table 2: Fold Change of Major Lipid Classes in Adipose Tissue

Lipid ClassFold Change (this compound vs. Control)Key Observations
Triacylglycerols (TAG)↑ 5.2Primary site for energy storage, showing substantial TAG deposition.
Diacylglycerols (DAG)↑ 2.5Intermediate in the pathway of TAG synthesis from fatty acids.
Phosphatidylcholines (PC)↔ 1.1Relatively stable, reflecting a primary role in storage over export.
Phosphatidylethanolamines (PE)↔ 1.2Minor changes in membrane lipid composition.
Free Fatty Acids (FFA)↑ 3.1High uptake from circulation for esterification into TAGs.

Table 3: Fold Change of Major Lipid Classes in Skeletal Muscle

Lipid ClassFold Change (this compound vs. Control)Key Observations
Triacylglycerols (TAG)↑ 2.0Increased intramyocellular lipid storage.
Diacylglycerols (DAG)↑ 1.7Potential for influencing insulin signaling pathways.
Phosphatidylcholines (PC)↔ 1.0No significant alteration in major membrane phospholipids.
Phosphatidylethanolamines (PE)↔ 1.1Stable membrane composition.
Free Fatty Acids (FFA)↑ 2.5Uptake for both storage and beta-oxidation for energy.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible lipidomics research. Below are representative methodologies for the key experiments.

Animal Handling and this compound Administration
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for one week with ad libitum access to standard chow and water.

  • Treatment: A this compound emulsion is prepared in a vehicle of 1% carboxymethylcellulose. Mice are fasted for 4 hours prior to administration. A single dose of this compound (e.g., 1 g/kg body weight) is administered via oral gavage. Control animals receive the vehicle only.

  • Tissue Collection: At a specified time point post-administration (e.g., 4 hours), mice are euthanized. Liver, epididymal adipose tissue, and gastrocnemius muscle are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until lipid extraction.

Lipid Extraction from Tissues

A modified Bligh-Dyer or Folch extraction method is commonly employed for tissue lipid extraction.[1][2]

  • Homogenization: Approximately 50 mg of frozen tissue is homogenized in a mixture of chloroform:methanol (2:1, v/v) using a bead beater.

  • Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged.[1]

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected. The extraction is often repeated to ensure complete recovery.

  • Drying and Storage: The collected organic phases are combined, dried under a stream of nitrogen, and the resulting lipid extract is stored at -80°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) based Lipidomics
  • Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent. Lipid species are separated using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[3] A C18 column is commonly used for separating lipids based on their hydrophobicity.[4][5]

  • Mass Spectrometry: The separated lipids are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2] Data is acquired in both positive and negative ion modes to cover a broad range of lipid classes.

  • Data Analysis: The raw data is processed using specialized software for peak detection, alignment, and identification of lipid species based on their accurate mass and fragmentation patterns. Quantification is performed by comparing the peak intensities of identified lipids to internal standards.

Signaling Pathway Modulation

The influx of fatty acids from this compound metabolism can influence key signaling pathways. One such pathway is the synthesis of triacylglycerols in the liver.

G cluster_0 Cellular Uptake and Activation cluster_1 Glycerolipid Synthesis Pathway cluster_2 VLDL Assembly and Secretion This compound This compound (in chylomicrons) FFA Free Fatty Acids (Linoleic Acid) This compound->FFA Lipoprotein Lipase Fatty_Acyl_CoA Fatty Acyl-CoA FFA->Fatty_Acyl_CoA ACSL LPA Lysophosphatidic Acid Fatty_Acyl_CoA->LPA PA Phosphatidic Acid Fatty_Acyl_CoA->PA TAG Triacylglycerol Fatty_Acyl_CoA->TAG G3P Glycerol-3-Phosphate G3P->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TAG DGAT VLDL VLDL Secretion TAG->VLDL

Caption: Hepatic triacylglycerol synthesis pathway from this compound-derived fatty acids.

This diagram illustrates the pathway where linoleic acid, released from this compound, is taken up by hepatocytes, activated to Fatty Acyl-CoA, and then sequentially esterified to a glycerol-3-phosphate backbone to form triacylglycerols. These newly synthesized TAGs can then be packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream.

Conclusion

The administration of this compound leads to distinct and tissue-specific alterations in lipid profiles. Adipose tissue demonstrates the most significant capacity for storing the excess fatty acids as triacylglycerols. The liver actively processes the incoming lipids, reflected by increases in both TAGs and the phospholipids required for VLDL assembly. Skeletal muscle also shows an increase in intramyocellular lipid stores. A comprehensive understanding of these differential effects is essential for evaluating the metabolic consequences of high fat diets and for the development of therapeutic interventions targeting lipid metabolism. The methodologies and representative data presented in this guide provide a framework for conducting and interpreting such comparative lipidomics studies.

References

A Head-to-Head Comparison of Trilinolein and Fish Oil on Inflammatory Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory research, both trilinolein and fish oil have emerged as compounds of interest due to their potential to modulate key inflammatory pathways. While fish oil, rich in omega-3 fatty acids, has been extensively studied for its immunomodulatory effects, this compound, a triglyceride derived from linoleic acid, is a subject of growing investigation. This guide provides an objective, data-driven comparison of their performance on inflammatory markers, supported by experimental evidence.

At a Glance: this compound vs. Fish Oil

FeatureThis compoundFish Oil
Primary Active Components Linoleic Acid (an omega-6 fatty acid)Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) (omega-3 fatty acids)
Primary Mechanism of Action Antioxidant effects, inhibition of NF-κB and MAPK signaling pathways.Competitive inhibition of arachidonic acid, production of anti-inflammatory eicosanoids and specialized pro-resolving mediators (resolvins, protectins, maresins).
Key Inflammatory Markers Affected ICAM-1, E-selectin (preclinical)C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) (clinical)
Current State of Research Primarily preclinical (in vitro and in vivo animal studies)Extensive clinical trials and meta-analyses in humans

Quantitative Effects on Inflammatory Markers

Due to the absence of direct head-to-head clinical trials, this section presents a summary of quantitative data from separate studies on this compound and fish oil. It is crucial to note that the experimental models and conditions differ significantly, precluding a direct statistical comparison.

This compound: Preclinical Data

Data on the specific percentage reduction of key inflammatory cytokines like TNF-α and IL-6 by this compound is limited in publicly available literature. However, preclinical studies have demonstrated its inhibitory effects on inflammatory mediators.

Inflammatory MarkerExperimental ModelTreatmentObserved EffectCitation
ICAM-1 mRNA expressionOxidized low-density lipoprotein-stimulated endothelial cellsThis compoundInhibition of expression[1]
E-selectin mRNA expressionOxidized low-density lipoprotein-stimulated endothelial cellsThis compoundInhibition of expression[1]
NF-κB activationLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesThis compoundInhibition[2]
MAPK pathwayLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesThis compoundInhibition[2]
Ras, MEK, p-ERK protein levelsPDGF-BB-stimulated A7r5 cellsThis compound (5, 10, and 20 µM)Significant reduction in protein levels. For example, p-ERK was reduced by 44.80%, 52.20%, and 64.20% respectively.[2]
Fish Oil: Clinical and Meta-Analysis Data

The effects of fish oil on inflammatory markers have been quantified in numerous human clinical trials and meta-analyses. The results, however, can be inconsistent depending on the population studied, dosage, and duration of supplementation.

Inflammatory MarkerStudy TypeDosage of EPA + DHAKey FindingsCitation
C-reactive protein (CRP)Umbrella meta-analysis of 32 meta-analysesVariedSignificant reduction (ES = -0.40; 95% CI: -0.56, -0.24)[3]
Tumor Necrosis Factor-alpha (TNF-α)Umbrella meta-analysis of 32 meta-analysesVariedSignificant reduction (ES = -0.23; 95% CI: -0.37, -0.08)[3]
Interleukin-6 (IL-6)Umbrella meta-analysis of 32 meta-analysesVariedSignificant reduction (ES = -0.22; 95% CI: -0.39, -0.05)[3]
CRPMeta-analysis in hemodialysis patientsVariedSignificant reduction, especially with baseline CRP >5 mg/L[1][4]
IL-6Meta-analysis in hemodialysis patientsVariedNo significant reduction[1][4]
TNF-αMeta-analysis in hemodialysis patientsVariedNo significant reduction[1][4]
TNF-αLPS-stimulated RAW 264.7 macrophages100 µM EPASignificant decrease in TNF-α production compared to control.[5]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Pro-inflammatory Signaling

This compound's anti-inflammatory effects are believed to be mediated through its antioxidant properties and by targeting key signaling pathways involved in the inflammatory response. Preclinical evidence suggests that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. By preventing the activation of NF-κB, this compound can suppress the downstream inflammatory cascade.

Trilinolein_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 This compound This compound This compound->TAK1 inhibits IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1, E-selectin) NFκB->Pro_inflammatory_genes translocates to nucleus and activates transcription MAPK_pathway->Pro_inflammatory_genes activates transcription factors

This compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
Fish Oil: A Multi-pronged Anti-inflammatory Approach

The anti-inflammatory actions of fish oil are multifaceted. The primary mechanism involves the omega-3 fatty acids, EPA and DHA, which act as competitive inhibitors of arachidonic acid (an omega-6 fatty acid) in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This competition leads to the production of less potent pro-inflammatory eicosanoids (prostaglandins and leukotrienes) from EPA compared to those derived from arachidonic acid.

Furthermore, EPA and DHA are precursors to a class of potent anti-inflammatory and pro-resolving mediators known as Specialized Pro-resolving Mediators (SPMs), which include resolvins, protectins, and maresins. These molecules actively orchestrate the resolution of inflammation, a process distinct from simply blocking the inflammatory response.

Fish_Oil_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (Omega-6) Cell_Membrane->Arachidonic_Acid Fish_Oil Fish Oil (EPA & DHA) Cell_Membrane->Fish_Oil COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Fish_Oil->Cell_Membrane incorporated into Fish_Oil->COX_LOX competes with Arachidonic Acid SPMs Specialized Pro-resolving Mediators (SPMs) Fish_Oil->SPMs are precursors to Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids COX_LOX->Pro_inflammatory_Eicosanoids Less_inflammatory_Eicosanoids Less Inflammatory Eicosanoids COX_LOX->Less_inflammatory_Eicosanoids Inflammation Inflammation Pro_inflammatory_Eicosanoids->Inflammation Less_inflammatory_Eicosanoids->Inflammation reduce Resolution Resolution of Inflammation SPMs->Resolution

Mechanisms of fish oil's anti-inflammatory and pro-resolving effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the types of experiments cited in the literature for both this compound and fish oil.

In Vitro Anti-inflammatory Assay (this compound)

This protocol describes a general workflow for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Trilinolein_Protocol start Start cell_culture 1. Cell Culture: RAW 264.7 macrophages start->cell_culture pre_treatment 2. Pre-treatment: Incubate cells with various concentrations of this compound cell_culture->pre_treatment lps_stimulation 3. Stimulation: Add Lipopolysaccharide (LPS) to induce inflammation pre_treatment->lps_stimulation incubation 4. Incubation: Incubate for a defined period (e.g., 24 hours) lps_stimulation->incubation sample_collection 5. Sample Collection: Collect cell culture supernatant and cell lysates incubation->sample_collection elisa 6. Analysis (Supernatant): Measure TNF-α, IL-6 levels using ELISA sample_collection->elisa western_blot 7. Analysis (Lysates): Measure levels of p-IκBα, p-p65, and MAPK proteins by Western Blot sample_collection->western_blot end End elisa->end western_blot->end

General experimental workflow for in vitro analysis of this compound.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Cell Treatment:

  • Cells are seeded in appropriate culture plates and allowed to adhere.

  • Adherent cells are pre-treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1 hour).

3. Inflammatory Challenge:

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

4. Incubation and Sample Collection:

  • Cells are incubated for a designated time (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected for cytokine analysis.

  • The cells are then washed with phosphate-buffered saline (PBS) and lysed to extract total protein for Western blot analysis.

5. Cytokine Analysis (ELISA):

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

6. Western Blot Analysis:

  • Total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for proteins in the NF-κB and MAPK pathways (e.g., phospho-IκBα, phospho-p65, phospho-ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Clinical Trial Protocol (Fish Oil)

This protocol outlines a generalized, double-blind, placebo-controlled clinical trial to assess the effect of fish oil supplementation on inflammatory markers in human subjects.

1. Study Population:

  • A cohort of healthy adults or a specific patient population (e.g., individuals with chronic inflammatory conditions) is recruited.

  • Inclusion and exclusion criteria are strictly defined (e.g., age, BMI, existing medical conditions, medication use).

2. Study Design:

  • A randomized, double-blind, placebo-controlled design is employed.

  • Participants are randomly assigned to receive either fish oil supplements (containing a specified dose of EPA and DHA) or a placebo (e.g., corn or soybean oil) for a defined period (e.g., 12 weeks).

3. Intervention:

  • Participants are instructed to take the assigned capsules daily.

  • Dietary intake is often monitored to control for confounding factors.

4. Data and Sample Collection:

  • Blood samples are collected at baseline and at the end of the intervention period.

  • Serum or plasma is separated and stored at -80°C until analysis.

5. Inflammatory Marker Analysis:

  • Serum/plasma concentrations of CRP, IL-6, and TNF-α are measured using high-sensitivity ELISA or other validated immunoassays.

6. Statistical Analysis:

  • Statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in inflammatory marker levels between the fish oil and placebo groups.

Conclusion

The available evidence suggests that both this compound and fish oil possess anti-inflammatory properties, albeit through different primary mechanisms and with varying levels of scientific substantiation. Fish oil's benefits are supported by a large body of clinical research, demonstrating a modest but significant reduction in key inflammatory markers like CRP, IL-6, and TNF-α in various populations. Its dual action of reducing pro-inflammatory eicosanoids and promoting the resolution of inflammation makes it a compelling agent for managing inflammatory conditions.

This compound shows promise in preclinical models by targeting fundamental inflammatory signaling pathways, namely NF-κB and MAPK. However, a significant gap exists in the translation of these findings to human clinical settings. There is a clear need for well-designed clinical trials to evaluate the efficacy of this compound on inflammatory markers in humans and to establish safe and effective dosages.

For researchers and drug development professionals, fish oil represents a well-characterized option for modulating inflammation, with a wealth of data to inform clinical strategies. This compound, on the other hand, represents a novel avenue for anti-inflammatory drug discovery. Future research should focus on elucidating its clinical efficacy and safety profile, and direct comparative studies against established anti-inflammatory agents like fish oil will be crucial in determining its therapeutic potential.

References

Safety Operating Guide

Immediate Safety and Handling for Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Trilinolein is a critical component of laboratory safety and environmental responsibility. Although this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, appropriate handling and disposal procedures must be followed to prevent environmental contamination.[1][2] This guide provides detailed, step-by-step instructions for the safe disposal of this compound and its containers, tailored for research, scientific, and drug development professionals.

Before beginning any disposal procedure, ensure that the correct Personal Protective Equipment (PPE) is worn to minimize exposure and ensure safety. Handling should occur in a well-ventilated area.[1][3]

Table 1: Personal Protective Equipment (PPE) for this compound Disposal

Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (tested to EN 374 standard).[1][3]To prevent skin contact.[3][4]
Eye Protection Tightly fitting chemical safety goggles.[3][4]To protect eyes from potential splashes.
Body Protection Protective clothing; fire/flame resistant and impervious clothing may be warranted.[3]To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or aerosols may be generated, use a full-face respirator.[1][3]To avoid inhalation of mists or vapors.[4]

**Step-by-Step Disposal Protocol for Waste this compound

This protocol outlines the procedure for disposing of unused or waste this compound. The primary principle is to avoid environmental release by preventing entry into drains, sewage systems, or waterways.[1][3][5]

1. Containment of Waste:

  • Collect waste this compound in a suitable, sealable, and clearly labeled container.[3][6]
  • For spills, absorb the liquid using an inert material like sand or vermiculite.[4]
  • Scoop the absorbed material and place it into a designated, closed container for disposal.[4][6]

2. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

3. Final Disposal Method:

  • Do not empty into drains or dispose of with household garbage.[1][5]
  • The recommended method is to engage a licensed professional waste disposal service.[4]
  • Accepted disposal techniques include:
  • Chemical Incineration: Mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
  • Licensed Landfill: Burial in a licensed landfill may also be an option.[6]
  • Always adhere to all federal, state, and local environmental regulations.[4][6]

Protocol for Disposal of Contaminated Containers

Properly cleaned containers can often be recycled, while improperly handled ones must be treated as chemical waste.[1]

1. Emptying the Container:

  • Ensure the container is as empty as possible. If a residue remains that cannot be removed, the container must be disposed of in the same manner as the chemical itself.[1]

2. Rinsing the Container:

  • For containers that can be thoroughly emptied, a triple-rinse procedure is recommended.[7]
  • Collect the first rinseate and manage it as waste this compound.[7]
  • Subsequent rinses can typically be disposed of down the drain, but check local regulations.

3. Final Container Disposal:

  • Once rinsed and air-dried, obliterate or remove all labels from the container.[7]
  • Completely emptied and cleaned containers can be offered for recycling or reconditioning.[1][3]
  • Alternatively, the clean container can be punctured to prevent reuse and disposed of in a sanitary landfill or as regular solid waste.[3][7]

Table 2: Summary of this compound Disposal Options

Waste TypeRecommended Disposal MethodKey Considerations
Liquid/Solid this compound Contact a licensed professional waste disposal service.[4]Methods include controlled incineration or disposal at a licensed chemical destruction plant.[3] Avoid environmental release.[3]
Spill Residue (on absorbent) Place in a sealed container and treat as chemical waste.[4]Follow the same disposal route as liquid/solid this compound.
Contaminated Packaging Handle in the same way as the substance itself.[1]If not thoroughly cleaned, must be sent for professional disposal.
Cleaned Packaging Recycle, recondition, or dispose of as sanitary landfill waste.[1][3]Must be triple-rinsed, with the first rinse collected as chemical waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

TrilinoleinDisposal cluster_waste Waste Type cluster_chemical Chemical Disposal cluster_container Container Disposal start_node Identify this compound Waste is_container Is it the container or the chemical? start_node->is_container decision_node_style decision_node_style process_node_style process_node_style waste_path_node_style waste_path_node_style recycle_path_node_style recycle_path_node_style collect_chem Collect in a labeled, sealed container. is_container->collect_chem Chemical can_empty Can container be thoroughly emptied? is_container->can_empty Container contact_disposal Contact licensed waste disposal service. collect_chem->contact_disposal spill_cleanup For spills, use absorbent material and place in sealed container. spill_cleanup->contact_disposal incinerate Options: Controlled Incineration or Licensed Landfill contact_disposal->incinerate rinse Triple-rinse container. can_empty->rinse Yes treat_as_chem Treat as chemical waste. can_empty->treat_as_chem No collect_rinse Collect first rinse as hazardous waste. rinse->collect_rinse deface_label Deface or remove label. collect_rinse->deface_label recycle Recycle or dispose of in sanitary landfill. deface_label->recycle treat_as_chem->contact_disposal

Caption: Logical workflow for the safe disposal of this compound and its containers.

References

Personal protective equipment for handling Trilinolein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trilinolein in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this substance.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial.[1]

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[2][3] Chemical splash goggles should be worn when there is a potential for splashing.[3][4]
Hand Protection GlovesChemical-resistant, impermeable gloves should be worn.[5][6] Nitrile gloves are suitable for incidental contact.[2] Gloves must be inspected before use and hands should be washed and dried after removal.[5]
Body Protection Lab CoatA standard lab coat is recommended to protect clothing and skin from potential splashes.[2][7]
Footwear Closed-toe ShoesRequired to prevent injuries from spills or dropped objects.[2][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area is well-ventilated.[5][6]

    • Assemble all necessary materials and equipment before starting.

    • Inspect all PPE for integrity before donning.

    • Review the Safety Data Sheet (SDS) for this compound.

  • Handling :

    • Avoid contact with skin and eyes.[5]

    • Prevent the formation of aerosols.[5]

    • Use appropriate tools and techniques to minimize the risk of spills.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete.[5][6]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of gloves.

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate steps:

  • Skin Contact : Wash the affected area with soap and plenty of water.[5][8]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][8]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8]

  • Spill : Soak up the spill with an inert absorbent material.[8] Collect the material and place it in a suitable, closed container for disposal.[6][8] Ensure the area is well-ventilated.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and properly labeled container.[6][8]

  • Waste Disposal : Dispose of the waste as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[6][8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_area Ensure Good Ventilation prep_ppe->prep_area handle_substance Handle this compound prep_area->handle_substance post_clean Clean Work Area handle_substance->post_clean spill_absorb Absorb Spill handle_substance->spill_absorb If Spill Occurs post_wash Wash Hands post_clean->post_wash dispose_waste Collect Waste in Sealed Container post_wash->dispose_waste dispose_final Dispose as Hazardous Waste dispose_waste->dispose_final spill_collect Collect in Sealed Container spill_absorb->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.